(2-(Trifluoromethoxy)phenyl)hydrazine
Description
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Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-4-2-1-3-5(6)12-11/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOYOQWVIBGWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577068 | |
| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791029-98-6 | |
| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-(Trifluoromethoxy)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(2-(Trifluoromethoxy)phenyl)hydrazine is a crucial building block in medicinal chemistry and drug discovery, finding application in the synthesis of a wide array of pharmaceutical compounds. Its trifluoromethoxy group imparts unique properties, including increased metabolic stability and lipophilicity, making it a desirable moiety in modern drug design. This guide provides a comprehensive overview of the primary synthesis methodologies for this important intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
I. Core Synthesis Strategy: Diazotization and Reduction
The most prevalent and industrially scalable method for the synthesis of this compound follows a classical two-step sequence: the diazotization of 2-(trifluoromethoxy)aniline followed by the reduction of the resulting diazonium salt. This approach offers a reliable and well-established route to the desired product.
A. The Underlying Chemistry: A Tale of Two Reactions
1. Diazotization: This reaction converts the primary aromatic amine, 2-(trifluoromethoxy)aniline, into a diazonium salt.[1] The process involves the in-situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C).[2] The highly reactive nitrosonium ion (NO⁺) then acts as an electrophile, attacking the nucleophilic nitrogen of the aniline to form a diazonium salt.[2] Maintaining a low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.[1] An excess of hydrochloric acid is often used to ensure the complete formation of nitrous acid and to suppress the coupling of the diazonium salt with unreacted aniline.[2]
2. Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine. Several reducing agents can be employed for this transformation, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being the most common choices in laboratory and industrial settings.[2][3]
-
Stannous Chloride (SnCl₂): This is a powerful reducing agent that readily converts the diazonium salt to the hydrazine hydrochloride. The reaction is typically carried out in a strongly acidic medium.
-
Sodium Sulfite (Na₂SO₃): This method involves the formation of a diazosulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine.[3] While generally effective, this method can sometimes lead to the formation of byproducts if the reaction conditions are not carefully controlled.[4]
B. Visualizing the Pathway
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- 2. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 3. Syntheses of Phenylhydrazine [erowid.org]
- 4. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Characterization of (2-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride
Introduction
(2-(Trifluoromethoxy)phenyl)hydrazine and its hydrochloride salt are important reagents in modern medicinal chemistry. As precursors for a variety of heterocyclic compounds, particularly indole derivatives via Fischer indole synthesis, their physicochemical properties are of paramount importance for reaction optimization, formulation development, and understanding their pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, often imparts unique properties such as increased metabolic stability, enhanced membrane permeability, and altered receptor binding affinity.
This guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride (CAS No. 133115-76-1). Recognizing that specific experimental data for this compound is not always readily available in public literature, this document focuses on the authoritative, field-proven methodologies required to determine these critical parameters. We will explore not just what to measure, but why these measurements are crucial and how to ensure the resulting data is robust, reproducible, and trustworthy.
Compound Identification and Core Properties
The first step in any rigorous chemical analysis is the unambiguous identification of the material. This compound is most commonly supplied and used as its hydrochloride salt to improve stability and handling.
| Identifier | Value | Source |
| Chemical Name | This compound hydrochloride | [1][2] |
| Synonyms | 1-[2-(trifluoromethoxy)phenyl]hydrazine hydrochloride | [1] |
| CAS Number | 133115-76-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈ClF₃N₂O | [1][2][5] |
| Molecular Weight | 228.60 g/mol | [2][5] |
| Physical Form | White to off-white or pale cream solid (powder, crystals) | [1][6] |
| InChI Key | HKJKYLCWAFIGNL-UHFFFAOYSA-N | [1][6] |
While some sources indicate the physical form is a solid, a precise melting point is not consistently reported in publicly available literature, underscoring the need for experimental determination.
Melting Point Determination: A Criterion of Purity
The melting point is a fundamental physical property that provides a quick, reliable indication of a compound's purity.[2][3] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will typically depress the melting point and broaden the range.[1][3]
Causality Behind Experimental Choices
The choice of using a capillary-based method with a slow heating ramp is critical. Rapid heating can cause a lag between the apparatus thermometer and the actual sample temperature, leading to erroneously high and broad melting ranges. A two-step determination—a rapid scan to find an approximate range followed by a slow, careful measurement—is the most efficient and accurate approach.[7]
Self-Validating Protocol for Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is introduced into a thin-walled capillary tube, which is sealed at one end.[2][3] The tube is tapped gently to compact the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).[4]
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of 1-2°C per minute.[7]
-
Observation and Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid particle melts. The melting point is reported as the range T₁ – T₂.[3]
-
Validation: A sharp, reproducible melting range across two or more measurements validates the purity of the sample and the accuracy of the measurement.
Solubility Profile: The Key to Application
Solubility is a critical parameter influencing everything from the choice of reaction solvent to bioavailability in drug development. For a drug candidate, aqueous solubility is a major determinant of absorption. This protocol outlines a standard shake-flask method, compliant with principles from OECD Guideline 105, for determining solubility in various solvents.[5]
Causality Behind Experimental Choices
The "shake-flask" method is considered the gold standard for solubility determination because it is designed to allow the solute and solvent to reach thermodynamic equilibrium.[8] Ensuring the system reaches saturation is paramount for accuracy. This is achieved by agitating a suspension of the solid in the solvent for an extended period (e.g., 24-72 hours) and confirming that the concentration of the dissolved solid in the supernatant does not change over time.[9]
Step-by-Step Methodology for Solubility Assessment
-
Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, dichloromethane). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To ensure complete removal of solid particles, the supernatant must be centrifuged or filtered (using a filter compatible with the solvent, e.g., PTFE).[9]
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is expressed in units such as mg/mL or mol/L. The process should be repeated at least in triplicate to ensure reproducibility.
Qualitative Solubility Descriptors (General Guidance)
| Descriptor | Parts of Solvent Required for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 to 10 |
| Soluble | 10 to 30 |
| Sparingly soluble | 30 to 100 |
| Slightly soluble | 100 to 1,000 |
| Very slightly soluble | 1,000 to 10,000 |
| Practically insoluble | > 10,000 |
| (Based on general pharmacopeial standards)[10] |
Acidity Constant (pKa): Predicting In-Vivo Behavior
The pKa value defines the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH. For drug development, the pKa dictates a compound's solubility, lipophilicity, and ability to cross biological membranes, all of which are pH-dependent. The hydrazine moiety (-NHNH₂) is basic. Potentiometric titration is a highly accurate and widely used method for pKa determination.[11]
Causality Behind Experimental Choices
Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added.[12] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. Maintaining a constant ionic strength and purging with an inert gas like nitrogen are critical to minimize matrix effects and prevent interference from dissolved CO₂, respectively, ensuring the measured pH changes are solely due to the analyte's ionization.[12]
Experimental Workflow for pKa Determination via Potentiometric Titration
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound hydrochloride in water or a suitable co-solvent (if aqueous solubility is low) to a known concentration (e.g., 1-10 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen for 10-15 minutes before and during the titration.[12] Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
-
Titration: As the hydrazine is in its acidic hydrochloride form, titrate with a standardized basic solution (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point (the midpoint of the buffer region).
Visualizations
General Workflow for Physicochemical Characterization
Caption: A logical workflow for the comprehensive physicochemical characterization of a chemical entity.
Workflow for pKa Determination
Caption: Step-by-step workflow for determining pKa via potentiometric titration.
Safety and Handling
As with all hydrazine derivatives, this compound hydrochloride should be handled with care in a well-ventilated area or chemical fume hood.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[14][15]
-
Hazard Statements: Based on data for similar compounds, it is likely irritating to the eyes, respiratory system, and skin.[14] It may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[1][13] Inert atmosphere storage is recommended.[1]
-
First Aid: In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] If inhaled, move to fresh air.[16]
Conclusion
While a complete, publicly documented datasheet for this compound hydrochloride is sparse, this guide establishes the critical importance of its core physicochemical properties and provides the authoritative, self-validating experimental frameworks necessary for their determination. For researchers in drug discovery and development, rigorously applying these methodologies to determine melting point, solubility, and pKa is not merely an exercise in data collection; it is a foundational step in building a comprehensive understanding of a molecule's behavior, enabling its successful application in synthesis and its rational development as a potential therapeutic agent.
References
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Melting point determination. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 14, 2026, from [Link]
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Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 14, 2026, from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 14, 2026, from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 14, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 14, 2026, from [Link]
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Pharma Dekho. (2024, June 1). General Test Procedure Identification by Solubility. Retrieved January 14, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Retrieved January 14, 2026, from [Link]
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Nanopartikel.info. (n.d.). Standard Operation Procedure for static solubility testing of NM suspension. Retrieved January 14, 2026, from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
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van der Veen, M. A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 14, 2026, from [Link]
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Spectroscopic Characterization of (2-(Trifluoromethoxy)phenyl)hydrazine: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of (2-(Trifluoromethoxy)phenyl)hydrazine and its hydrochloride salt. As a key building block in medicinal chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical guide to spectroscopic analysis and expert insights into data interpretation.
Molecular Structure and Key Features
This compound possesses a unique combination of functional groups that influence its chemical reactivity and spectroscopic properties. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which significantly impacts the electron density distribution in the phenyl ring. The hydrazine moiety (-NHNH₂) is a versatile functional group, acting as both a nucleophile and a precursor for the formation of various heterocyclic systems. The ortho-substitution pattern further introduces steric and electronic effects that are reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | t | 1H | Ar-H |
| ~7.20 | d | 1H | Ar-H |
| ~7.05 | t | 1H | Ar-H |
| ~6.90 | d | 1H | Ar-H |
| ~8.50 (broad s) | s | 1H | -NH- |
| ~4.50 (broad s) | s | 2H | -NH₂ |
Interpretation and Experimental Rationale:
The aromatic region of the ¹H NMR spectrum is predicted to show a complex pattern of four distinct signals due to the ortho-substitution. The electron-withdrawing nature of the trifluoromethoxy group will generally deshield the aromatic protons, causing them to resonate at a relatively downfield region. The exact chemical shifts and coupling patterns are sensitive to the electronic environment. The protons of the hydrazine group are expected to appear as broad singlets due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange with residual water in the solvent. The -NH- proton is typically more deshielded than the -NH₂ protons. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps to slow down the exchange rate of the N-H protons, making them more likely to be observed.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The hydrochloride salt is often used to improve solubility and stability.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
-
Employ a relaxation delay of 2 seconds to allow for adequate relaxation of the protons.
-
Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Ar-C (C-O) |
| ~128.5 | Ar-C (C-N) |
| ~127.0 | Ar-CH |
| ~122.5 | Ar-CH |
| ~121.0 | Ar-CH |
| ~119.0 | Ar-CH |
| ~120.0 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
Interpretation and Experimental Rationale:
The ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons, reflecting the lack of symmetry in the molecule. The carbon attached to the highly electronegative trifluoromethoxy group (C-O) will be significantly deshielded and appear at the lowest field. The carbon bearing the hydrazine group (C-N) will also be downfield. The most striking feature will be the signal for the trifluoromethoxy carbon, which will appear as a quartet due to the strong one-bond coupling (¹JCF) with the three fluorine atoms. This large coupling constant is a definitive diagnostic for the -CF₃ group. A proton-decoupled ¹³C NMR experiment is standard practice to simplify the spectrum to single lines for each unique carbon atom, with the exception of the carbon in the OCF₃ group.
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 500 MHz NMR spectrometer with a broadband probe tuned to the ¹³C frequency (125 MHz).
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a 30-degree pulse angle.
-
A longer relaxation delay of 5 seconds is recommended for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.
¹⁹F NMR Spectroscopy
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 | s | -OCF₃ |
Interpretation and Experimental Rationale:
The ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of the trifluoromethoxy group. A single sharp signal is expected, as all three fluorine atoms are chemically equivalent. The chemical shift of the -OCF₃ group is typically found in the range of -56 to -60 ppm relative to CFCl₃. The absence of coupling in a proton-decoupled ¹⁹F NMR spectrum confirms that there are no other fluorine atoms in the molecule. ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.
Experimental Protocol for ¹⁹F NMR Acquisition:
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be utilized.
-
Instrumentation: A 500 MHz NMR spectrometer with a probe capable of observing the ¹⁹F nucleus (at approximately 470 MHz).
-
Acquisition Parameters:
-
A standard one-pulse experiment with proton decoupling is typically sufficient.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -70 ppm).
-
A 45-degree pulse angle and a relaxation delay of 2 seconds are appropriate.
-
A small number of scans (e.g., 16) is usually adequate due to the high sensitivity of ¹⁹F.
-
-
Data Processing: Process the FID and reference the spectrum to an external standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-O-C and C-F bonds.
Predicted IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (hydrazine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1600, 1480 | Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | Asymmetric C-O-C stretching |
| 1180-1120 | Very Strong | C-F stretching |
Interpretation and Experimental Rationale:
The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazine group. The broadening is a result of hydrogen bonding. The sharp peaks between 3100 and 3000 cm⁻¹ are indicative of the C-H stretching of the aromatic ring. The strong absorptions at around 1600 and 1480 cm⁻¹ are due to the carbon-carbon double bond stretching within the phenyl ring. The most intense and diagnostic peaks will be in the fingerprint region. The strong absorption between 1250-1200 cm⁻¹ is attributed to the asymmetric stretching of the C-O-C bond of the trifluoromethoxy group, and the very strong, broad absorption in the 1180-1120 cm⁻¹ range is characteristic of the C-F stretching vibrations. The presence of these strong absorptions provides compelling evidence for the trifluoromethoxy moiety.
Experimental Protocol for IR Acquisition (ATR):
-
Sample Preparation: Place a small amount of the solid this compound hydrochloride directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Relative Intensity (%) | Assignment |
| 192 | 100 | [M]⁺ (Molecular Ion) |
| 173 | 20 | [M - NH]⁺ |
| 163 | 15 | [M - N₂H₃]⁺ |
| 123 | 40 | [M - OCF₃]⁺ |
| 95 | 30 | [C₆H₅N]⁺ |
| 69 | 10 | [CF₃]⁺ |
Interpretation and Experimental Rationale:
In an Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the free base, which is 192 g/mol . This would be the base peak, having the highest relative intensity. Common fragmentation pathways for phenylhydrazines include the loss of fragments from the hydrazine moiety, such as NH (loss of 15 amu) or N₂H₃ (loss of 31 amu). A significant fragmentation would be the cleavage of the C-O bond, leading to the loss of the trifluoromethoxy radical (-•OCF₃), resulting in a fragment at m/z 123. The presence of a peak at m/z 69 would be indicative of the [CF₃]⁺ fragment. The overall fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.
Experimental Protocol for MS Acquisition (EI-GC/MS):
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an electron ionization source.
-
GC Parameters:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.
-
-
MS Parameters:
-
Set the ionization energy to 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions.
Visualizing the Structure and Fragmentation
Caption: Molecular structure of this compound.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predicted NMR, IR, and MS data with detailed experimental protocols and expert interpretation, researchers and drug development professionals are equipped with the necessary knowledge to confidently identify and characterize this important molecule. The principles and methodologies outlined here are broadly applicable to the structural elucidation of other novel small molecules, underscoring the power of modern spectroscopic techniques in advancing chemical and pharmaceutical research.
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Mezzina, E., Ferroni, F., Spinelli, D., Chimichi, S., & Frenna, V. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry, 32(2), 111-117. [Link]
Reactivity and stability of (2-(Trifluoromethoxy)phenyl)hydrazine
An In-Depth Technical Guide to the Reactivity and Stability of (2-(Trifluoromethoxy)phenyl)hydrazine
Executive Summary
This compound is a critical fluorinated building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, imparted by the ortho-trifluoromethoxy group, offer distinct advantages in the synthesis of complex heterocyclic structures, particularly indole derivatives via the Fischer indole synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, stability profile, and core reactivity. By synthesizing data from established literature and safety protocols, this document explains the causality behind experimental choices and offers field-proven insights into handling and utilizing this versatile reagent. Detailed, self-validating protocols for key reactions are provided, alongside mechanistic diagrams to ensure both practical utility and a deep understanding of the underlying chemistry.
Compound Profile and Physicochemical Properties
This compound, often supplied as its hydrochloride salt for improved stability, is a substituted arylhydrazine. The trifluoromethoxy (-OCF₃) group at the ortho position is a strong electron-withdrawing group primarily through induction, which significantly influences the nucleophilicity of the hydrazine moiety and the reactivity of the aromatic ring.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-(trifluoromethoxy)phenyl]hydrazine hydrochloride | [1] |
| CAS Number | 133115-76-1 (for Hydrochloride Salt) | [2][3][4] |
| Molecular Formula | C₇H₈ClF₃N₂O (Hydrochloride Salt) | [3][4] |
| Molecular Weight | 228.60 g/mol (Hydrochloride Salt) | [3][4] |
| Appearance | White to off-white or pale yellow solid (powder/crystals) | [1][2][5] |
| Purity | Typically ≥95-98% | [1] |
Stability and Safe Handling
The stability of arylhydrazines is a critical consideration for both storage and reaction setup. They are susceptible to thermal and oxidative degradation, necessitating specific handling procedures.
Thermal Stability
Hydrazine and its derivatives can undergo thermal decomposition. Studies on unsubstituted hydrazine show that decomposition can yield ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂) through N-N and N-H bond cleavage, with the reaction pathway influenced by temperature and pressure.[6] For substituted arylhydrazines, the decomposition is also affected by the nature and position of the substituent on the aromatic ring.[7] The presence of the electron-withdrawing -OCF₃ group can influence the bond dissociation energies within the hydrazine moiety. While specific decomposition temperature data for this compound is limited, it is prudent to avoid excessive heat during storage and handling.
Oxidative Stability
Arylhydrazines are prone to oxidation, a reaction that can be initiated by atmospheric oxygen and light.[8] This process can generate aryl radicals and other reactive species, leading to compound degradation and the formation of colored impurities.[9][10] The use of an inert atmosphere (e.g., nitrogen or argon) during reactions and storage is a cornerstone of maintaining the compound's integrity.
Storage and Handling Protocol
The following protocol is a self-validating system designed to preserve the quality of this compound and ensure user safety, based on standard safety data sheets.[1][11][12][13]
Table 2: Recommended Storage and Handling Procedures
| Parameter | Recommendation & Rationale |
| Storage Temperature | Store in a cool, dry place.[11] Some suppliers recommend room temperature.[1] |
| Atmosphere | Keep containers tightly closed in a well-ventilated place.[12][13] For long-term storage or sensitive reactions, storing under an inert atmosphere (e.g., argon) is advised to prevent oxidation. |
| Incompatible Materials | Store away from strong oxidizing agents.[13] Contact can lead to vigorous, potentially hazardous reactions. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[12][14] Use in a chemical fume hood to avoid inhalation of dust or vapors.[12] |
| Spill Management | In case of a spill, avoid generating dust.[11] Collect the material into a clean, dry, sealable container for disposal according to local regulations.[11][12] |
Core Reactivity and Synthetic Utility
The synthetic value of this compound stems from the versatile reactivity of the hydrazine functional group, which serves as a precursor to a wide array of important chemical structures.
Hydrazone Formation: The Gateway Reaction
The initial and most fundamental reaction of this compound is its condensation with an aldehyde or ketone to form a phenylhydrazone.[15] This reaction is typically acid-catalyzed and forms the basis for subsequent, more complex transformations like the Fischer indole synthesis and the Wolff-Kishner reduction.[16][17]
Caption: General scheme for acid-catalyzed hydrazone formation.
Experimental Protocol: General Synthesis of a Phenylhydrazone
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add this compound hydrochloride (1.0-1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops). The use of the hydrochloride salt may render additional acid unnecessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Phenylhydrazones are often colored and may precipitate from the solution upon formation.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry. If no solid forms, the product can be isolated by removing the solvent under reduced pressure and purifying via recrystallization or column chromatography.
The Fischer Indole Synthesis: A Cornerstone Application
The Fischer indole synthesis is a powerful and widely used method to construct the indole ring system, a prevalent scaffold in pharmaceuticals.[16] The reaction proceeds from a phenylhydrazone under acidic conditions, involving a key-sigmatropic rearrangement.[18][19]
The ortho-trifluoromethoxy substituent plays a crucial role. Its electron-withdrawing nature can influence the rate of the rearrangement and, depending on the carbonyl partner, direct the regiochemical outcome of the cyclization step, typically leading to the formation of a 7-substituted indole.
Caption: Key stages of the Fischer indole synthesis.
Experimental Protocol: Synthesis of a 7-(Trifluoromethoxy)indole Derivative
Causality: This one-pot protocol is designed for efficiency. Polyphosphoric acid (PPA) is chosen as the acidic catalyst and solvent because it is highly effective at promoting both the initial hydrazone formation and the subsequent high-temperature rearrangement and cyclization steps required for indolization.[20]
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, add polyphosphoric acid (PPA) to the flask and heat to ~80 °C to ensure it is liquid and stirrable.
-
Reactant Addition: To the hot PPA, add this compound hydrochloride (1.0 eq) followed by the slow, portion-wise addition of the appropriate ketone (e.g., cyclohexanone, 1.0 eq). An exotherm may be observed.
-
Reaction: Increase the temperature to 100-120 °C and stir vigorously for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Quenching: Allow the reaction mixture to cool to ~60 °C. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry with a base (e.g., 10 M NaOH) to pH 7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Oxidative Generation of Aryl Radicals
Arylhydrazines can serve as precursors to aryl radicals under oxidative conditions.[9] This transformation typically involves an oxidant like dioxygen (from air) and can be used for metal-free C-C bond formation, such as the arylation of other aromatic compounds.[10] The (2-(trifluoromethoxy)phenyl) radical generated can then participate in various coupling reactions.
Caption: Generation of an aryl radical for C-C bond formation.
Synthesis of this compound
Understanding the synthesis of the reagent itself provides valuable context. The most common industrial route involves a two-step process starting from the corresponding aniline, 2-(trifluoromethoxy)aniline.
-
Diazotization: The primary amine of the aniline is converted into a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at low temperatures (0-5 °C).[21]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this step include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[21][22]
Caption: Common two-step synthesis from the parent aniline.
Conclusion
This compound is a high-value reagent whose reactivity is dominated by the nucleophilic character of the hydrazine moiety, modulated by the strong inductive effect of the ortho-trifluoromethoxy group. Its primary utility lies in the reliable formation of phenylhydrazones, which are key intermediates for powerful synthetic transformations, most notably the Fischer indole synthesis for accessing 7-substituted indoles. While the compound is susceptible to thermal and oxidative degradation, these stability issues are readily managed through proper storage and handling protocols, including the use of inert atmospheres and the avoidance of strong oxidants. A thorough understanding of its stability profile and reactive tendencies is essential for its effective and safe deployment in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.
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An In-depth Technical Guide to the Aqueous Solubility of (2-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride
Foreword: Understanding the Criticality of Solubility in Drug Development
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the aqueous solubility of the active pharmaceutical ingredient (API). Poor solubility can cascade into a host of downstream issues, including unreliable in vitro assay results, diminished in vivo exposure, poor bioavailability, and ultimately, the failure of a promising drug candidate.[1][2] This guide provides an in-depth technical overview of (2-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a compound of interest in medicinal chemistry, with a core focus on the principles and methodologies for determining its aqueous solubility. As a substituted phenylhydrazine, this molecule serves as a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[3][4] Understanding its behavior in aqueous media is a prerequisite for its effective application.
Physicochemical Profile of this compound Hydrochloride
A thorough understanding of a compound's physical and chemical properties is the foundation upon which all subsequent experimental work is built. This compound hydrochloride is a white to off-white solid or crystalline powder.[5] Its chemical structure, featuring a trifluoromethoxy group on the phenyl ring, imparts unique electronic properties that can influence its reactivity and biological activity.[3]
| Property | Value | Source |
| CAS Number | 133115-76-1 | [5][6][7] |
| Molecular Formula | C7H8ClF3N2O | [6] |
| Molecular Weight | 228.60 g/mol | [6] |
| Physical Form | Solid, powder to crystal | [5] |
| Melting Point | Approximately 230 °C | [3][8][9] |
| Qualitative Water Solubility | Soluble in water | [9] |
| Storage Conditions | Room temperature, under inert atmosphere, protected from light |
While qualitative data indicates that the compound is soluble in water, for drug development purposes, a precise quantitative determination is essential.[9] The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base due to the ionization of the hydrazine moiety.
The Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium. For an ionizable compound like this compound hydrochloride, the aqueous solubility is significantly influenced by the pH of the medium.
Hydrazine and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atoms.[10] In an aqueous solution, the hydrochloride salt will dissociate, and the hydrazinium cation will exist in equilibrium with its conjugate base. The pH of the solution will dictate the position of this equilibrium. In acidic to neutral conditions, the ionized (protonated) form will predominate, which is generally more water-soluble. As the pH becomes more alkaline, the equilibrium will shift towards the un-ionized free base, which is typically less soluble, potentially leading to precipitation.
The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and the intrinsic solubility of the free base (S₀) is described by the Henderson-Hasselbalch equation. For a basic compound, the total solubility (S) at a given pH can be expressed as:
S = S₀ (1 + 10^(pKa - pH))
This equation underscores the necessity of determining solubility in buffered solutions of known and controlled pH to obtain meaningful and reproducible data.
Experimental Determination of Aqueous Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[2][11][12] This method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.
Causality Behind Experimental Choices
The design of a robust solubility experiment hinges on several critical choices:
-
Thermodynamic vs. Kinetic Solubility: For early-stage drug discovery, a rapid assessment of kinetic solubility is often employed. This typically involves dissolving the compound in an organic solvent like DMSO first, followed by dilution into an aqueous buffer.[1][2] While high-throughput, this can sometimes overestimate the true solubility as it may lead to supersaturated solutions. For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[2] This guide focuses on the thermodynamic shake-flask method, which provides a more accurate measure of the compound's behavior at equilibrium.
-
Solvent System: The choice of aqueous buffer is critical. For pharmaceutical applications, buffers that mimic physiological conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4, are commonly used. To understand the pH-solubility profile, a range of buffers (e.g., pH 2, 5, 7.4, 9) should be employed.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can vary significantly between compounds.[11] An initial time course experiment (e.g., sampling at 4, 24, and 48 hours) is recommended to determine the point at which the dissolved concentration no longer increases.[2][11]
-
Temperature Control: Solubility is temperature-dependent.[13] Experiments should be conducted in a temperature-controlled environment, typically at ambient temperature (e.g., 25 °C) or physiological temperature (37 °C).[2][14]
-
Separation of Solid and Liquid Phases: Incomplete removal of undissolved solid particles is a common source of error, leading to an overestimation of solubility. Centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm or 0.45 µm pore size) are effective separation techniques.[1][11]
-
Analytical Quantification: A sensitive and specific analytical method is required to accurately measure the concentration of the dissolved compound in the supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for this purpose.[15][16] Spectrophotometric methods can also be employed if the compound has a suitable chromophore and there are no interfering substances.[17]
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol outlines a self-validating system for determining the aqueous solubility of this compound hydrochloride.
Materials and Reagents:
-
This compound hydrochloride (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Additional buffers as required (e.g., citrate for acidic pH, borate for alkaline pH)
-
High-purity water
-
HPLC-grade acetonitrile and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Glass vials or centrifuge tubes with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.22 µm, low-protein binding)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Procedure:
-
Preparation of Solutions:
-
Prepare all aqueous buffers and filter them through a 0.45 µm membrane filter.[1]
-
Prepare stock solutions of this compound hydrochloride in a suitable organic solvent (e.g., methanol) for the preparation of HPLC calibration standards.
-
-
Sample Preparation:
-
Into at least three separate glass vials, weigh an amount of this compound hydrochloride that is in clear excess of its estimated solubility (e.g., 2-5 mg). The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately add a defined volume (e.g., 1 mL) of the desired aqueous buffer to each vial.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand at the experimental temperature for a short period to allow for sedimentation.
-
Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.[1]
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step provides a self-validating system, as both centrifugation and filtration are used to ensure complete removal of solids.
-
-
Quantification:
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound hydrochloride in the tested buffer. The result is typically expressed in µg/mL or mg/L.
-
Factors Influencing Solubility and Troubleshooting
The accurate determination of solubility requires careful control over several variables.
pH-Solubility Profile:
Caption: pH Influence on Hydrazine Derivative Solubility.
As a salt of a weak base, the solubility of this compound hydrochloride is expected to be highest at acidic pH and decrease as the pH increases towards and beyond its pKa.
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Incomplete equilibration; Inconsistent temperature; Incomplete removal of solid particles. | Extend equilibration time; Ensure robust temperature control; Use both centrifugation and filtration. |
| Solubility appears unusually high | Supersaturation (more common in kinetic assays); Incomplete removal of solid particles. | Use the thermodynamic shake-flask method; Improve the phase separation step. |
| Compound degradation | Hydrazine derivatives can be susceptible to oxidation.[15] | Degas solvents with an inert gas (nitrogen or argon) before use; Prepare solutions fresh for each experiment.[18] |
Conclusion
Determining the aqueous solubility of this compound hydrochloride is a critical step in its evaluation for pharmaceutical and other applications. While qualitative information suggests it is water-soluble, a quantitative assessment using a robust and well-controlled method like the shake-flask protocol is imperative for drug development. By understanding the theoretical principles and meticulously executing the experimental workflow, researchers can generate reliable data that will inform formulation strategies, predict in vivo behavior, and ultimately contribute to the successful advancement of new chemical entities.
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A Comprehensive Technical Guide to the Safe Handling of (2-(Trifluoromethoxy)phenyl)hydrazine for Research and Development
This guide provides an in-depth analysis of the potential hazards and essential safety precautions for (2-(Trifluoromethoxy)phenyl)hydrazine and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. By synthesizing technical data with practical, field-proven insights, this document aims to foster a culture of safety and ensure the well-being of all personnel.
Understanding the Compound: Physicochemical Properties and Inherent Risks
This compound is an aromatic hydrazine derivative. The presence of the trifluoromethoxy group significantly influences its chemical properties, including lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[1][2] However, the hydrazine moiety confers inherent instability and toxicity, which necessitates stringent safety protocols.[3][4]
Like other hydrazine derivatives, this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5][6] It is also a skin and eye irritant.[5][6] The primary hazards stem from the reactivity of the hydrazine group and its potential to be metabolized into reactive intermediates within the body.[7][8]
Table 1: Physicochemical and Hazard Identification
| Property | Value/Classification | Source |
| Chemical Name | This compound | - |
| CAS Number | 133115-76-1 (for hydrochloride salt) | , |
| Molecular Formula | C₇H₇F₃N₂O (free base) | |
| Molecular Weight | 192.14 g/mol (free base) | |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2) | |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
The Causality of Hazard: Toxicological Mechanisms and Reactivity Profile
A foundational principle of laboratory safety is understanding why a substance is hazardous. For this compound, the risks are twofold: its interaction with biological systems and its inherent chemical reactivity.
Toxicological Profile and Metabolic Activation
The toxicity of phenylhydrazine and its derivatives is linked to their metabolism, which can generate highly reactive intermediates.[7][8] The primary metabolic pathways are believed to involve oxidation of the hydrazine moiety.[7]
This oxidation can be catalyzed by enzymes such as cytochrome P450 and peroxidases, or even by oxyhemoglobin in red blood cells.[7] This process can lead to the formation of phenyldiazene, phenyldiazonium ions, and phenyl radicals.[8] These reactive species can then covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[7] The hemolytic effects of phenylhydrazine, for instance, are attributed to this oxidative process within erythrocytes.[9][10]
The trifluoromethoxy group is known to increase a molecule's metabolic stability due to the strength of the C-F bonds.[1] However, it does not render the molecule inert. While it may slow down metabolism compared to unsubstituted phenylhydrazine, the potential for the formation of toxic reactive intermediates remains a significant concern. The increased lipophilicity conferred by the trifluoromethoxy group may also enhance membrane permeability, potentially facilitating the compound's distribution into tissues.[1][2]
Figure 1: Postulated metabolic activation pathway of this compound leading to cellular toxicity.
Chemical Reactivity and Stability
Therefore, it is crucial to avoid contact with incompatible materials. Thermal decomposition of fluorinated aromatic compounds can also release toxic gases such as hydrogen fluoride.[13]
A Self-Validating System of Safety: Protocols and Procedures
The following protocols are designed to create a multi-layered safety system that minimizes the risk of exposure and incidents.
The Hierarchy of Controls
The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls.
Figure 2: The hierarchy of controls for managing chemical hazards.
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate PPE. The following are mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4]
-
Hand Protection: Double gloving with nitrile gloves is recommended. If direct contact or immersion is possible, heavier-duty gloves such as butyl rubber should be considered.[14] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.[3][14]
-
Respiratory Protection: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
Experimental Protocols
3.3.1. Weighing and Handling of Solid this compound
Weighing fine powders poses a significant inhalation risk. The following procedure is designed to mitigate this hazard.[15][16][17][18]
-
Preparation: Designate a specific area within a chemical fume hood for weighing the compound. Cover the work surface with disposable bench paper.
-
Tare the Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.
-
Aliquot the Powder: Carefully transfer the desired amount of powder from the stock bottle to the tared container. Use disposable spatulas and weighing paper.
-
Seal and Re-weigh: Securely close the container with the aliquoted powder.
-
Determine Mass: Carefully remove the sealed container from the fume hood and place it on the balance to determine the precise mass.
-
Dissolution: Return the sealed container to the fume hood before opening it to prepare a solution.
-
Decontamination: All disposable items used in the transfer (spatulas, weigh paper) should be considered contaminated and disposed of as hazardous waste. The weighing area should be carefully wiped down with a damp cloth.
3.3.2. Waste Disposal and Decontamination
Due to its toxicity, all waste containing this compound must be treated as hazardous.
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a clearly labeled hazardous waste container. Never pour hydrazine waste down the drain.
-
Quenching Reactive Waste: For small amounts of residual material, a quenching procedure can be employed within a fume hood. A dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite can be used to oxidize the hydrazine derivative.[11][19][20] This reaction can be exothermic, so the quenching agent should be added slowly to a dilute, stirred solution of the hydrazine waste.
Emergency Procedures: A Validated Response Plan
Immediate and correct action is critical in the event of an exposure or spill.
Exposure Response
Table 2: First Aid Measures for Exposure to this compound
| Exposure Route | First Aid Procedure |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][13] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][13] |
Spill Response
Spills of this compound should be treated as a major incident.[3]
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: Secure the area to prevent entry.
-
Notify: Inform your supervisor and the institution's environmental health and safety (EHS) department immediately.
-
Do Not Attempt to Clean Up Alone: Only personnel with specialized training and appropriate respiratory protection should handle hydrazine spills.[3]
-
Cleanup Procedure (for trained personnel):
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a dilute solution of sodium hypochlorite.
-
Ventilate the area thoroughly.
-
Conclusion: A Commitment to Scientific Integrity and Safety
This compound is a valuable tool in modern drug discovery, but its utility must be balanced with a profound respect for its inherent hazards. By understanding the chemical and toxicological principles behind these hazards and by rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers can protect themselves, their colleagues, and the integrity of their work. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.
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An In-depth Technical Guide to (2-(Trifluoromethoxy)phenyl)hydrazine hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS No. 133115-76-1), a critical reagent for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, sourcing, quality control, and applications, with a focus on practical, field-proven insights.
Introduction: The Strategic Importance of the Trifluoromethoxy Group
This compound hydrochloride is a substituted hydrazine derivative increasingly utilized in pharmaceutical and agrochemical synthesis. Its significance stems from the unique properties imparted by the trifluoromethoxy (-OCF₃) group. Unlike its trifluoromethyl (-CF₃) analog, the trifluoromethoxy group acts as a "super-lipophilic" yet metabolically stable hydrogen bond acceptor. This distinction is crucial in drug design, as it can enhance membrane permeability and metabolic stability, thereby improving the pharmacokinetic profile of a drug candidate. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory settings.[1]
Part 1: Sourcing and Procurement of this compound hydrochloride
Reliable sourcing of high-purity starting materials is the bedrock of reproducible research and successful drug development campaigns. Several reputable commercial suppliers offer this compound, often with varying purity grades and in different quantities.
Table 1: Prominent Commercial Suppliers
| Supplier | Purity | Available Quantities | Additional Notes |
| Sigma-Aldrich (Merck) | ≥95% - 97% | Grams to Kilograms | Often provides detailed documentation like Certificates of Analysis (COA).[2][3] |
| Thermo Scientific Chemicals | 98% | Grams | Also known as Acros Organics or Alfa Aesar.[4] |
| TCI Chemicals | >98.0% (GC) | Grams to Kilograms | Known for a wide range of specialty reagents.[5] |
| BLD Pharmatech | 95% | Milligrams to Kilograms | May require cold-chain transportation.[6] |
| Chem-Impex International | ≥98% (GC) | Grams to Kilograms | Provides detailed product specifications.[7] |
| Halochem | 98% Min | Grams to Kilograms | Offers supporting documentation like NMR and HPLC data.[8] |
Procurement Strategy: For initial small-scale research, suppliers offering gram quantities with high purity (≥98%) are ideal. For process development and scale-up, it is crucial to engage with suppliers who can provide larger quantities and ensure batch-to-batch consistency. Always request a lot-specific Certificate of Analysis to verify purity and identity.
Part 2: Physicochemical Properties and Quality Control
Understanding the key physicochemical properties is essential for proper handling, reaction setup, and analytical characterization.
Table 2: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 133115-76-1 | [2][6][9] |
| Molecular Formula | C₇H₈ClF₃N₂O | [8][9] |
| Molecular Weight | 228.60 g/mol | [8] |
| Appearance | White to off-white powder or crystals | [2][10] |
| Storage Temperature | Room temperature, under inert atmosphere | [2][9] |
| InChI Key | HKJKYLCWAFIGNL-UHFFFAOYSA-N | [2][3] |
Self-Validating Quality Control Workflow
To ensure the integrity of your starting material, a multi-step verification process is recommended. This workflow serves as a self-validating system for every new batch received.
Caption: Generalized synthetic route to phenylhydrazine hydrochlorides.
Application Spotlight: Fischer Indole Synthesis
This reaction is a cornerstone of medicinal chemistry for creating indole cores, which are prevalent in many approved drugs. The trifluoromethoxy group at the 2-position can sterically and electronically influence the cyclization step, leading to specific regioisomers.
Experimental Protocol: General Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and a selected ketone or aldehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Cyclization: Add a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or trifluoroacetic acid) to the reaction mixture.
-
Heating: Heat the mixture to the required temperature (ranging from 80 °C to 180 °C depending on the substrate and catalyst) for several hours.
-
Work-up and Purification: After cooling, quench the reaction with water or a basic solution. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography to yield the desired indole.
This versatile building block is instrumental in synthesizing compounds for various therapeutic areas, including:
-
Oncology: As a precursor to kinase inhibitors. [7]* Central Nervous System (CNS) Disorders: For the development of serotonin receptor modulators.
-
Infectious Diseases: In the creation of novel antiviral and antibacterial agents.
Part 4: Safety, Handling, and Storage
This compound hydrochloride is a hazardous chemical and requires careful handling.
Hazard Identification:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [5]* Irritation: Causes skin and serious eye irritation. [5][11]* Sensitization: May cause an allergic skin reaction. [12] Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound in a certified chemical fume hood. [11]* Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). [13]* Eye Protection: Use safety glasses with side shields or goggles. [5]* Lab Coat: A lab coat is mandatory to prevent skin contact.
Storage and Stability:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [11]* Inert Atmosphere: For long-term storage, keeping it under an inert gas like argon or nitrogen is recommended to prevent degradation. [2][5]* Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. [5]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [11]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [5]
Conclusion
This compound hydrochloride is a high-value reagent that offers significant advantages in modern drug discovery due to the unique properties of the trifluoromethoxy group. By understanding its sourcing, implementing rigorous quality control, applying it in robust synthetic protocols, and adhering to strict safety measures, researchers can effectively leverage this compound to advance their scientific and therapeutic goals.
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A Technical Guide to the Synthetic Applications of (2-(Trifluoromethoxy)phenyl)hydrazine
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
(2-(Trifluoromethoxy)phenyl)hydrazine is a highly functionalized aromatic hydrazine that has emerged as a pivotal building block in modern organic synthesis. The presence of the ortho-trifluoromethoxy group imparts unique electronic properties and enhances the lipophilicity and metabolic stability of its derivatives, making it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its primary applications, focusing on its role in the synthesis of indole and pyrazole scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical aspects of its use in a research setting.
Introduction: A Versatile Synthetic Intermediate
This compound, typically handled as its more stable hydrochloride salt, is an aromatic hydrazine derivative. Its structure is characterized by a phenyl ring substituted with a hydrazine moiety (-NHNH₂) at position 1 and a trifluoromethoxy group (-OCF₃) at position 2. The -OCF₃ group is a key functional feature; it acts as a lipophilic hydrogen bond acceptor and can significantly improve the pharmacokinetic properties of a molecule, such as metabolic stability and membrane permeability.
As a substituted phenylhydrazine, this compound is a cornerstone reagent for constructing nitrogen-containing heterocyclic systems, which are ubiquitous motifs in biologically active compounds.[1][2] Its utility is most prominently demonstrated in two major classes of reactions: the Fischer indole synthesis and the Knorr pyrazole synthesis, providing access to privileged scaffolds in medicinal chemistry.
Compound Properties
A summary of the key physicochemical properties for this compound Hydrochloride is provided below.
| Property | Value | Reference(s) |
| CAS Number | 133115-76-1 | [3] |
| Molecular Formula | C₇H₈ClF₃N₂O | [4] |
| Molecular Weight | 228.60 g/mol | [4] |
| Appearance | White to off-white or pale yellow powder/solid | [5][6] |
| Melting Point | ~230 °C (decomposes) | [6] |
| Synonyms | 1-[2-(trifluoromethoxy)phenyl]hydrazine hydrochloride |
Core Synthetic Applications
The reactivity of the hydrazine group is central to the applications of this molecule. It serves as a potent bis-nucleophile, enabling cyclocondensation reactions with various carbonyl-containing substrates.
The Fischer Indole Synthesis: A Gateway to Bioactive Indoles
The Fischer indole synthesis is a classic, powerful, and widely used method for constructing the indole ring system.[7] Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or ketone.[7][8][9] The use of this compound in this reaction allows for the direct incorporation of the trifluoromethoxy group onto the 7-position of the resulting indole ring, a position often targeted for modulation of biological activity.
Mechanism: The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted[10][10]-sigmatropic rearrangement, which forms a new carbon-carbon bond and disrupts the aromaticity of the phenyl ring.[7][8]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring (an aminal).[9]
-
Elimination: Finally, the elimination of ammonia under acid catalysis yields the stable, aromatic indole ring.[7][9]
Caption: Mechanism of the Fischer Indole Synthesis.
This synthesis is a cornerstone for preparing a vast array of pharmaceuticals, including the triptan class of antimigraine drugs and various anti-cancer agents.[7]
Pyrazole Synthesis: Building Five-Membered Heterocycles
Another fundamental application of this compound is in the synthesis of pyrazoles. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold found in numerous FDA-approved drugs such as Celecoxib (an anti-inflammatory agent).
The most common route is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester).[11]
Mechanism:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Cyclization & Dehydration: The intermediate undergoes an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. This is followed by dehydration to yield the aromatic pyrazole ring.[11][12]
The choice of reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound can influence the regioselectivity of the final product.[11][12]
Caption: General pathway for Pyrazole synthesis.
Role in Agrochemical and Pharmaceutical Development
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are highly sought after in modern drug and agrochemical design.[13] These groups can enhance a compound's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall efficacy and pharmacokinetic profile.[14]
This compound serves as a key intermediate for introducing the 2-(trifluoromethoxy)phenyl moiety into larger, more complex molecules. Its derivatives have been explored for use as insecticides, herbicides, fungicides, and as active pharmaceutical ingredients for treating a range of diseases, including cancer.[14][15][16][17]
Experimental Protocols & Methodologies
The following sections provide generalized, step-by-step protocols for the key synthetic transformations discussed. These should be adapted based on the specific substrate and scale.
General Protocol for Fischer Indole Synthesis
This protocol describes a typical procedure for synthesizing a 7-(trifluoromethoxy)indole from this compound hydrochloride and a generic ketone.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound hydrochloride (1.0 equiv.) and the selected ketone or aldehyde (1.1-1.2 equiv.).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, acetic acid, or toluene). To this mixture, add an acid catalyst. Polyphosphoric acid (PPA) used in excess can serve as both catalyst and solvent, while Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂) can be used in catalytic amounts.[7][8][18]
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[18] Reaction times can vary from 1 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully pour the mixture into ice-water with vigorous stirring to hydrolyze the acid.[18] If other catalysts were used, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: A typical experimental workflow for synthesis.
General Protocol for Pyrazole Synthesis
This protocol outlines a standard cyclocondensation reaction with a 1,3-diketone.
-
Reagent Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 equiv.) in a suitable protic solvent like ethanol in a round-bottom flask.
-
Hydrazine Addition: Add this compound hydrochloride (1.0-1.1 equiv.) to the solution. A small amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction, particularly if the free base of the hydrazine is used.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction is often rapid and can be monitored by TLC.
-
Isolation: Upon completion, the product may precipitate from the solution upon cooling. If so, it can be collected by filtration and washed with cold solvent.
-
Workup and Purification: If the product does not precipitate, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Safety and Handling
As a chemical intermediate, this compound hydrochloride requires careful handling in a controlled laboratory environment.
-
General Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[19][20] It is also known to cause serious skin and eye irritation.[19][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][21]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[21] Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[21] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its primary value lies in its ability to serve as a direct precursor to complex heterocyclic structures, most notably 7-(trifluoromethoxy)indoles and N-aryl pyrazoles. The strategic placement of the trifluoromethoxy group provides a route to novel compounds with potentially enhanced pharmacological and agrochemical properties. A thorough understanding of the underlying reaction mechanisms and adherence to safe handling practices are essential for leveraging the full synthetic potential of this valuable chemical building block.
References
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- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021-10-15).
- ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. (2024-09-19).
- Fisher Scientific.
- Sigma-Aldrich.
- Wikipedia. Fischer indole synthesis.
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- PMC - NIH.
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- Enhancing Agrochemical Formulations with a Trifluoromethyl Phenylhydrazine.
- TCI Chemicals.
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- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I..
- Fisher Scientific.
- Google Patents.
- YMER.
- 1-(2-(trifluoromethoxy)phenyl)hydrazine(HCl) CAS NO.133115-76-1.
- Sigma-Aldrich. This compound hydrochloride | 133115-76-1.
- Halochem. CAS 133115-76-1 | 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride.
- Sigma-Aldrich. 4-(Trifluoromethoxy)phenylhydrazine 98 133115-72-7.
- Sigma-Aldrich. (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride | 133115-76-1.
- BLD Pharm. 133115-76-1|this compound hydrochloride.
- How Phenyl Hydrazine (PHY) Plays a Key Role in Organic Synthesis. (2025-04-22).
- ResearchGate. (PDF)
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Methodological & Application
Application Notes and Protocols for the Use of (2-(Trifluoromethoxy)phenyl)hydrazine in Fischer Indole Synthesis
Introduction: Strategic Incorporation of the Trifluoromethoxy Moiety into the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] The Fischer indole synthesis, a venerable and remarkably versatile reaction discovered by Hermann Emil Fischer in 1883, remains a primary method for constructing this privileged heterocyclic system.[2][3] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to yield the corresponding indole.[3]
The strategic placement of fluorine-containing substituents has become a powerful tool in modern drug design to modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest. It is a highly lipophilic and metabolically stable bioisostere of the methoxy group, capable of enhancing membrane permeability and bioavailability of drug candidates.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (2-(trifluoromethoxy)phenyl)hydrazine in the Fischer indole synthesis to generate 7-trifluoromethoxy-substituted indoles, a class of compounds with significant potential in pharmaceutical research.
Mechanistic Considerations: The Impact of the Ortho-Trifluoromethoxy Substituent
The Fischer indole synthesis proceeds through a cascade of acid-catalyzed transformations, as depicted below. The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: Condensation of the arylhydrazine with an aldehyde or ketone.
-
Tautomerization: Isomerization of the hydrazone to the more reactive ene-hydrazine tautomer.
-
[2][2]-Sigmatropic Rearrangement: The rate-determining step, involving the formation of a new C-C bond.
-
Aromatization and Cyclization: Rearomatization of the benzene ring followed by intramolecular attack to form the five-membered ring.
-
Ammonia Elimination: Loss of ammonia to furnish the final aromatic indole.[3]
The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction's efficiency. The trifluoromethoxy group is strongly electron-withdrawing, which can hinder the crucial[2][2]-sigmatropic rearrangement by reducing the electron density of the aromatic ring. Consequently, reactions with this compound typically require more forcing conditions, such as stronger acids and higher temperatures, compared to their electron-rich counterparts.
The ortho-position of the trifluoromethoxy group dictates that the cyclization will occur at the C6 position of the phenylhydrazine, leading exclusively to the formation of a 7-trifluoromethoxy-substituted indole .[5]
Caption: Generalized workflow of the Fischer Indole Synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of 7-trifluoromethoxy-substituted indoles using this compound. A one-pot procedure is generally preferred as it avoids the isolation of the potentially unstable hydrazone intermediate.[6]
Protocol 1: One-Pot Synthesis of 8-(Trifluoromethoxy)-1,2,3,4-tetrahydro-9H-carbazole
This protocol is adapted from established procedures for the synthesis of tetrahydrocarbazoles and is optimized for a substrate with an electron-withdrawing group.[7][8][9]
Materials:
-
This compound hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid or a mixture of Acetic Acid and concentrated HCl
-
Ethanol
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent. For substrates with strongly electron-withdrawing groups, the addition of a stronger acid like concentrated HCl can be beneficial to promote cyclization.[10]
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the electron-withdrawing nature of the -OCF₃ group, the reaction may require several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The trifluoromethoxy group increases lipophilicity, which may necessitate a less polar eluent system compared to non-fluorinated analogs.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Fischer indole synthesis, often leading to higher yields and shorter reaction times, particularly for less reactive substrates.[11]
Materials:
-
This compound hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 10 mol%)
-
Ethanol (or solvent-free)
Equipment:
-
Microwave synthesis reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound hydrochloride (1.0 eq), cyclohexanone (1.1 eq), and a catalytic amount of p-TSA. The reaction can be run neat or with a minimal amount of a high-boiling solvent like ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes. Optimize the time and temperature based on reaction monitoring by TLC.
-
Work-up and Purification: Follow steps 4-9 from Protocol 1.
Data Summary and Expected Outcomes
The following table provides a hypothetical summary of expected outcomes based on the protocols described above, drawing parallels from similar reactions.[10]
| Protocol | Catalyst | Temperature (°C) | Time | Typical Yield (%) |
| 1 | Acetic Acid/HCl | 120 | 4-8 h | 50-70 |
| 2 | p-TSA | 150 | 15 min | 75-90 |
Yields are estimated and will vary depending on the specific ketone used and the optimization of reaction conditions.
Troubleshooting and Field-Proven Insights
The presence of the electron-withdrawing -OCF₃ group can present challenges. Here are some common issues and their solutions:
-
Low or No Product Formation: This is the most common issue with electron-deficient phenylhydrazines.
-
Insight: The[2][2]-sigmatropic rearrangement is likely the bottleneck.
-
Solution: Increase the reaction temperature, use a stronger acid catalyst (e.g., polyphosphoric acid (PPA) or Eaton's reagent), or switch to microwave-assisted synthesis to provide the necessary energy for the reaction to proceed.[5] Ensure all reagents are pure and anhydrous.
-
-
Formation of Multiple Products: When using unsymmetrical ketones, two regioisomeric indoles can be formed.
-
Insight: The regioselectivity is governed by the relative stability of the intermediate ene-hydrazines.
-
Solution: The choice of acid can influence the product ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. Sterically bulky ketones will often favor the formation of the less hindered indole.
-
-
Product Degradation: Indoles can be sensitive to strongly acidic and oxidative conditions, leading to colored impurities.
-
Insight: Prolonged exposure to harsh conditions can lead to polymerization or degradation of the indole product.
-
Solution: Minimize reaction time and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Safety and Handling
This compound hydrochloride is a chemical that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]
-
First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[13]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Caption: Step-by-step experimental workflow.
References
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Wikipedia. (2023, October 28). Fischer indole synthesis. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
-
Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]
-
Journal of Organic Chemistry. (1978). Direction of cyclization in the Fischer indole synthesis. Mechanistic considerations. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Journal of Chemical Sciences. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]
-
Molecules. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Proceedings of the Oklahoma Academy of Science. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]
-
YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. [Link]
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Application Notes & Protocols: (2-(Trifluoromethoxy)phenyl)hydrazine as a Strategic Building Block in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Trifluoromethoxy Group
In modern drug design, the strategic modification of molecular scaffolds with specific functional groups is a cornerstone for enhancing biological activity and optimizing pharmacokinetic profiles. Among these, fluorinated moieties have become indispensable. While the trifluoromethyl (-CF₃) group is well-established, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for fine-tuning drug-like properties.[1]
The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than its -CF₃ analog.[1][2] This high lipophilicity can enhance a compound's ability to cross biological membranes, improving absorption and distribution.[2] Crucially, the carbon-fluorine bonds' strength imparts exceptional metabolic stability, often extending a drug candidate's biological half-life by preventing oxidative metabolism at that position.[1][2]
(2-(Trifluoromethoxy)phenyl)hydrazine is a key building block that allows for the direct introduction of the trifluoromethoxy group onto an aromatic system, which can then be elaborated into more complex heterocyclic structures. Its primary application lies in the synthesis of substituted indoles via the Fischer indole synthesis, providing a direct route to a privileged scaffold in medicinal chemistry.[3] This guide provides the scientific rationale and detailed protocols for leveraging this versatile reagent in the synthesis of high-value pharmaceutical intermediates.
Physicochemical Impact of the Trifluoromethoxy Substituent
The decision to incorporate an -OCF₃ group is driven by its profound and predictable impact on a molecule's physicochemical properties. Understanding these effects is critical for rational drug design. The -OCF₃ group exerts a strong electron-withdrawing effect, which can significantly alter the pKa of nearby functionalities and influence molecular interactions with biological targets.[2]
| Property | H | -CH₃ | -CF₃ | -OCF₃ | Causality & Medicinal Chemistry Implication |
| Hansch Lipophilicity Parameter (π) | 0.00 | +0.56 | +0.88 | +1.04 | The -OCF₃ group provides the highest lipophilicity, which can be tuned to optimize membrane permeability and bioavailability.[1][4] |
| Electronic Effect (Hammett σₚ) | 0.00 | -0.17 | +0.54 | +0.35 | Strongly electron-withdrawing, the -OCF₃ group modulates the electron density of the aromatic ring, impacting target binding interactions and the reactivity of the scaffold.[2] |
| Metabolic Stability | Low | Low | High | Very High | The strength of the C-F bonds makes the -OCF₃ group highly resistant to metabolic degradation (e.g., O-dealkylation), leading to an extended drug half-life.[2] |
Table 1: Comparative analysis of the physicochemical properties of the trifluoromethoxy group versus other common substituents.
Core Application: The Fischer Indole Synthesis
The most powerful and direct application of this compound is its use in the Fischer indole synthesis to create 8-(trifluoromethoxy)-substituted indoles. This reaction, discovered in 1883, remains a robust and versatile method for constructing the indole nucleus.[3] The reaction proceeds by heating the phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[5]
The generally accepted mechanism involves several key steps:
-
Formation of a phenylhydrazone from the hydrazine and carbonyl compound.
-
Tautomerization to an ene-hydrazine intermediate.
-
Subsequent cyclization and elimination of ammonia to yield the aromatic indole.[3][5]
The electron-withdrawing nature of the ortho-trifluoromethoxy group on the phenylhydrazine starting material can influence the rate of the key rearrangement step, often necessitating stronger acidic conditions or higher temperatures compared to electron-donating analogs.[6]
Caption: Figure 1: Key mechanistic steps of the Fischer Indole Synthesis.
Detailed Experimental Protocols
4.1. General Protocol for the Synthesis of 8-(Trifluoromethoxy)-1H-Indoles
This protocol describes a general method for the Fischer indole synthesis using this compound and a suitable ketone. Polyphosphoric acid (PPA) is often an effective catalyst and solvent for this transformation.
Materials:
-
This compound hydrochloride
-
An appropriate ketone (e.g., cyclohexanone, 1.0-1.2 equivalents)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)[7]
-
Toluene or another high-boiling solvent (if not using PPA as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound hydrochloride (1.0 eq.) and the ketone (1.1 eq.).
-
Rationale: Using a slight excess of the carbonyl component ensures complete consumption of the more valuable hydrazine starting material.
-
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the hydrazine) to the flask. The PPA will serve as both the catalyst and the solvent.
-
Rationale: PPA is a strong dehydrating agent and Brønsted acid, which effectively catalyzes the key cyclization and aromatization steps.[3]
-
-
Cyclization: Heat the reaction mixture with vigorous stirring to 100-140 °C. The optimal temperature will depend on the reactivity of the specific ketone used.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting hydrazine has been consumed (typically 1-4 hours).
-
Work-up: Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Caution: This quenching process is exothermic. Perform it slowly in a large beaker within a fume hood.
-
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude indole.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-(trifluoromethoxy)-substituted indole.
Caption: Figure 2: A typical experimental workflow for the Fischer Indole Synthesis.
4.2. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Insufficiently acidic catalyst; Temperature too low; Unreactive carbonyl compound. | Increase reaction temperature. Use a stronger acid catalyst (e.g., neat H₂SO₄, Eaton's reagent). Consider a more reactive ketone/aldehyde if possible. |
| Formation of Multiple Products/Isomers | Use of an unsymmetrical ketone (e.g., 2-butanone) leading to regioisomers. | Use a symmetrical ketone if the target allows. If not, expect to separate isomers during purification and optimize conditions (acid/temp) to favor one isomer. |
| Dark, Polymeric Tar Formed | Reaction temperature too high; Reaction time too long; Air sensitivity. | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Difficult Work-up | PPA quench is difficult to manage; Emulsion during extraction. | Ensure the PPA mixture is cooled before quenching. Add the mixture to ice, not the other way around. To break emulsions, add more brine or filter the entire mixture through a pad of celite. |
Table 2: A troubleshooting guide for common challenges in the Fischer indole synthesis.
Safety and Handling Precautions
Substituted phenylhydrazines and their hydrochloride salts are toxic materials and should be handled with appropriate care.[8][9]
-
Personal Protective Equipment (PPE): Always wear impermeable gloves (e.g., nitrile), a lab coat, and chemical safety goggles when handling hydrazine derivatives.[8][10]
-
Engineering Controls: All manipulations, especially of powdered solids, should be performed in a certified chemical fume hood to avoid inhalation.[11]
-
Exposure: Phenylhydrazines are toxic if swallowed, inhaled, or absorbed through the skin. They are suspected carcinogens and may cause allergic skin reactions.[8][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]
-
Disposal: All waste containing phenylhydrazine must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[10]
Conclusion
This compound is a high-value building block for medicinal chemists seeking to introduce the advantageous trifluoromethoxy group into heterocyclic scaffolds. Its utility is most powerfully demonstrated in the Fischer indole synthesis, providing direct access to 8-(trifluoromethoxy)indoles, which are precursors to novel therapeutic agents. By understanding the unique electronic properties of the -OCF₃ group and employing robust synthetic protocols, researchers can effectively leverage this reagent to accelerate the development of drug candidates with enhanced metabolic stability and optimized pharmacokinetic profiles.
References
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available from: [Link]
-
PMC - NIH. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. Available from: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
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Application Notes & Protocols: (2-(Trifluoromethoxy)phenyl)hydrazine Hydrochloride in Modern Synthetic Chemistry
Foreword: The Strategic Value of the Trifluoromethoxy Moiety
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, is highly prized for its unique electronic characteristics and metabolic stability. It serves as a lipophilic hydrogen bond acceptor, enhancing membrane permeability and metabolic resistance, which are critical attributes for bioactive compounds. (2-(Trifluoromethoxy)phenyl)hydrazine hydrochloride emerges as a pivotal reagent, providing a direct and efficient route to introduce this valuable moiety into heterocyclic scaffolds, most notably the indole nucleus. This guide elucidates the core applications of this reagent, focusing on the venerable Fischer indole synthesis, and provides detailed, field-tested protocols for its successful implementation.
Core Application: The Fischer Indole Synthesis of 8-Trifluoromethoxyindoles
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring system.[1][2][3][4][5] The reaction facilitates the cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, under acidic conditions.[6][7] Using this compound hydrochloride allows for the regioselective synthesis of indoles bearing the trifluoromethoxy group at the 8-position, a scaffold of significant interest in pharmaceutical development.[8]
The Reaction Mechanism: A Step-by-Step Analysis
The accepted mechanism for the Fischer indole synthesis is a cascade of acid-catalyzed transformations.[2][5] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
-
Hydrazone Formation : The synthesis begins with the condensation of this compound with an aldehyde or ketone to form the corresponding arylhydrazone. This initial step is typically rapid.[1][6]
-
Tautomerization : The resulting hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer ('ene-hydrazine').[2][5]
-
[3][3]-Sigmatropic Rearrangement : This is the key bond-forming step. The protonated enamine undergoes an irreversible[3][3]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[1][2][4] Isotopic labeling studies have confirmed that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[2][5]
-
Aromatization & Cyclization : The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the newly formed amino group onto the imine carbon results in a five-membered ring.[4][6]
-
Ammonia Elimination : The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, leading to the formation of the energetically favorable aromatic indole ring.[2][5]
Mechanistic Diagram
Caption: General mechanism of the Fischer Indole Synthesis.
Influence of the 2-(Trifluoromethoxy) Substituent
The electronic nature of substituents on the phenylhydrazine ring significantly impacts the reaction. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing. This property can influence the key[3][3]-sigmatropic rearrangement step. While electron-donating groups typically facilitate this step and allow for milder conditions, electron-withdrawing groups, such as -OCF₃, often necessitate more forceful conditions (e.g., stronger acids or higher temperatures) to achieve efficient cyclization.[7] Researchers should anticipate that these reactions may require more optimization compared to syntheses with electron-rich hydrazines.
Experimental Protocols
The following protocols are designed to be robust starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary depending on the specific carbonyl partner used.
Protocol 1: Synthesis of 8-(Trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazole
This protocol details the synthesis of a tetrahydrocarbazole derivative, a common scaffold in medicinal chemistry, using cyclohexanone as the carbonyl partner.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation (In Situ) : To a round-bottom flask, add this compound hydrochloride (1.0 eq) and cyclohexanone (1.1 eq). Add glacial acetic acid to dissolve the solids (approx. 5-10 mL per gram of hydrazine).[1][7]
-
Initial Stirring : Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the hydrazone intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Indolization/Cyclization : Add the acid catalyst.
-
Reaction Monitoring : Monitor the reaction by TLC until the starting hydrazone is consumed (typically 2-6 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice or into cold water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
-
Purification :
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Fischer Indole Synthesis.
Data Summary and Comparison
The choice of acid catalyst and solvent is critical for the success of the Fischer indole synthesis.[2][5] The following table provides a general comparison of common conditions.
| Catalyst | Typical Solvent | Temperature | Advantages | Considerations |
| Polyphosphoric Acid (PPA) | None (acts as solvent) | 80 - 140°C | Strong dehydrating agent, often gives high yields.[2] | Work-up can be difficult due to high viscosity. |
| Zinc Chloride (ZnCl₂) anhy. | Acetic Acid, Toluene | Reflux | Common, effective Lewis acid catalyst.[1][4][6] | Must be anhydrous; can be harsh for sensitive substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene, Xylene | Reflux | Brønsted acid, easy to handle.[2][6] | May require Dean-Stark apparatus to remove water. |
| Glacial Acetic Acid | Acetic Acid | Reflux | Acts as both solvent and mild acid catalyst.[5][7] | Often requires higher temperatures and longer reaction times. |
| Microwave Irradiation | Acetic Acid, Ethanol | 100 - 150°C | Drastically reduces reaction times.[1] | Requires specialized equipment. |
Broader Applications and Future Scope
While the Fischer indole synthesis is the primary application, this compound hydrochloride is a valuable intermediate for a range of other synthetic targets. Its utility extends to:
-
Pharmaceutical Development : As a key building block for synthesizing anti-cancer agents and other bioactive molecules where the -OCF₃ group can enhance efficacy and pharmacokinetic properties.[8]
-
Agrochemicals : Used in the creation of novel herbicides and fungicides.[8]
-
Pyrazolone Dyes : Hydrazines are precursors to pyrazolone heterocycles, which are used in the synthesis of colorants.
-
Materials Science : Incorporation into polymers and advanced materials to impart specific chemical properties like thermal stability and durability.[8]
The development of new catalytic systems, including palladium-catalyzed cross-coupling reactions to form hydrazones in situ (Buchwald modification), continues to expand the scope and utility of this versatile reagent.[2]
Safety and Handling
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling this compound hydrochloride and all other reagents.
-
Handling : Handle in a well-ventilated fume hood. Hydrazine derivatives can be toxic and irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Acids : Use extreme caution when handling strong acids like polyphosphoric acid and concentrated hydrochloric acid. Add reagents slowly and ensure adequate cooling.
-
Storage : Store the reagent in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
References
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Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
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Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024-04-10). Available from: [Link]
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He, L., Cheung, K. P. S., & Tsui, G. C. (2018). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC - NIH. Available from: [Link]
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available from: [Link]
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Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. PubMed. Available from: [Link]
-
ResearchGate. Preparation of trifluoromethylindoles from indoles. Available from: [Link]
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Deng, Z., et al. (2024). Silver-Enabled Dearomative Trifluoromethoxylation of Indoles. Journal of the American Chemical Society. (2024-01-17). Available from: [Link]
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ResearchGate. Synthesis of 3‐(trifluoromethyl)indoles 6 (Isolated yields). Available from: [Link]
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Catto, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). (2022-05-11). Available from: [Link]
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J&K Scientific LLC. 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available from: [Link]
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Application of (2-(Trifluoromethoxy)phenyl)hydrazine in Agrochemical Synthesis: A Technical Guide
Abstract
(2-(Trifluoromethoxy)phenyl)hydrazine is a critical fluorinated building block in modern agrochemical research and development. Its unique physicochemical properties, imparted by the trifluoromethoxy (-OCF₃) group, make it an invaluable precursor for synthesizing highly efficacious fungicides, herbicides, and insecticides.[1][2] This technical guide provides an in-depth overview of the application of this compound, with a specific focus on its use in the synthesis of pyrazole-based fungicides. We will explore the underlying chemical principles, provide a detailed experimental protocol for a representative synthesis, and discuss the significance of the trifluoromethoxy moiety in enhancing biological activity. This document is intended for researchers, chemists, and process development scientists in the agrochemical industry.
Introduction: The Strategic Importance of Fluorinated Moieties
The incorporation of fluorine-containing functional groups has revolutionized the design of active ingredients in both the pharmaceutical and agrochemical sectors.[3][4] The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that significantly enhance the performance of a molecule.[1]
The Trifluoromethoxy (-OCF₃) Advantage
Compared to its non-fluorinated analog, the methoxy group (-OCH₃), the trifluoromethoxy group imparts:
-
Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve the molecule's ability to penetrate the waxy cuticles of plants or the cell membranes of fungal pathogens.[1][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by enzymes within the target organism or in the environment.[1][5] This leads to greater persistence and a longer duration of action.
-
Potent Electronic Effects: The strong electron-withdrawing nature of the -OCF₃ group can significantly alter the electron distribution within the aromatic ring, influencing the molecule's binding affinity to its biological target.[1]
These combined properties often result in agrochemicals with higher potency, improved stability, and more favorable pharmacokinetic profiles.[1][3]
This compound: A Key Synthetic Precursor
This compound is a versatile reagent primarily used for constructing nitrogen-containing heterocyclic systems, which form the core of many successful agrochemicals.[2] Its most prominent application is in the synthesis of pyrazole derivatives, a class of compounds renowned for their potent fungicidal activity.[6][7]
Core Synthetic Application: Pyrazole Fungicide Synthesis via Knorr Cyclocondensation
The reaction of a hydrazine with a 1,3-dicarbonyl compound to form a pyrazole ring is known as the Knorr pyrazole synthesis.[8][9] This reaction is a cornerstone of heterocyclic chemistry and is widely employed in the agrochemical industry.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
-
Condensation: The more nucleophilic nitrogen atom of the this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., a β-ketoester) to form a hydrazone intermediate.[10][11]
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group, leading to an intramolecular cyclization. Subsequent elimination of a water molecule yields the stable aromatic pyrazole ring.
The reaction is typically catalyzed by acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[10]
Workflow for Pyrazole Synthesis
The following diagram illustrates the general workflow for the synthesis of a pyrazole fungicide core using this compound.
Caption: Synthetic workflow for a pyrazole fungicide.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of a pyrazole intermediate, specifically Ethyl 1-(2-(trifluoromethoxy)phenyl)-5-methyl-1H-pyrazole-4-carboxylate .
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a properly equipped laboratory, following all institutional safety guidelines.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 17344-53-9 | 192.14 | 19.2 g (0.10 mol) |
| Ethyl 2-methyl-3-oxobutanoate | 609-14-3 | 144.17 | 14.4 g (0.10 mol) |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 5 mL |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 200 mL |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |
| Hexane | 110-54-3 | 86.18 | For extraction |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Equip the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Reagent Addition: Charge the flask with this compound (19.2 g, 0.10 mol) and anhydrous ethanol (200 mL). Begin stirring to dissolve the solid.
-
Catalyst Addition: Add glacial acetic acid (5 mL) to the solution. Acetic acid serves as the catalyst to facilitate the condensation reaction.
-
Substrate Addition: Slowly add ethyl 2-methyl-3-oxobutanoate (14.4 g, 0.10 mol) to the flask via the dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.
-
Reaction Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting hydrazine spot is no longer visible.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up & Extraction:
-
Dissolve the resulting residue in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acetic acid.
-
Wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again on the rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pyrazole ester as a white to off-white solid.
-
Characterization
The identity and purity of the final product, Ethyl 1-(2-(trifluoromethoxy)phenyl)-5-methyl-1H-pyrazole-4-carboxylate , should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure and the successful formation of the pyrazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate for the synthesis of advanced agrochemicals. Its application in the Knorr synthesis of pyrazoles provides a direct and efficient route to a class of fungicides with high commercial importance, such as Fluxapyroxad.[12] The strategic inclusion of the trifluoromethoxy group is a key design element, enhancing the metabolic stability and biological efficacy of the final active ingredient.[1][5] As the demand for more effective and environmentally benign crop protection solutions grows, the development of synthetic routes utilizing such highly functionalized building blocks will continue to be a primary focus of agrochemical research.
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Application Notes and Protocols for the Derivatization of (2-(Trifluoromethoxy)phenyl)hydrazine in Biological Assays
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety in Bioanalysis
In the landscape of modern drug discovery and biological research, the precise quantification of endogenous and exogenous carbonyl compounds—aldehydes and ketones—is of paramount importance. These molecules are often key biomarkers for oxidative stress, metabolic disorders, and disease pathology. (2-(Trifluoromethoxy)phenyl)hydrazine has emerged as a superior derivatizing agent for these analytes. The incorporation of the trifluoromethoxy (-OCF3) group onto the phenylhydrazine scaffold is a deliberate design choice, conferring significant analytical advantages. This moiety enhances the lipophilicity of the resulting hydrazone derivative, which improves its interaction with reversed-phase high-performance liquid chromatography (HPLC) stationary phases, leading to better chromatographic resolution. Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group contributes to the chemical stability of the molecule, a critical attribute for reproducible and robust assays.[1] This guide provides a comprehensive overview of the principles and detailed protocols for the effective use of this compound in biological assays.
Core Principle: Hydrazone Formation for Enhanced Detection
The fundamental chemistry underpinning the utility of this compound in biological assays is the condensation reaction between the hydrazine functional group and a carbonyl group (aldehyde or ketone) to form a stable hydrazone. This reaction is advantageous for several reasons:
-
Introduction of a Chromophore: Many biologically relevant carbonyl compounds lack a suitable chromophore for ultraviolet-visible (UV-Vis) detection. The formation of a phenylhydrazone introduces an aromatic ring system, which strongly absorbs UV light, enabling sensitive detection by HPLC-UV.
-
Increased Specificity: The reaction is highly specific for carbonyl groups, minimizing interference from other functional groups present in complex biological matrices.
-
Improved Chromatographic Properties: As previously mentioned, the derivatization process alters the physicochemical properties of the analyte, often leading to improved retention and separation in reversed-phase HPLC.
The general mechanism for hydrazone formation is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by a dehydration step, which is typically acid-catalyzed, to yield the final hydrazone product.
Visualizing the Derivatization Workflow
Caption: Experimental workflow for carbonyl derivatization.
Protocols for Derivatization and Analysis
Protocol 1: General Procedure for Hydrazone Formation with this compound
This protocol provides a general framework for the derivatization of carbonyl compounds in a standard solution. Optimization may be required for specific applications and biological matrices.
Materials:
-
This compound hydrochloride (or free base)
-
Carbonyl-containing analyte standard
-
Methanol or Acetonitrile (HPLC grade)
-
Glacial Acetic Acid
-
Deionized water
-
Vortex mixer
-
Heating block or water bath
-
HPLC vials
Procedure:
-
Preparation of Reagents:
-
Derivatizing Reagent Solution: Prepare a 10 mM solution of this compound in methanol or acetonitrile. If using the hydrochloride salt, neutralization with a mild base may be necessary depending on the reaction conditions.
-
Analyte Standard Solution: Prepare a stock solution of the carbonyl-containing analyte in methanol or acetonitrile at a concentration of 1 mg/mL. Serially dilute to create working standards.
-
Acid Catalyst: Use glacial acetic acid.
-
-
Derivatization Reaction:
-
In an HPLC vial, combine 100 µL of the analyte standard solution with 200 µL of the derivatizing reagent solution.
-
Add 10 µL of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 60°C for 30-60 minutes. The optimal time and temperature should be determined empirically.
-
Allow the reaction to cool to room temperature.
-
-
Sample Preparation for HPLC:
-
Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: HPLC-UV Analysis of (2-(Trifluoromethoxy)phenyl)hydrazone Derivatives
This protocol outlines a general HPLC-UV method for the separation and quantification of the derivatized analytes.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often optimal.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the derivatized standard. A wavelength in the range of 280-350 nm is a reasonable starting point.
Typical Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
Visualizing the Chemical Transformation
Sources
Application Notes & Protocols: (2-(Trifluoromethoxy)phenyl)hydrazine in the Synthesis of Novel Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of (2-(trifluoromethoxy)phenyl)hydrazine. This versatile building block is instrumental in the synthesis of a variety of novel heterocyclic compounds, primarily due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for the synthesis of indoles, pyrazoles, and pyridazinones, and discuss the strategic implications of using this fluorinated synthon in modern drug discovery programs.
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
In contemporary medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has emerged as a highly valuable substituent. It is often employed as a "lipophilic hydrogen bond acceptor" and a bioisostere for groups like chlorine or methyl, but with distinct electronic characteristics.[3] Its introduction into a drug candidate can profoundly enhance metabolic stability, increase lipophilicity for better membrane permeability, and improve binding affinity to biological targets.[3][4]
This compound serves as a critical starting material for embedding this advantageous group into key heterocyclic systems known for their pharmacological relevance, such as indoles, pyrazoles, and pyridazinones.[5][6][7][8] This guide will explore the practical synthesis of these scaffolds from this key precursor.
The Fischer Indole Synthesis: Crafting Trifluoromethoxy-Substituted Indoles
The indole nucleus is a privileged scaffold found in a multitude of natural products and blockbuster pharmaceuticals.[6][7] The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and widely used methods for its construction.[9][10]
Mechanistic Considerations
The reaction proceeds through an acid-catalyzed intramolecular cyclization of an arylhydrazone.[9][11] The key steps are:
-
Hydrazone Formation: Condensation of this compound with an aldehyde or ketone.
-
Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.
-
[12][12]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step, which forms a new C-C bond.[10]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine.
-
Ammonia Elimination: Loss of an ammonia molecule yields the final aromatic indole.[13]
Causality Behind Experimental Choices: The trifluoromethoxy group at the ortho position is electron-withdrawing, which can hinder the key[12][12]-sigmatropic rearrangement.[11][12] Consequently, harsher reaction conditions—such as stronger acids (e.g., polyphosphoric acid) or higher temperatures—are often necessary compared to syntheses with electron-donating groups.[12][14] The choice of acid and solvent is critical to prevent side reactions and degradation.[12][15]
Workflow for Fischer Indole Synthesis
Caption: General experimental workflow for the Fischer indole synthesis.
Detailed Protocol: Synthesis of 7-(Trifluoromethoxy)-2,3-dimethyl-1H-indole
Materials:
-
This compound (1.0 eq, e.g., 1.92 g, 10 mmol)
-
Butan-2-one (Methyl ethyl ketone) (1.2 eq, e.g., 0.86 g, 12 mmol)
-
Polyphosphoric Acid (PPA) (approx. 10x weight of hydrazine)
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (In Situ): In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and butan-2-one.
-
Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid to the mixture. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 100-120°C with vigorous stirring. The color will typically darken.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting hydrazine spot has been consumed (typically 2-4 hours).
-
Work-up: Cool the reaction vessel to room temperature. Very carefully and slowly, quench the reaction by adding ice-cold water, followed by neutralization with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final indole product.[11]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Insufficiently strong acid; Temperature too low; Unstable hydrazone intermediate. | Screen stronger Brønsted or Lewis acids (e.g., PPA, ZnCl₂).[12][14] Systematically increase the reaction temperature in 10°C increments.[12] Consider pre-forming and isolating the hydrazone before cyclization. |
| Reaction Fails | Steric hindrance; Poor quality of hydrazine starting material. | Use freshly purified this compound. If steric hindrance is high, an alternative synthetic route may be required. |
| Multiple Isomers | Use of an unsymmetrical ketone. | This is an inherent challenge. A weakly acidic medium may favor one isomer.[12] Isomers will likely require careful separation by chromatography. |
| Degradation | Temperature too high; Acid too concentrated. | Perform a temperature optimization study.[15] Use a solvent like glacial acetic acid which can act as both catalyst and solvent, providing milder conditions.[12][15] |
Synthesis of Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[8] The most common synthetic route is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][16]
General Pyrazole Synthesis Pathway
Caption: Key steps in the Knorr synthesis of pyrazoles.
Detailed Protocol: Synthesis of 1-(2-(trifluoromethoxy)phenyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound (1.0 eq, e.g., 1.92 g, 10 mmol)
-
Acetylacetone (Pentane-2,4-dione) (1.05 eq, e.g., 1.05 g, 10.5 mmol)
-
Glacial Acetic Acid (as solvent)
-
Saturated sodium bicarbonate solution, Ethyl acetate, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Addition of Diketone: Add acetylacetone dropwise to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 118°C) for 2 hours.
-
Monitoring: Monitor the reaction by TLC. The appearance of a new, less polar spot indicates product formation.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary.[8][17][18]
Synthesis of Pyridazinone Scaffolds
Pyridazin-3(2H)-ones are six-membered heterocycles that are core structures in many cardio-active and anti-cancer agents.[19][20] A primary synthetic route involves the condensation of an arylhydrazine with a γ-keto acid or its ester equivalent.[21][22]
Detailed Protocol: Synthesis of 6-methyl-2-(2-(trifluoromethoxy)phenyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
This compound (1.0 eq, e.g., 1.92 g, 10 mmol)
-
Levulinic acid (4-oxopentanoic acid) (1.0 eq, e.g., 1.16 g, 10 mmol)
-
Ethanol (as solvent)
-
Saturated sodium bicarbonate solution, Dichloromethane, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Combine this compound and levulinic acid in ethanol in a round-bottom flask fitted with a reflux condenser.[21]
-
Heating: Stir the mixture at reflux for 4-6 hours.
-
Monitoring: Follow the reaction's progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[22]
Summary of Synthetic Routes & Medicinal Chemistry Implications
The trifluoromethoxy group is a powerful tool for modulating the properties of heterocyclic scaffolds. Its strong electron-withdrawing nature and high lipophilicity are key to its utility.
Comparative Overview of Syntheses
| Heterocycle | Key Reagents | Typical Catalyst/Solvent | Conditions | Key Considerations |
| Indole | Aldehyde or Ketone | PPA, H₂SO₄, ZnCl₂ / Acetic Acid, Toluene | 80-140°C, Reflux | Harsher conditions often needed due to -OCF3 group; regioselectivity with unsymmetrical ketones.[12][15] |
| Pyrazole | 1,3-Dicarbonyl | Acetic Acid or Ethanol | Reflux | Generally straightforward; regioselectivity can be an issue with unsymmetrical dicarbonyls.[8][16] |
| Pyridazinone | γ-Keto Acid/Ester | Ethanol or Acetic Acid | Reflux | Simple condensation; reaction times can vary.[21][22] |
Impact on Drug-like Properties
The introduction of the 2-(trifluoromethoxy)phenyl moiety into a heterocyclic core influences its potential as a drug candidate in several ways.
Caption: Influence of the -OCF3 group on drug properties.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation (e.g., oxidative cleavage).[3] Placing it at the ortho position can also sterically shield the N-1 position of an indole or pyrazole from metabolic enzymes.
-
Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[3]
-
Target Binding: The group can engage in unique, non-covalent interactions with protein targets, potentially improving binding affinity and selectivity.[2]
Conclusion
This compound is a high-value, strategic building block for accessing novel heterocyclic compounds with significant potential in drug discovery. Through well-established reactions like the Fischer indole synthesis and condensations with dicarbonyls or keto acids, medicinal chemists can readily incorporate the advantageous trifluoromethoxy group. Understanding the mechanistic nuances and optimizing reaction conditions, as detailed in this guide, are key to successfully leveraging this synthon for the development of next-generation therapeutics.
References
- Al-Etaibi, A. M., El-Apasery, M. A., & El-Gazzar, A. B. A. (2019). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
- Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
- BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. BenchChem.
- Abdel-Wahab, B. F., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Unknown Author. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Source Not Found.
- BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem.
- Hassan, A. I., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Ingenta Connect.
- Various Authors. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
- Shafi, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing.
- Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- Hughes, D. L. (2017).
- Katayama, M., & Gautam, R. K. (1996). Synthesis and biological activities of substituted 4,4,4-trifluoro-3-(indole-3-)butyric acids, novel fluorinated plant growth regulators. Bioscience, Biotechnology, and Biochemistry.
- Shafi, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. International Journal of Pharmaceutical Sciences and Research.
- BenchChem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem.
- Bencherif, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Tan, J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry.
- Abdellatif, K. R. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Meccariello, A., et al. (2025).
- Meccariello, A., et al. (2024).
- Moss, S. M., et al. (2023).
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
- Senczyszyn, J., et al. (2021). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
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- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 17. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 18. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones ...: Ingenta Connect [ingentaconnect.com]
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Catalytic systems for reactions involving (2-(Trifluoromethoxy)phenyl)hydrazine
An In-Depth Guide to Catalytic Systems for Reactions Involving (2-(Trifluoromethoxy)phenyl)hydrazine
Authored by a Senior Application Scientist
This document provides a detailed exploration of catalytic systems for chemical transformations involving this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple procedural lists to explain the underlying principles and rationale behind catalyst selection and protocol design. We will focus primarily on the Fischer indole synthesis, the hallmark reaction of arylhydrazines, and touch upon other relevant catalytic transformations.
The Strategic Importance of the 2-(Trifluoromethoxy)phenyl Moiety in Drug Discovery
The this compound scaffold is a valuable building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities and can significantly enhance a drug candidate's profile. Its introduction into organic molecules can alter physical and chemical properties, often improving biological activities and pharmaceutical efficacy[1].
Key advantages conferred by the -OCF₃ group include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds resist metabolic degradation, increasing the compound's half-life.
-
Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes, enhancing bioavailability[2].
-
Modulated pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, influencing receptor binding.
When this hydrazine is used to construct indole rings, it produces fluorinated indoles, which are privileged structures in pharmaceutical research, forming the core of numerous approved drugs and clinical candidates[3].
The Fischer Indole Synthesis: A Cornerstone Reaction
The Fischer indole synthesis, discovered in 1883, remains one of the most robust and versatile methods for creating the indole nucleus[4][5]. The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ or pre-formed from the condensation of an arylhydrazine with an aldehyde or ketone[6].
The Reaction Mechanism: The "Why" Behind Catalysis
Understanding the mechanism is critical to appreciating the role of the catalyst. The process is a sequence of acid-mediated transformations that convert the initial hydrazone into the final aromatic indole[4][6].
-
Hydrazone Formation: this compound reacts with a ketone or aldehyde to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This is a crucial step where the catalyst begins its primary role.
-
[6][6]-Sigmatropic Rearrangement: Following protonation by the acid catalyst, the ene-hydrazine undergoes a concerted, six-electron rearrangement, breaking the N-N bond and forming a new C-C bond[4][5]. This is often the rate-determining step[7].
-
Rearomatization & Cyclization: The resulting di-imine intermediate quickly rearomatizes. A subsequent intramolecular nucleophilic attack by the amino group on an imine carbon forms a five-membered ring aminal.
-
Ammonia Elimination: The catalyst facilitates the elimination of an ammonia molecule, leading to the formation of the final, energetically stable indole aromatic ring[4].
Caption: Figure 1: General Mechanism of the Fischer Indole Synthesis
Comparative Analysis of Catalytic Systems
The choice of acid catalyst is a critical parameter that dictates reaction efficiency, yield, and conditions[8][9]. Both Brønsted and Lewis acids are effective, each with distinct advantages and modes of action.
| Catalyst Type | Specific Examples | Typical Loading | Key Advantages & Considerations |
| Brønsted Acids | Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TSA), H₂SO₄, HCl | Stoichiometric to Catalytic | PPA: Often acts as both catalyst and solvent; effective but can make workup difficult. p-TSA: A solid, easy-to-handle catalyst, generally milder. Effective in high-boiling solvents.[4][9] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | 10 mol% to Stoichiometric | ZnCl₂: The most common and versatile catalyst.[6] BF₃·OEt₂: Highly effective but moisture-sensitive. General: Can be milder than strong Brønsted acids, but catalyst removal can be challenging.[7][8][9] |
| Modern Systems | Ionic Liquids (e.g., BMImHSO₄), Microwave Irradiation | N/A | Ionic Liquids: Act as "green" reusable solvent-catalysts.[10] Microwave: Drastically reduces reaction times from hours to minutes and can improve yields.[8][11][12] |
Application Notes & Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and catalyst loading is recommended for specific substrate combinations.
Caption: Figure 2: General Experimental Workflow
Protocol 1: In Situ Hydrazone Formation and Lewis Acid-Catalyzed Cyclization
This protocol utilizes zinc chloride, a widely used and effective Lewis acid catalyst[6][8].
-
Materials:
-
This compound hydrochloride (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 equiv)
-
Solvent (e.g., Ethanol, Toluene, or Acetic Acid)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound hydrochloride and the selected carbonyl compound.
-
Add the solvent (approx. 0.2-0.5 M concentration). If using the hydrochloride salt, a base (e.g., NaOAc) may be added to free the hydrazine. Alternatively, starting with the free base is simpler.
-
Stir the mixture at room temperature for 30 minutes to facilitate hydrazone formation. In many cases, this step can be combined with the next by adding all reagents at the start[6].
-
Carefully add the anhydrous zinc chloride to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Slowly pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-(trifluoromethoxy)-indole derivative.
-
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation offers significant acceleration, reducing reaction times from hours to minutes[8][12].
-
Materials:
-
This compound (1.0 equiv)
-
Cyclohexanone (as an example ketone, 1.1 equiv)
-
p-Toluenesulfonic acid (p-TSA) (20 mol%) or ZnCl₂ (50 mol%)
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the hydrazine, ketone, and catalyst in the chosen solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Set the reaction parameters: heat to 110-140 °C and hold for 10-30 minutes. Monitor the internal pressure and temperature.
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
-
Work-up and Purification:
-
Add deionized water to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization or flash column chromatography as described in Protocol 1.
-
Beyond the Fischer Synthesis: Other Catalytic Possibilities
While the Fischer synthesis is predominant, arylhydrazines can participate in other catalytic reactions. Palladium-catalyzed cross-coupling reactions, for example, represent a powerful tool in modern organic synthesis.
-
Palladium-Catalyzed N-Arylation: In what can be seen as a variation of the Buchwald-Hartwig amination, arylhydrazines can be coupled with aryl halides or triflates. This is less common than using amines but provides a route to complex N,N'-diarylhydrazines.
-
Sonogashira Coupling: Palladium catalysis can also facilitate the coupling of phenylhydrazines with terminal alkynes, providing internal alkynes[13].
These advanced methods expand the synthetic utility of this compound beyond indole synthesis, enabling the construction of other valuable molecular architectures.
Conclusion
This compound is a key building block for introducing the valuable -OCF₃ group into heterocyclic scaffolds. The Fischer indole synthesis is its most critical application, and the choice of catalyst—ranging from classic Brønsted and Lewis acids to modern microwave-assisted systems—is paramount for achieving high efficiency and yields. By understanding the underlying mechanism and the nuances of each catalytic system, researchers can effectively harness this reagent to accelerate the discovery and development of next-generation pharmaceuticals.
References
- A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Benchchem.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Fischer Indole Synthesis. Alfa Chemistry.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing).
- Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv.
- Fluorine-containing indoles: Synthesis and biological activity. ResearchGate.
- 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4. J&K Scientific LLC.
- The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate.
- Fischer indole synthesis. Wikipedia.
- A Study On The Synthesis Of Fluorinated Indole Derivatives. Globe Thesis.
- Fischer Indole Synthesis. J&K Scientific LLC.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Fischer‐indole synthesis under microwave irradiation. ResearchGate.
- One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate.
- Overview of Phenylhydrazine‐Based Organic Transformations. Wiley Online Library.
Sources
- 1. globethesis.com [globethesis.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of (2-(Trifluoromethoxy)phenyl)hydrazine Derivatives
Introduction: The (2-(trifluoromethoxy)phenyl)hydrazine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical development. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a valuable substituent in the design of bioactive molecules.[1][2] Consequently, robust and scalable synthetic routes to its hydrazine derivatives are of paramount importance for researchers in drug discovery and process development.
This guide provides an in-depth analysis and a field-proven protocol for the multi-hundred-gram to kilogram-scale synthesis of this compound, typically isolated as its more stable hydrochloride salt. We will delve into the causality behind critical process parameters, address safety considerations for handling energetic intermediates, and outline analytical methods for quality control.
Strategic Overview: The Diazotization-Reduction Pathway
The most industrially viable and scalable approach for preparing aryl hydrazines commences with the corresponding aniline.[3][4] The synthesis of this compound hydrochloride follows a classical two-step sequence:
-
Diazotization: The transformation of the primary aromatic amine, 2-(trifluoromethoxy)aniline, into a reactive diazonium salt using nitrous acid generated in situ.
-
Reduction: The subsequent reduction of the diazonium intermediate to the target hydrazine, followed by isolation as a stable salt.
This pathway, while conceptually straightforward, requires rigorous control over reaction conditions to ensure safety, high yield, and purity on a larger scale. The trifluoromethoxy group's electron-withdrawing nature influences the reactivity and stability of the intermediates, necessitating careful optimization.[1]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 4. WO2000020381A1 - Purification procedure for phenylhydrazines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2-(Trifluoromethoxy)phenyl)hydrazine
Welcome to the dedicated technical support center for the purification of crude (2-(Trifluoromethoxy)phenyl)hydrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this valuable synthetic intermediate.
Introduction to Purifying this compound
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. However, its purification can be challenging due to its sensitivity to air, light, and heat, which can lead to discoloration and degradation. This guide provides practical, field-proven insights into overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing aryl hydrazines is the diazotization of the corresponding aniline (2-(trifluoromethoxy)aniline) followed by reduction.[1] Potential impurities from this process include:
-
Unreacted starting materials: 2-(trifluoromethoxy)aniline.
-
Byproducts of diazotization: 2-(trifluoromethoxy)phenol, formed from the decomposition of the diazonium salt.
-
Oxidation products: These can be various colored compounds, often appearing as yellow, orange, or brown tints. Phenylhydrazines are susceptible to oxidation by atmospheric oxygen.
-
Salts: Inorganic salts from the reaction workup.
-
Solvent residues: Residual solvents from the synthesis or extraction steps.
Q2: My purified this compound is a yellow or brown oil/solid. Is this normal?
A2: While the pure compound is typically a white to off-white solid, a yellowish or brownish hue is a common observation and often indicates the presence of oxidation products. Phenylhydrazines are notoriously prone to discoloration upon exposure to air and light. For many applications, a slightly colored product may be acceptable, but for high-purity requirements, further purification is necessary.
Q3: How should I store purified this compound to maintain its purity?
A3: To minimize degradation, store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial at low temperatures (2-8°C is often recommended). For long-term storage, converting the free base to its more stable hydrochloride salt is a prudent strategy.
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation is a viable method for purifying the free base of this compound. Distillation under reduced pressure is crucial to lower the boiling point and prevent thermal decomposition, which can occur at higher temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Product Discoloration During Purification
Symptoms: The product becomes increasingly yellow, brown, or even black during purification steps like chromatography or solvent evaporation.
Root Cause: This is almost always due to oxidation. The trifluoromethoxy group can influence the electron density of the aromatic ring and the hydrazine moiety, potentially affecting its susceptibility to oxidation compared to unsubstituted phenylhydrazine.
Solutions:
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere of nitrogen or argon. This includes solvent evaporation (rotary evaporation with a nitrogen bleed) and chromatography.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Purification as the Hydrochloride Salt: A highly effective strategy is to convert the crude free base to its hydrochloride salt. The salt is generally more stable and can be purified by recrystallization. The purified salt can then be neutralized to provide the pure free base just before use.
Issue 2: Difficulty with Recrystallization
Symptoms: The compound "oils out" instead of forming crystals, or the yield is very low.
Root Cause:
-
Inappropriate Solvent System: The solubility of this compound may be too high or too low in the chosen solvent.
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Cooling Too Rapidly: Rapid cooling can lead to the precipitation of an amorphous solid or oil rather than well-defined crystals.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable one. An ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Common choices include ethanol, methanol, isopropanol, toluene, or mixtures like ethanol/water or hexanes/ethyl acetate.
-
Use of a Co-solvent: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Seeding: If crystals are slow to form, add a seed crystal from a previous successful crystallization to induce nucleation.
-
Charcoal Treatment: If the crude product is highly colored, dissolving it in a suitable solvent and briefly boiling with a small amount of activated charcoal can help remove colored impurities.[1] Filter the hot solution to remove the charcoal before allowing it to cool.
Issue 3: Poor Separation during Column Chromatography
Symptoms: The product co-elutes with impurities, or streaking is observed on the column.
Root Cause:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all components to move too quickly, or not polar enough, resulting in slow elution and band broadening.
-
Column Overloading: Applying too much crude material to the column can exceed its separation capacity.
-
Decomposition on Silica Gel: Hydrazines can sometimes interact with the acidic surface of silica gel, leading to degradation.
Solutions:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4.
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.
-
Use of Neutralized Silica or Alumina: If decomposition on silica is suspected, consider using deactivated (neutral) silica gel or alumina as the stationary phase.
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading onto the column can improve resolution. Dissolve the crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.
Experimental Protocols
Protocol 1: Purification via Recrystallization of the Hydrochloride Salt
This is often the most reliable method for obtaining high-purity this compound.
-
Salt Formation: Dissolve the crude this compound free base in a suitable organic solvent like diethyl ether or dichloromethane.
-
Precipitation: Slowly add a solution of hydrochloric acid in a miscible organic solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent. Based on general procedures for similar compounds, a mixture of ethanol and water is a good starting point.[1]
-
Add hot ethanol until the salt dissolves.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to clarify the solution.
-
If the solution is colored, consider adding a small amount of activated charcoal and boiling for a few minutes before hot filtration.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.
-
Liberation of the Free Base (if required): To obtain the free base, dissolve the purified hydrochloride salt in water and add a base (e.g., sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic. Extract the liberated free base with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
Protocol 2: Column Chromatography of the Free Base
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase Selection: Based on TLC analysis, a common starting point for the elution of moderately polar compounds like phenylhydrazines is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure, preferably with a nitrogen bleed to minimize oxidation.
Data Summary
| Purification Technique | Advantages | Disadvantages | Key Parameters to Optimize |
| Recrystallization of the Hydrochloride Salt | High purity achievable, removes colored impurities effectively, product is more stable. | Extra steps for salt formation and liberation of the free base. | Recrystallization solvent system, cooling rate. |
| Vacuum Distillation | Effective for removing non-volatile impurities. | Potential for thermal decomposition if not performed under high vacuum. | Temperature and pressure. |
| Column Chromatography | Good for separating compounds with different polarities. | Can be time-consuming, potential for product decomposition on the stationary phase. | Stationary phase (silica, alumina), mobile phase composition. |
Workflow and Decision-Making Diagram
Caption: Decision-making workflow for the purification of this compound.
References
- BenchChem. (2025).
-
G. H. Coleman. (1932). Phenylhydrazine. Organic Syntheses, 12, 74. DOI: 10.15227/orgsyn.012.0074. Available at: [Link]
Sources
Technical Support Center: Optimizing the Fischer Indole Synthesis with (2-(Trifluoromethoxy)phenyl)hydrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with the challenging substrate, (2-(Trifluoromethoxy)phenyl)hydrazine. The strong electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group significantly deactivates the aryl ring, presenting unique challenges compared to standard Fischer indole protocols. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate these challenges and achieve successful synthesis.
The Core Challenge: Electronic Deactivation
The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through several key steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a crucial[1][1]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole.[2][3]
The rate-determining step is typically the[1][1]-sigmatropic rearrangement. This step involves the nucleophilic attack of the aryl ring onto the enamine C=C bond. The potent electron-withdrawing trifluoromethoxy group at the ortho position makes the phenyl ring electron-deficient, which significantly slows down this key rearrangement.[4][5] Consequently, harsher reaction conditions, such as stronger acids and higher temperatures, are generally required to drive the reaction to completion.[3][4] However, these conditions can also lead to unwanted side reactions and product degradation. This guide will help you find the optimal balance.
Caption: Figure 2: A troubleshooting workflow for low-yield Fischer indole synthesis with deactivated substrates.
Q3: My reaction is producing a dark, tarry mixture with many spots on the TLC plate. How can I minimize byproduct formation?
A3: This indicates that the harsh conditions required for the reaction are also causing degradation of your starting materials or product. The key is to find a balance between reactivity and stability.
-
Causality: High temperatures and very strong acids can lead to various side reactions, including polymerization, N-N bond cleavage, or other rearrangements. [6]While N-N bond cleavage is more common with electron-donating groups, it can still occur under forcing conditions. [6]* Solutions:
-
Optimize Temperature Carefully: Instead of jumping to a very high temperature, try a stepwise increase (e.g., from 80 °C to 90 °C, then 100 °C), monitoring the reaction by TLC at each stage to find the point where product forms without significant decomposition.
-
Moderate the Acid: If PPA is causing charring, switch to a Lewis acid like ZnCl₂ in a high-boiling but relatively inert solvent like toluene. This can provide the thermal energy needed without the extreme protonating environment of a strong Brønsted acid.
-
Reduce Reaction Time: Monitor the reaction closely. As soon as a reasonable amount of product has formed, quench the reaction. Prolonged exposure to harsh conditions will only increase degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-around catalyst to start with for this compound?
A1: There is no single "best" catalyst, as the optimal choice also depends on the carbonyl partner and the solvent. However, a robust starting point is Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) . ZnCl₂ is a versatile Lewis acid that is effective in many cases, while PPA is excellent for substrates that are resistant to cyclization. [2][4][7]
| Catalyst Type | Examples | Strengths | Considerations |
|---|---|---|---|
| Brønsted Acids | H₂SO₄, p-TsOH, PPA | Readily available, strong proton source. PPA is also a dehydrating agent. | Can cause charring/degradation at high temperatures. Stoichiometric amounts often needed. [8] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃ | Often milder than strong Brønsted acids, can be highly effective. | May require anhydrous conditions. Can be difficult to remove during workup. |
Q2: How critical is the choice of solvent?
A2: The solvent is highly critical. It not only solubilizes the reactants but also dictates the maximum reaction temperature and can participate in the reaction.
-
Acetic Acid: Serves as both a catalyst and a solvent. [4]Often a good starting point, but may not be sufficient for this deactivated substrate.
-
Ethanol/Methanol: Good for the initial hydrazone formation but have boiling points that are too low for the cyclization step.
-
Toluene/Xylene: High-boiling, non-coordinating solvents. Excellent choices when you need to reach high temperatures (110-140 °C) with a specific acid catalyst.
-
"Neat" (Solvent-Free): Some reactions work well by heating the hydrazine, ketone, and a catalyst like PPA without any additional solvent.
Q3: Should I form the hydrazone in situ or pre-form and isolate it?
A3: For initial attempts, in situ formation is more efficient and is the most common approach. [8][9]Simply mix the hydrazine, ketone, and acid catalyst together and heat. However, if you are struggling with troubleshooting (e.g., many byproducts, unclear reaction progress), switching to a two-step procedure where you pre-form and purify the hydrazone can provide a cleaner reaction and help you isolate the cyclization problem. [4]
Validated Experimental Protocol
This protocol describes the synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Zinc Chloride (ZnCl₂, anhydrous, 2.0 eq)
-
Toluene (Anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous zinc chloride (2.0 eq). Heat the flask gently under vacuum and then backfill with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Allow the flask to cool to room temperature. Add anhydrous toluene to dissolve the ZnCl₂. Add this compound (1.0 eq) followed by cyclohexanone (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LCMS. The reaction may take between 4 to 24 hours.
-
Work-up: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution. Caution: Quenching may be exothermic.
-
Extraction: Shake the funnel, allowing gases to vent frequently. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.
References
- Benchchem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Benchchem Technical Support.
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2499. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Maddigan, O. K., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4448-4455. [Link]
- Hao, J., et al. (2009). A convenient synthesis of 2-trifluoromethyl-3-carboxylated indoles via Fischer indole synthesis. Tetrahedron, 65(23), 4543-4547.
-
International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. IJARSCT, 3(1). [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
- Hughes, D. L. (1993). Studies on the Fischer indole synthesis. Chemical Reviews, 93(5), 1767-1804.
- Benchchem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. Benchchem Technical Support.
-
Ghafoor, S., et al. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research, 5(10). [Link]
-
Prajapati, D., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54687-54716. [Link]
- Benchchem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem Technical Support.
-
Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. [Link]
- University of California, Irvine. Indoles.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. ijarsct.co.in [ijarsct.co.in]
Common side reactions and byproducts with (2-(Trifluoromethoxy)phenyl)hydrazine
Welcome to the technical support center for (2-(Trifluoromethoxy)phenyl)hydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this valuable reagent. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound and how should it be stored?
A1: Like many arylhydrazines, this compound is susceptible to oxidation, particularly when exposed to air, light, and trace metals. The hydrazine moiety can be oxidized, leading to the formation of various byproducts and a decrease in reagent purity over time.
-
Mechanism of Degradation: Oxidation can proceed through radical mechanisms, often initiated by atmospheric oxygen. This process can be autocatalytic and may lead to the formation of intermediates like phenyldiazene and benzenediazonium ions, which can further react to produce colored impurities and tars.[1]
-
Key Byproducts of Decomposition:
-
Oxidative Products: Exposure to air can lead to complex mixtures. Common products from phenylhydrazine oxidation include benzene (from dediazoniation), azobenzene, and biphenyl.[2]
-
Radical Species: Intermediates can include superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which contribute to further degradation.[1]
-
Storage Recommendations: To ensure the integrity of the reagent, it should be stored under an inert atmosphere (Argon or Nitrogen), protected from light in a tightly sealed container, and refrigerated at 2-8°C.
Q2: I am using this reagent for a Fischer indole synthesis. What is the expected "normal" product?
A2: In a standard Fischer indole synthesis, the arylhydrazine reacts with a ketone or aldehyde.[3][4] The cyclization is expected to occur at the unsubstituted ortho-position (the C6 position of the phenyl ring) due to the presence of the trifluoromethoxy group at the C2 position. For example, reaction with ethyl pyruvate would be expected to yield Ethyl 7-(trifluoromethoxy)indole-2-carboxylate.
Below is a diagram illustrating the generally accepted mechanism leading to the "normal" product.
Caption: Expected pathway for the Fischer indole synthesis.
Troubleshooting Guide: Fischer Indole Synthesis
Q3: My reaction is giving a very low yield of the desired 7-(trifluoromethoxy)indole and a significant amount of a halogenated byproduct. What is happening?
A3: This is a critical and known issue for ortho-substituted phenylhydrazines, termed an "abnormal" Fischer indole synthesis . Research on the closely related 2-methoxyphenylhydrazone has shown that under certain acidic conditions (particularly with HCl or ZnCl₂), the cyclization can occur at the substituted ortho-position (C2), leading to the elimination of the substituent and the incorporation of a halogen from the acid catalyst or solvent.[2]
-
Causality: The strong electron-withdrawing nature of the trifluoromethoxy group deactivates the phenyl ring, making the[5][5]-sigmatropic rearrangement, the key step of the Fischer synthesis, more difficult.[3] Under forcing conditions, the alternative pathway involving cyclization at the C2 position becomes competitive. The Lewis acid (e.g., ZnCl₂) or proton acid can coordinate to the oxygen of the trifluoromethoxy group, facilitating its departure as a leaving group, which is then replaced by a nucleophile from the reaction medium (e.g., Cl⁻).
The diagram below illustrates this competing side reaction.
Caption: Competing pathways in the Fischer synthesis.
Troubleshooting Steps:
-
Change the Acid Catalyst: Avoid using strong hydrochloric acid or excess Lewis acids like ZnCl₂ or AlCl₃ if you are observing halogenated byproducts. Polyphosphoric acid (PPA) or Brønsted acids like p-toluenesulfonic acid (p-TsOH) may favor the desired cyclization pathway.[4]
-
Optimize Temperature: High temperatures can promote the abnormal pathway. Attempt the reaction at the lowest temperature that allows for conversion of the starting material.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Acetic acid is a common choice that can serve as both solvent and catalyst, potentially minimizing the availability of external nucleophiles.[5]
Q4: When using an unsymmetrical ketone, I get a mixture of regioisomers. How can I control the regioselectivity?
A4: The formation of regioisomers is a common challenge when using unsymmetrical ketones. The direction of the cyclization depends on the formation of the intermediate ene-hydrazine, which is governed by the relative stability of the two possible enol or enolate precursors of the ketone.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Enamine: Formation of the enamine at the less sterically hindered α-carbon is generally faster and favored under milder conditions (lower temperatures, weaker acids).
-
Thermodynamic Enamine: Formation at the more substituted α-carbon leads to a more stable (thermodynamic) product and is favored by stronger acids and higher temperatures, which allow for equilibration.
-
Controlling Regioselectivity:
-
For Cyclization at the Less Substituted Carbon: Use milder acid catalysts (e.g., acetic acid) and lower reaction temperatures.
-
For Cyclization at the More Substituted Carbon: Employ stronger acids (like PPA or H₂SO₄) and higher temperatures. However, be aware that these conditions may also promote the "abnormal" cyclization described in Q3.
The regioselectivity is a delicate balance influenced by the specific ketone and the electronics of the phenylhydrazine.[1] For your this compound, the strong electron-withdrawing group already slows the reaction, so careful optimization is key.
| Condition | Favored Isomer | Rationale | Potential Drawback |
| Low Temp, Acetic Acid | Cyclization via less-substituted enamine | Kinetic control | Slower reaction rates, incomplete conversion |
| High Temp, PPA/H₂SO₄ | Cyclization via more-substituted enamine | Thermodynamic control | Increased risk of "abnormal" cyclization and tar formation |
Experimental Protocols
Protocol 1: General Fischer Indole Synthesis with this compound
This one-pot protocol is a good starting point for optimization.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) and the desired ketone (1.1 eq.) in a suitable solvent (e.g., ethanol or glacial acetic acid, ~5-10 mL per mmol of hydrazine).
-
If using the hydrochloride salt in a non-acidic solvent, add a base like sodium acetate (1.1 eq.) to free the hydrazine.
-
Stir the mixture at room temperature for 30-60 minutes to form the hydrazone. Progress can be monitored by TLC. Do not isolate the hydrazone unless necessary, as it may be unstable.
-
-
Indolization/Cyclization:
-
Method A (Brønsted Acid): Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine) to the mixture. Heat the reaction to 80-120°C and monitor by TLC until the hydrazone is consumed.
-
Method B (Lewis Acid - Use with Caution): Cool the hydrazone mixture in an ice bath. Slowly add a Lewis acid like ZnCl₂ (1.5 - 2.0 eq.). Allow to warm to room temperature and then heat to 60-100°C, monitoring by TLC. Be vigilant for the formation of halogenated byproducts with this method.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
If PPA was used, the mixture will be viscous. Stir vigorously until the acid is quenched.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a dark oil or solid. Purification is typically achieved by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
-
Protocol 2: Troubleshooting Purification of the Product
Q: My crude product is a dark, oily mixture. How can I effectively purify the target 7-(trifluoromethoxy)indole?
A: The dark color is likely due to polymeric byproducts (tar). A multi-step purification may be necessary.
-
Initial Cleanup: After the standard aqueous work-up, dissolve the crude residue in a minimal amount of dichloromethane. Add silica gel (about 5-10x the weight of the crude material) and concentrate the solvent to create a dry powder. This is known as "dry loading" and is often more effective for separating complex mixtures than loading the sample in liquid form.
-
Column Chromatography:
-
Use a silica gel column.
-
Start with a non-polar eluent (e.g., 100% hexanes or petroleum ether) to elute non-polar byproducts like benzene or biphenyl.
-
Gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
The desired indole product is moderately polar. The "abnormal" halogenated byproduct, if present, will likely have a similar polarity, requiring careful fractionation and monitoring by TLC.
-
-
Recrystallization:
-
If chromatography yields a semi-pure solid, recrystallization can be highly effective.
-
A good solvent system for indole derivatives is often a mixture of a non-polar solvent and a slightly more polar one, such as toluene/hexanes or ethanol/water .
-
Dissolve the solid in the minimum amount of hot toluene and then slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in a refrigerator, to promote the formation of pure crystals.
-
References
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. Available at: [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. (A general review of the Fischer Indole Synthesis).
-
Ishii, H., et al. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 31(1), 156-167. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing (2-(Trifluoromethoxy)phenyl)hydrazine Reactions
Welcome to the technical support center for reactions involving (2-(trifluoromethoxy)phenyl)hydrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in synthesis and purification, leading to improved yields and higher purity of your target molecules. The trifluoromethoxy group, with its unique electronic properties, offers significant advantages in medicinal chemistry but can also present specific synthetic hurdles. This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that you may encounter during your experiments with this compound, particularly in the context of the Fischer indole synthesis, a common application for this reagent.[1][2]
Issue 1: Low or No Yield of the Desired Indole Product
Question: I am performing a Fischer indole synthesis with this compound and a ketone, but I am observing very low yields or no formation of the expected indole. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Fischer indole synthesis can stem from several factors, ranging from the stability of the starting materials to the choice of reaction conditions. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the phenylhydrazine. Here is a systematic approach to troubleshooting this issue:
1. Purity and Stability of this compound:
-
Underlying Cause: Phenylhydrazines can degrade upon exposure to air and light, leading to the formation of oxidative impurities that can inhibit the reaction. The hydrochloride salt is generally more stable for storage.
-
Recommended Solutions:
-
Verify Starting Material Quality: If possible, analyze the purity of your this compound by NMR or LC-MS before use.
-
Use the Hydrochloride Salt: Start with this compound hydrochloride, which is typically a more stable solid.[3] The free base can be generated in situ or just before the reaction.
-
Fresh is Best: If you suspect degradation, use a freshly opened bottle or purify the reagent before use.
-
2. Inefficient Hydrazone Formation:
-
Underlying Cause: The initial condensation between the phenylhydrazine and the carbonyl compound to form the hydrazone is a critical step.[4] This equilibrium reaction can be inefficient under certain conditions.
-
Recommended Solutions:
-
Catalysis: While the subsequent indolization is acid-catalyzed, the initial hydrazone formation can also benefit from a catalytic amount of acid, such as acetic acid.[3]
-
Water Removal: The condensation reaction releases water. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can drive the equilibrium towards the hydrazone product.
-
One-Pot vs. Two-Step: While often performed as a one-pot reaction, isolating the hydrazone intermediate before proceeding with the cyclization can sometimes improve yields by ensuring complete formation of this key intermediate.[3][5]
-
3. Suboptimal Indolization Conditions:
-
Underlying Cause: The core of the Fischer indole synthesis is the acid-catalyzed[6][6]-sigmatropic rearrangement of the hydrazone.[1][7] The choice and concentration of the acid catalyst, as well as the reaction temperature and solvent, are crucial.
-
Recommended Solutions:
-
Acid Catalyst Screening: A variety of Brønsted and Lewis acids can be used.[1][2] If one is not working, consider screening others. Common choices include:
-
Temperature Optimization: The reaction often requires elevated temperatures to proceed.[4] However, excessive heat can lead to decomposition. A systematic temperature screen is recommended.
-
Solvent Selection: The choice of solvent can impact the solubility of intermediates and the overall reaction rate. High-boiling polar aprotic solvents are often effective.[4]
-
Experimental Protocol: General Procedure for Fischer Indole Synthesis
This protocol provides a starting point for the synthesis of an indole from this compound hydrochloride and a ketone.
Materials:
-
This compound hydrochloride
-
Ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid or zinc chloride)
-
Solvent (e.g., acetic acid or ethanol)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, combine this compound hydrochloride (1.0 eq.) and the ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid.[3]
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for 30-60 minutes. Monitor the reaction by thin-layer chromatography (TLC).
-
Indolization:
-
Method A (PPA): If using polyphosphoric acid, heat the PPA to approximately 100°C in a separate flask. Carefully add the pre-formed hydrazone (or the crude reaction mixture after removing the initial solvent) to the hot PPA with vigorous stirring. Heat the mixture at 120-160°C for 15-30 minutes.
-
Method B (Lewis Acid): If using a Lewis acid like ZnCl₂, add it to the hydrazone mixture and heat to reflux in a suitable solvent.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[3]
-
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I improve the selectivity for my desired indole?
Answer:
The formation of multiple products is a common challenge, especially with substituted phenylhydrazines. The ortho-trifluoromethoxy group can influence the regioselectivity of the cyclization and may also lead to unexpected side products.
1. Regioisomeric Indoles:
-
Underlying Cause: If you are using an unsymmetrical ketone, the Fischer indole synthesis can potentially yield two different regioisomeric indoles. The ortho-trifluoromethoxy group can sterically and electronically influence which enamine intermediate is favored for the[6][6]-sigmatropic rearrangement.
-
Recommended Solutions:
-
Catalyst and Solvent Effects: The choice of acid catalyst and solvent can significantly impact the regioselectivity. Experiment with different acid catalysts (Brønsted vs. Lewis) and solvent polarities.
-
Protecting Groups: In some cases, temporary protection of one of the α-positions of the ketone can be employed to direct the cyclization.
-
2. Abnormal Cyclization and Rearrangement Products:
-
Underlying Cause: With ortho-substituted phenylhydrazones, there is a possibility of "abnormal" Fischer indole synthesis where the cyclization occurs on the substituted side of the benzene ring.[6] This can lead to unexpected indole isomers. In some cases, the substituent itself can be eliminated or replaced. For instance, with a 2-methoxyphenylhydrazone, cyclization can occur at the methoxy-substituted position, and under certain conditions, the methoxy group can be displaced by a chloride ion if HCl is used as the catalyst.[6]
-
Recommended Solutions:
-
Careful Catalyst Selection: Be mindful that the choice of acid can lead to different product distributions. For example, using a non-nucleophilic acid might prevent the substitution of the trifluoromethoxy group.
-
Thorough Characterization: It is crucial to thoroughly characterize all major products to identify any unexpected isomers. 2D NMR techniques can be invaluable for this purpose.
-
3. Decomposition and Tar Formation:
-
Underlying Cause: Phenylhydrazines and indole products can be sensitive to strong acids and high temperatures, leading to decomposition and the formation of tarry byproducts.[7]
-
Recommended Solutions:
-
Milder Conditions: Explore milder reaction conditions, such as using weaker acids or lower temperatures for longer reaction times.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Visualization of Potential Reaction Pathways
The following diagram illustrates the general workflow for a Fischer indole synthesis and highlights key decision points for troubleshooting.
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound and its hydrochloride salt?
A1: The free base, this compound, is susceptible to oxidation and should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. For long-term storage, it is advisable to store it as its hydrochloride salt, which is generally more stable. Keep the container tightly sealed to prevent moisture absorption.
Q2: My purified indole product is colored. How can I decolorize it?
A2: Colored impurities often arise from oxidation or residual starting materials. Recrystallization is an effective method for purification and decolorization. You can try dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly. The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Column chromatography is another powerful technique for removing colored byproducts.[8]
Q3: What are the best chromatographic conditions for purifying trifluoromethoxy-substituted indoles?
A3: The optimal conditions will depend on the specific structure of your indole. However, a good starting point for normal-phase column chromatography on silica gel is a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The trifluoromethoxy group increases the lipophilicity of the molecule, so you may need a less polar eluent system compared to non-fluorinated analogs. Monitor the separation by TLC to find the ideal solvent ratio.
Q4: Can I use microwave irradiation to accelerate the Fischer indole synthesis?
A4: Yes, microwave-assisted organic synthesis can often significantly reduce reaction times and improve yields in the Fischer indole synthesis. The rapid and uniform heating provided by microwave irradiation can promote the key rearrangement and cyclization steps. However, it is important to carefully optimize the temperature and reaction time to avoid decomposition of the starting materials or products.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Phenylhydrazine and its derivatives should be handled with care as they can be toxic and are often skin and eye irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Data Summary
The following table provides a general overview of the impact of substituents on the Fischer indole synthesis, which can be extrapolated to understand the behavior of the trifluoromethoxy group.
| Substituent on Phenylhydrazine | Electronic Effect | Expected Impact on Fischer Indole Synthesis |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density on the ring | Generally facilitates the reaction, allowing for milder conditions and potentially higher yields. |
| Electron-Withdrawing (e.g., -NO₂, -CF₃, -OCF₃) | Decreases electron density on the ring | Can make the reaction more challenging, often requiring stronger acids and higher temperatures. |
Visualizing Reaction Logic
The following diagram illustrates the key steps in the mechanism of the Fischer indole synthesis.
Caption: Key mechanistic steps of the Fischer indole synthesis.
References
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2009). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 14, 2026, from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 14, 2026, from [Link]
-
Silver-Enabled Dearomative Trifluoromethoxylation of Indoles. (2024). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. (2019). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). Biotech Res Asia. Retrieved January 14, 2026, from [Link]
-
Crystallization purification of indole. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
Stability of (2-(Trifluoromethoxy)phenyl)hydrazine under acidic vs. basic conditions
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (2-(trifluoromethoxy)phenyl)hydrazine in their experimental workflows. Phenylhydrazines are critical reagents, particularly in the synthesis of indole scaffolds via the Fischer indole synthesis.[1][2] However, their stability can be a significant variable influencing reaction success, yield, and purity. This document provides in-depth, experience-based insights into the stability of this compound, focusing on the distinct challenges presented by acidic and basic environments.
Quick Reference: Stability Profile
For rapid assessment, the following table summarizes the key stability considerations for this compound.
| Condition | Primary Target of Instability | Key Degradation Pathway | Recommended Precautions |
| Acidic | Hydrazine Moiety (-NHNH₂) | Oxidation, rearrangement, or acid-catalyzed decomposition, especially at elevated temperatures.[3][4] | Use the more stable hydrochloride salt.[5][6] Employ moderate temperatures and reaction times. Work under an inert atmosphere. |
| Basic | Trifluoromethoxy Group (-OCF₃) | Nucleophilic aromatic substitution (hydrolysis) leading to the formation of 2-hydrazinophenol derivatives.[7][8] | Avoid strong bases, especially at elevated temperatures, during reaction or workup. Use non-aqueous bases where possible. |
| General | Hydrazine Moiety (-NHNH₂) | Air/light oxidation, reaction with metal oxides.[9][10] | Store in a dark place under an inert atmosphere (N₂ or Ar).[11] Avoid contact with incompatible materials like strong oxidizing agents and certain metals.[10][12] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and degradation of this compound.
Q1: What are the essential storage and handling procedures for this compound and its hydrochloride salt?
A1: Proper storage and handling are critical to prevent degradation and ensure experimental reproducibility. Hydrazines, as a class, are sensitive to air, light, heat, and certain metals which can catalyze decomposition.[10][13][14]
-
Storage: The compound, preferably as the more stable hydrochloride salt, should be stored in a tightly sealed container in a cool, dark place under an inert atmosphere like nitrogen or argon.[11]
-
Handling: Always handle this reagent in a well-ventilated fume hood.[13] Use appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves, a lab coat, and safety goggles, as phenylhydrazines can be toxic and are readily absorbed through the skin.[15][16] Avoid using metal spatulas if possible; glass or ceramic are preferred to minimize the risk of catalytic decomposition.
-
Purity Check: Before use, especially if the material is old or has been stored improperly, it is advisable to check its purity by NMR or LC-MS. A color change from off-white/pale yellow to brown or reddish-brown can be an indicator of degradation.[17]
Q2: I am running a Fischer indole synthesis, which requires a strong acid catalyst. How stable is the hydrazine moiety under these conditions?
A2: The Fischer indole synthesis explicitly relies on acid catalysis (Brønsted or Lewis acids) to proceed.[1][2] This indicates that this compound possesses sufficient stability to participate in the reaction cascade, which involves formation of a hydrazone followed by a[18][18]-sigmatropic rearrangement.[5]
However, stability is not absolute. The combination of strong acid and elevated temperature can lead to decomposition.[3] The protonated hydrazine can be susceptible to side reactions. To mitigate this:
-
Use the Hydrochloride Salt: Starting with the hydrochloride salt ensures the material is already in a stable, protonated form.[5]
-
Control Temperature: Avoid excessive heating. While the Fischer indole synthesis often requires heat, use the minimum temperature necessary to drive the reaction to completion.
-
Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative decomposition, which can be accelerated by acidic conditions in the presence of air.
Q3: What is the primary stability risk when exposing this compound to basic conditions, for example, during an aqueous workup?
A3: The primary and most significant risk under basic conditions is the hydrolysis of the trifluoromethoxy (-OCF₃) group.[7][8] While the -OCF₃ group is generally considered chemically robust, it is susceptible to nucleophilic attack by hydroxide, particularly when positioned on an electron-rich aromatic ring or at elevated temperatures.[19] The ortho-hydrazine group is electron-donating, which can activate the ring towards nucleophilic aromatic substitution. This degradation pathway leads to the formation of 2-hydrazinophenol and fluoride salts as byproducts.
Q4: Are there visible signs of degradation I should look for in the solid reagent or in my reaction mixture?
A4: Yes. Visual inspection can often provide the first clue of compound degradation.
-
Solid Reagent: The pure compound is typically an off-white or pale yellow solid.[11] The development of a brown, reddish, or dark coloration suggests decomposition, likely due to oxidation of the hydrazine moiety.[17]
-
Reaction Mixture: In a Fischer indole synthesis, a darkening of the reaction mixture beyond the expected color change may indicate charring or decomposition. During a basic workup, the formation of new, often colored, impurities observed by TLC or LC-MS could signal the hydrolysis of the trifluoromethoxy group.
Part 2: Troubleshooting Guide for Synthetic Applications
This guide provides a structured approach to resolving common issues encountered when using this compound.
Scenario 1: Fischer Indole Synthesis Failure
-
Symptom: The reaction yields are consistently low, or the reaction fails to proceed to completion, with starting material recovered.
-
Primary Suspect: Compromised stability of the hydrazine reagent, either before or during the reaction.
| Possible Cause | Diagnostic Step | Recommended Solution & Rationale |
| A. Pre-Reaction Degradation | Analyze the starting hydrazine by ¹H NMR, ¹⁹F NMR, or LC-MS. Compare against a reference standard or the supplier's CoA. Look for discoloration of the solid. | Solution: Purchase fresh reagent. If purity is confirmed to be low, consider purification by recrystallization of the hydrochloride salt. Rationale: The Fischer indole synthesis is sensitive to the purity of the hydrazine. Oxidized or decomposed starting material will not form the necessary hydrazone intermediate.[17] |
| B. On-Pathway Decomposition (Acidic Conditions) | Monitor the reaction by TLC or LC-MS at timed intervals. Look for the disappearance of the hydrazone intermediate without corresponding formation of the indole product, or the appearance of multiple unidentified spots. | Solution 1: Lower the reaction temperature and extend the reaction time. Rationale: High temperatures can accelerate decomposition pathways that compete with the desired cyclization.[20] Solution 2: Screen alternative acid catalysts. Polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ may offer a milder reaction profile compared to concentrated H₂SO₄.[1][2] Rationale: The choice of acid catalyst can significantly influence the reaction outcome by altering the energy landscape for both the desired reaction and potential decomposition pathways. |
Scenario 2: Formation of Unexpected Side Products
-
Symptom: The desired indole is formed, but is contaminated with a significant, more polar side product, identified by mass spectrometry as having lost a CF₃ group and gained an OH group (mass change of -50 Da: -CF₃ +OH).
-
Primary Suspect: Hydrolysis of the trifluoromethoxy group.
| Possible Cause | Diagnostic Step | Recommended Solution & Rationale |
| A. Basic Aqueous Workup | Analyze the crude product mixture before and after the aqueous basic wash (e.g., with NaHCO₃ or Na₂CO₃ solution). An increase in the polar byproduct after the wash confirms hydrolysis. | Solution 1: Perform the workup at low temperature (0-5 °C) and minimize contact time with the basic solution. Rationale: The rate of hydrolysis is temperature-dependent. Reducing thermal energy slows the undesired reaction.[7][8] Solution 2: Use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) in an organic solvent to neutralize the acid catalyst, followed by filtration and evaporation, avoiding an aqueous wash altogether. Rationale: This eliminates the nucleophile (hydroxide) responsible for the hydrolysis of the -OCF₃ group. |
Part 3: Experimental Protocols
Protocol 3.1: Stability Assessment via HPLC Monitoring
This protocol provides a self-validating method to quantitatively assess the stability of this compound under specific conditions.
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound HCl in acetonitrile.
-
Test Condition Setup:
-
Acidic: In a vial, mix 100 µL of the stock solution with 900 µL of a 1M HCl solution in 50:50 water/acetonitrile.
-
Basic: In a separate vial, mix 100 µL of the stock solution with 900 µL of a 1M NaOH solution in 50:50 water/acetonitrile.
-
-
Time-Point Analysis:
-
Immediately inject a sample of each solution onto a C18 HPLC column (Time = 0).
-
Cap the vials and keep them at a constant temperature (e.g., room temperature or 50 °C).
-
Inject samples at subsequent time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr).
-
-
Data Analysis:
-
Monitor the peak area of the parent compound at each time point.
-
Calculate the percentage of remaining this compound relative to T=0.
-
Observe the emergence of new peaks, which correspond to degradation products.
-
Part 4: Chemical Mechanisms & Visualizations
The following diagrams illustrate key stability-related concepts.
Caption: Proposed Hydrolysis of -OCF₃ Group Under Basic Conditions
Caption: Troubleshooting Workflow for Reaction Failure
Part 5: References
-
Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
-
Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
-
Garg, N. K., et al. (n.d.). Exploration of the interrupted Fischer indolization reaction. PMC.
-
Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition.
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. EH&S.
-
Majumdar, S., et al. (n.d.). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. NIH.
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.
-
Ishii, Y., et al. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH.
-
Wikipedia. (n.d.). Fischer indole synthesis.
-
Hasenstab-Riedel, S., et al. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
-
Gilman, H., & Jones, R. G. (n.d.). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.
-
Reddit. (2020). Advice on storing/handling hydrazine. r/chemistry.
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
Leggett, D. J. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
-
Arxada. (n.d.). Performance Chemicals Hydrazine.
-
DTIC. (n.d.). Safety and Handling of Hydrazine.
-
Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Weizmann Institute of Science.
-
Boyarskaya, I. A., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
-
Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF.
-
ChemScene. (n.d.). 2-(Trifluoromethyl)phenylhydrazine.
-
AHH Chemical. (n.d.). (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride.
-
NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
-
ResearchGate. (n.d.). Metal- and Base-free Synthesis of Aryl Bromides from Arylhydrazines.
-
Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed.
-
ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?
-
CymitQuimica. (n.d.). 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride.
-
Sigma-Aldrich. (n.d.). This compound hydrochloride.
-
Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)phenylhydrazine hydrochloride.
-
PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
-
National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment.
-
Inchem.org. (n.d.). Phenylhydrazine (CICADS).
-
Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
-
TCI Chemicals. (n.d.). 2-(Trifluoromethyl)phenylhydrazine Hydrochloride.
-
RSC Publishing. (n.d.). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes.
-
University of Surrey. (n.d.). The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins.
-
Environmental Health & Safety, Princeton University. (n.d.). Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride.
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenylhydrazine Hydrochloride. [Link]
-
Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.
-
Fisher Scientific. (2009). SAFETY DATA SHEET: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.
-
BLD Pharm. (n.d.). This compound hydrochloride.
-
Sigma-Aldrich. (n.d.). (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride.
Sources
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- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxada.com [arxada.com]
- 11. (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride | 133115-76-1 [sigmaaldrich.com]
- 12. CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]
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- 14. apps.dtic.mil [apps.dtic.mil]
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- 20. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions Involving Substituted Phenylhydrazines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving substituted phenylhydrazines. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.
Section 1: Phenylhydrazine Stability and Purity
The success of any reaction heavily relies on the quality of the starting materials. Phenylhydrazines, particularly electron-rich derivatives, are susceptible to degradation, which can significantly impact reaction outcomes.
Q1: My phenylhydrazine reagent has darkened in color. Can I still use it?
A1: Discoloration, typically to a yellow, red, or brown hue, is a common sign of oxidation and impurity formation.[1] Using discolored phenylhydrazine is not recommended as it can lead to low yields and the formation of tarry byproducts. The primary cause is exposure to air and light.[1]
Recommended Action:
-
Purification is essential. The most reliable method for purifying liquid phenylhydrazines is vacuum distillation.[1] This lowers the boiling point, preventing thermal decomposition.[1]
-
For solid phenylhydrazines or to remove colored impurities, conversion to the hydrochloride salt followed by recrystallization is effective.[1][2] The free base can then be regenerated by treatment with a base like sodium hydroxide and extraction into an organic solvent.[2]
Workflow for Purification via Hydrochloride Salt Formation:
Caption: Purification of phenylhydrazine via its hydrochloride salt.
Q2: How should I properly store my substituted phenylhydrazine to prevent degradation?
A2: Phenylhydrazines are sensitive to air, light, and heat.[1] Proper storage is critical to maintain their purity and reactivity.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Minimizes oxidation from atmospheric oxygen. |
| Container | Use a tightly sealed, dark or amber glass container.[1] | Prevents degradation caused by light. |
| Temperature | Store in a cool, dark place. Refrigeration is often recommended. | Reduces the rate of decomposition reactions. |
| Stabilizers | For long-term storage, the addition of a stabilizer like hexamethylene tetramine has been shown to be effective.[3] | Inhibits catalytic decomposition. |
Section 2: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction utilizing phenylhydrazines. However, it is notoriously sensitive to substrate structure and reaction conditions.
Q3: My Fischer indole synthesis is failing or giving very low yields. What are the common causes?
A3: This is a frequent issue with several potential root causes:
-
Substituent Effects: Electron-donating groups on the phenylhydrazine can weaken the N-N bond, promoting a competing N-N bond cleavage side reaction over the desired cyclization.[4][5] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[5][6]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂) are critical and often require empirical optimization.[4][7]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl partner can impede the reaction.[4]
-
Impure Starting Materials: As discussed in Section 1, impurities in the phenylhydrazine can inhibit the reaction.[4] Similarly, the aldehyde or ketone must be pure.
Troubleshooting Decision Tree:
Caption: Decision workflow for troubleshooting the Fischer indole synthesis.
Q4: I am observing significant amounts of an aniline byproduct in my Fischer indole reaction. Why is this happening?
A4: The formation of an aniline derivative is a classic sign that the reaction is proceeding down an undesired pathway involving cleavage of the N-N bond in a key ene-hydrazine intermediate.[5] This side reaction is particularly favored when the substituents on the carbonyl compound over-stabilize a potential carbocation intermediate that forms upon N-N bond scission.[5][6]
Mechanistic Insight: The key step in the Fischer indole synthesis is a[1][1]-sigmatropic rearrangement.[7] However, an alternative pathway is the heterolytic cleavage of the N-N bond. Electron-donating groups on the carbonyl partner can stabilize the resulting iminium cation, making this cleavage pathway more competitive and leading to byproducts instead of the indole.[5]
Section 3: Navigating the Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful tool for synthesizing hydrazones from β-keto-esters/acids and aryl diazonium salts, which are themselves generated from substituted anilines (the precursors to phenylhydrazines).
Q5: My Japp-Klingemann reaction is giving a low yield, or I'm not getting any product.
A5: Low yields in the Japp-Klingemann reaction often trace back to issues with the diazonium salt or improper pH control.[8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Diazotization | Ensure rigorous temperature control (0-5 °C) during the formation of the diazonium salt from the corresponding aniline.[1] Use fresh sodium nitrite. |
| Decomposition of Diazonium Salt | Diazonium salts can be unstable.[8] Use the salt immediately after its formation and maintain low temperatures throughout the coupling step. |
| Incorrect pH | The pH is critical. The initial coupling reaction requires specific pH conditions, and the subsequent conversion of the azo intermediate to the hydrazone often requires the addition of a base (e.g., sodium acetate) to facilitate the necessary proton transfer.[8] |
| Low Reactivity of Substrates | Electron-rich anilines can form less electrophilic diazonium salts, leading to poor coupling.[8][9] Consider adjusting solvent polarity or using activating additives, though this must be done carefully to avoid side reactions. |
Q6: The reaction seems to stop after forming a colored azo intermediate, without converting to the final hydrazone. What should I do?
A6: The formation of a stable azo intermediate indicates that the final rearrangement to the hydrazone is not occurring.[8] This step is often base-facilitated.
Recommended Action:
-
Monitor the reaction: Use TLC or LC-MS to confirm the presence of the azo intermediate.
-
Adjust pH: After the initial coupling is complete, carefully add a base such as sodium acetate or a dilute sodium hydroxide solution to raise the pH.[8] This will promote the tautomerization to the desired hydrazone.
-
Increase Temperature/Time: If pH adjustment is insufficient, a moderate increase in temperature or a longer reaction time may be necessary to overcome the activation energy for the conversion.[8]
Section 4: Analytical Methods and Protocols
Q7: How can I monitor the progress of my reaction involving a substituted phenylhydrazine?
A7: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): The most common and rapid method. Staining with reagents like permanganate or using UV visualization can help distinguish starting materials from products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products. Pre-column derivatization can be used to enhance the detection of residual phenylhydrazines, especially in pharmaceutical applications.[10]
-
Spectrophotometry: For quantitative analysis, methods based on the reaction of phenylhydrazine with reagents like phosphomolybdic acid to produce a colored complex can be used.[11]
Protocol 1: General Procedure for Vacuum Distillation of Liquid Phenylhydrazines
-
Safety Note: Phenylhydrazines are toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Add the crude, discolored phenylhydrazine to the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Gradually apply vacuum from a vacuum pump.
-
Heating: Gently heat the flask using a heating mantle.
-
Collect Fractions: Collect the purified phenylhydrazine fraction at the appropriate boiling point for the given pressure. The purified product should be colorless.[1]
-
Storage: Transfer the purified liquid to a dark, sealed container under an inert atmosphere.[1]
References
- BenchChem Technical Support Team. (2025, December). Overcoming side reactions in Japp-Klingemann reaction. BenchChem.
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025, December).
- Organic Syntheses Procedure. PREPARATION OF PHENYLHYDRAZINE. Organic Syntheses.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- BenchChem Technical Support Team. (2025, December). troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. BenchChem.
- Hughes, D. L. (2011).
- NIOSH. (1994, August 15). phenylhydrazine 3518. CDC.
- Keika Ventures. Analytical Method. Keika Ventures.
- Li, et al. (2019). Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium.
- Zhang, et al. (2018).
- ResearchGate. (2016, September 20). What are the special considerations for the Japp-Klingemann reaction?
- U.S. Patent US2701815A. (1955). Stabilized phenyl-hydrazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. cdc.gov [cdc.gov]
Handling and storage recommendations for (2-(Trifluoromethoxy)phenyl)hydrazine to prevent degradation
Welcome to the technical support guide for (2-(Trifluoromethoxy)phenyl)hydrazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout its handling and storage. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate potential challenges and prevent compound degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Handling and Storage Protocols
Question 1: What are the immediate essential precautions I should take upon receiving this compound?
Answer: this compound and its analogues are highly reactive and toxic compounds that demand meticulous handling from the moment of receipt.[1] Due to its sensitivity to air, moisture, heat, and light, immediate and proper storage is critical to prevent degradation.[1] Many suppliers recommend cold-chain transportation for the hydrochloride salt form of this compound, suggesting that maintaining a low temperature is a key factor in its stability.[2]
Your initial actions should be:
-
Inspect the Packaging: Ensure the container's integrity has not been compromised during transit.
-
Prompt Storage: Immediately move the compound to a designated storage location that meets the requirements outlined in the table below. Do not leave it on a lab bench.
-
Review the Safety Data Sheet (SDS): Before opening, thoroughly read the SDS for specific handling and emergency procedures. The SDS for related compounds emphasizes storage in a dry, cool, and well-ventilated place.[3][4]
Question 2: What are the optimal long-term storage conditions for this compound to ensure its stability?
Answer: The stability of this compound is contingent on strict adherence to appropriate storage conditions. Based on the known reactivity of phenylhydrazines and information from safety data sheets for similar compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential oxidative and thermal degradation pathways. Cold-chain transport for related salts underscores the importance of low temperatures.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Phenylhydrazines are highly susceptible to oxidation by atmospheric oxygen.[5] Storing under an inert atmosphere is the most effective way to prevent this. |
| Light | Amber Vial or Dark Location | Protects the compound from light-induced degradation.[1] |
| Moisture | Tightly Sealed Container with Desiccant | Hydrazines are sensitive to moisture.[1] A tightly sealed container in a dry environment is crucial. |
| Container | Original Supplier Vial (if suitable) or Glass Container | Prevents contamination and potential reactions with incompatible materials. |
Question 3: My laboratory does not have a glovebox. How can I safely handle this compound to prepare a stock solution?
Answer: While a glovebox is ideal, you can safely handle this compound in a certified chemical fume hood by employing an inert atmosphere handling technique.[1] This involves using a Schlenk line or a similar setup with balloons filled with an inert gas like argon or nitrogen.
Section 2: Understanding and Preventing Chemical Degradation
Question 4: I've noticed my solid this compound has developed a yellowish or brownish tint over time. What is causing this, and is the compound still usable?
Answer: A color change from its original appearance (typically off-white or light yellow) to a darker yellow or brown is a strong indicator of degradation, primarily through oxidation. Phenylhydrazines are notoriously sensitive to air and can undergo auto-oxidation.[5] This process is often initiated by atmospheric oxygen and can be accelerated by exposure to light and trace metal impurities.[1][6]
The discoloration is likely due to the formation of various oxidation products. The complex oxidation of phenylhydrazine can yield intermediates such as phenylhydrazyl radicals and phenyldiazene, which can lead to a variety of colored byproducts.[6]
Is it still usable? The usability of the discolored reagent depends on the extent of degradation and the sensitivity of your experiment. For highly sensitive applications, such as quantitative assays or GMP synthesis, it is strongly recommended to use a fresh, unopened vial. For less sensitive qualitative applications, you may be able to purify the material, but this is often not practical. A significant color change suggests the presence of impurities that could interfere with your reaction.
Question 5: What are the primary degradation pathways for this compound, and how can I mitigate them?
Answer: The degradation of this compound is primarily driven by the reactivity of the hydrazine functional group, with potential contributions from the trifluoromethoxy group under specific conditions.
-
Oxidation of the Hydrazine Moiety: This is the most significant and rapid degradation pathway. The hydrazine group is readily oxidized by atmospheric oxygen, a reaction that can be catalyzed by metal ions.[6] This process is autocatalytic and involves a complex series of radical intermediates, including superoxide.[6]
-
Hydrolysis of the Trifluoromethoxy Group: While the trifluoromethoxy group is generally considered stable due to the strong carbon-fluorine bonds, it can be susceptible to hydrolysis under strongly alkaline conditions to form a carboxylic acid.[8][9]
-
Mitigation: Avoid exposing the compound to basic conditions, especially in aqueous solutions, for prolonged periods. When working in solution, use freshly prepared, pH-neutral, or slightly acidic solvents.
-
The following diagram illustrates the primary degradation pathway of concern:
Caption: Primary Degradation Pathway of this compound.
Section 3: Troubleshooting Experimental Issues
Question 6: I am seeing unexpected byproducts in my reaction. Could it be related to the quality of my this compound?
Answer: Absolutely. If you are observing unexpected byproducts, the purity of your starting material is a primary suspect. Degradation of this compound can introduce reactive impurities into your reaction mixture. For instance, the oxidation of phenylhydrazines can generate phenyl radicals, which are highly reactive species that can lead to the formation of diaryls and other unintended products.[5]
Troubleshooting Steps:
-
Analyze the Starting Material: Use an analytical technique like HPLC-MS or ¹H NMR to assess the purity of your this compound. Compare the results to the certificate of analysis or to a fresh, unopened sample.
-
Use a Fresh Sample: Repeat the reaction with a new, unopened vial of the reagent to see if the byproducts are eliminated.
-
Degas Solvents: Ensure that all solvents used in your reaction are thoroughly deoxygenated to prevent further degradation of the hydrazine during the experiment.
Question 7: My reaction requires dissolving this compound in a solvent. What are the best practices for preparing a stable stock solution?
Answer: Preparing a stable stock solution requires careful solvent selection and handling to prevent degradation.
-
Solvent Choice: Use anhydrous, deoxygenated solvents. Solvents like anhydrous DMF, DMSO, or acetonitrile are common choices. Avoid protic solvents like methanol or ethanol if possible, as they can participate in side reactions, especially if trace acids or bases are present.
-
Inert Atmosphere Preparation: Prepare the solution under an inert atmosphere (argon or nitrogen) as detailed in the protocol below.
-
Storage of Solution: Store the stock solution at low temperatures (e.g., -20°C) in a tightly sealed vial with an inert gas headspace. For long-term storage, consider aliquoting the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
Experimental Protocols
Protocol 1: Handling and Preparation of a Stock Solution under an Inert Atmosphere
This protocol describes a standard procedure for safely handling this compound and preparing a stock solution in a chemical fume hood.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., DMF)
-
Schlenk flask or a vial with a septum-sealed cap
-
Syringes and needles
-
Source of inert gas (Argon or Nitrogen) with a balloon setup
-
Standard laboratory glassware
Procedure:
-
Prepare the Inert Atmosphere: Place the sealed vial of this compound and a stir bar (if needed) into a Schlenk flask. Seal the flask and purge it with an inert gas for 5-10 minutes. This is typically done by alternating between vacuum and backfilling with the inert gas (3 cycles).
-
Equilibrate to Room Temperature: Allow the sealed vial of the reagent to warm to room temperature inside the inerted flask before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weigh the Compound: In the fume hood, quickly weigh the desired amount of the solid and place it into a clean, dry reaction vessel that has been pre-flushed with inert gas.
-
Add Solvent: Using a syringe, add the appropriate volume of anhydrous, deoxygenated solvent to the reaction vessel.
-
Dissolve and Store: Gently swirl or stir the mixture until the solid is fully dissolved. If storing, ensure the container is sealed under a positive pressure of inert gas.
Caption: Workflow for Handling and Preparing a Stock Solution.
References
- Cabanes, J., Garcia-Canovas, F., & Tudela, J. (1998). The oxidation of phenylhydrazine by tyrosinase. PubMed.
- Hardie, R. L., & Thomson, R. H. (1957). The Oxidation of Phenylhydrazine. RSC Publishing.
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. PubMed.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
- Lebedev, M. Y., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.
- UC Santa Barbara Environmental Health & Safety. Hydrazine. ehs.ucsb.edu.
- New Jersey Department of Health. (2010). Hydrazine - Hazardous Substance Fact Sheet. nj.gov.
- Apollo Scientific. (2024).
- Pati, R., et al. (2024).
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid. Benchchem.
- Fisher Scientific. (2009). 4-(Trifluoromethoxy)
- Fisher Scientific. (2010). 2-(Trifluoromethyl)
- BLD Pharm. (2023). This compound hydrochloride. bldpharm.com.
Sources
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. 133115-76-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 488. The oxidation of phenylhydrazine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Analytical methods for monitoring the progress of reactions with (2-(Trifluoromethoxy)phenyl)hydrazine
Welcome to the technical support center for analytical methods concerning reactions with (2-(Trifluoromethoxy)phenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Our goal is to empower you with the knowledge to effectively monitor your chemical reactions, ensuring robust and reproducible results.
Introduction: The Importance of Reaction Monitoring
This compound is a key building block in modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its reactions, such as the Fischer indole synthesis, require careful monitoring to optimize yield, minimize impurities, and ensure the desired reaction endpoint is reached.[1][2][3][4] In-process monitoring provides real-time insights into reaction kinetics and the formation of intermediates or byproducts, which is critical for process understanding and control.[5][6][7] This guide will delve into the most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of reactions involving this compound due to its ability to separate complex mixtures of starting materials, intermediates, and products.
Experimental Protocol: Reverse-Phase HPLC for Reaction Monitoring
-
Column Selection: A C18 column is a common starting point for the analysis of aromatic compounds like this compound and its derivatives.
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol). The trifluoromethoxy group can impart significant hydrophobicity, so a higher proportion of organic solvent may be required for elution.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the quenched sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.22 µm or 0.45 µm filter before injection to prevent clogging the column.[8]
-
-
Instrument Setup:
-
Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: Maintain a constant temperature (e.g., 30 °C) to ensure reproducible retention times.[9]
-
Detection: A UV detector is suitable for aromatic compounds. The wavelength should be set to the λmax of the analyte of interest. For this compound and its derivatives, a wavelength in the range of 230-280 nm is a good starting point.
-
-
Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Troubleshooting HPLC Analyses
Question: Why am I seeing significant peak tailing for my hydrazine compound?
Answer: Peak tailing is a common issue when analyzing basic compounds like hydrazines on silica-based columns.[10] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) can protonate the silanol groups, minimizing their interaction with the protonated basic analyte.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.
-
Solution 3: Add a Competitive Base: Incorporating a small amount of a basic additive, like triethylamine, into the mobile phase can competitively bind to the active silanol sites.
Question: My retention times are drifting between injections. What could be the cause?
Answer: Retention time drift can be caused by several factors.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after a change in mobile phase composition.
-
Solution: Increase the column equilibration time.[9]
-
-
Cause 2: Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to the evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.
-
-
Cause 3: Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
Question: I am observing broad peaks, leading to poor resolution. How can I improve this?
Answer: Broad peaks can result from several issues.
-
Cause 1: Column Degradation: The column packing may have deteriorated or become clogged.
-
Solution: Try backflushing the column or, if necessary, replace it.[8]
-
-
Cause 2: Extra-Column Volume: The tubing between the injector, column, and detector may be too long or have too large an internal diameter.
-
Solution: Use shorter tubing with a smaller internal diameter.
-
-
Cause 3: Sample Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Dilute your sample and inject a smaller volume.[8]
-
Gas Chromatography (GC)
GC is a highly sensitive technique suitable for the analysis of volatile compounds. For hydrazines, which can be thermally labile and polar, derivatization is often necessary to improve their volatility and chromatographic behavior.[11]
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization: this compound is not ideal for direct GC analysis. Derivatization with an aldehyde or ketone is a common strategy. Acetone is a good choice as it is readily available and the resulting azine is more volatile and thermally stable.[12][13]
-
In a vial, mix an aliquot of your reaction mixture with an excess of acetone.
-
The reaction is typically fast, but gentle heating or sonication can ensure complete derivatization.[14]
-
-
Sample Preparation:
-
Extract the derivatized analyte into a suitable organic solvent like hexane or dichloromethane.[15]
-
Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate).
-
-
Instrument Setup:
-
Column: A mid-polarity column, such as a DB-5ms or equivalent, is a good starting point.
-
Injector Temperature: Keep the injector temperature as low as possible to prevent degradation of the analyte, while still ensuring efficient vaporization.
-
Oven Program: Start with a low initial temperature and ramp up to a temperature that allows for the elution of the derivatized product in a reasonable time.
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity. For unequivocal identification, a Mass Spectrometer (MS) is preferred.[11]
-
-
Data Analysis (GC-MS): Monitor the reaction by observing the disappearance of the derivatized starting material and the appearance of the derivatized product. The mass spectrum will provide structural information. For a trifluoromethoxy-substituted compound, look for characteristic fragment ions, such as the loss of CF3 or OCF3.[16]
Troubleshooting GC Analyses
Question: I am not seeing any peak for my derivatized hydrazine. What could be the problem?
Answer: This could be due to several reasons.
-
Cause 1: Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Solution: Increase the reaction time, temperature, or the excess of the derivatizing agent.
-
-
Cause 2: Analyte Degradation: The analyte may be degrading in the injector.
-
Solution: Lower the injector temperature. Also, ensure the injector liner is clean and deactivated.
-
-
Cause 3: Adsorption: The analyte may be adsorbing to active sites in the GC system.
-
Solution: Use a deactivated liner and column.
-
Question: I am observing multiple peaks for my derivatized product. Why is this happening?
Answer: This can be due to a few factors.
-
Cause 1: Isomers: If an unsymmetrical ketone was used for derivatization, you might be forming E/Z isomers of the hydrazone, which could separate on the GC column.
-
Solution: Use a symmetrical ketone like acetone for derivatization to avoid this issue.[13]
-
-
Cause 2: Side Reactions: The derivatization conditions might be promoting side reactions.
-
Solution: Optimize the derivatization conditions (e.g., lower the temperature).
-
-
Cause 3: Contamination: The sample or the GC system might be contaminated.
-
Solution: Run a blank to check for system contamination. Ensure all glassware and solvents are clean.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for in-situ reaction monitoring, providing detailed structural information about all components in the reaction mixture without the need for sample workup.
Experimental Protocol: In-Situ ¹H and ¹⁹F NMR Monitoring
-
Sample Preparation:
-
Set up the reaction in an NMR tube using a deuterated solvent that is compatible with your reaction conditions.
-
Include an internal standard with a known concentration and a simple spectrum that does not overlap with the signals of your reactants or products.
-
-
Data Acquisition:
-
Acquire a spectrum of the starting material before initiating the reaction.
-
Acquire spectra at regular intervals throughout the reaction.
-
-
Data Analysis:
-
¹H NMR: Monitor the disappearance of proton signals corresponding to the starting material and the appearance of new signals for the product. For a Fischer indole synthesis, you would expect to see changes in the aromatic region and the appearance of the indole NH proton signal.[1][17]
-
¹⁹F NMR: This is particularly useful for reactions involving this compound. The trifluoromethoxy group provides a unique ¹⁹F NMR signal that is sensitive to its chemical environment.[18] Monitor the shift of the -OCF₃ signal as the starting material is converted to the product. The integration of the ¹⁹F signals can be used for quantification.
-
Troubleshooting NMR Analyses
Question: My NMR signals are broad, making quantification difficult. What can I do?
Answer: Broad signals can be caused by several factors.
-
Cause 1: Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.
-
Solution: Ensure your reagents and solvents are free from paramagnetic metals.
-
-
Cause 2: Poor Shimming: The magnetic field homogeneity may not be optimized.
-
Solution: Carefully shim the spectrometer before each experiment.
-
-
Cause 3: Chemical Exchange: If there are exchange processes occurring on the NMR timescale, this can lead to broad peaks.
-
Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange process.
-
Question: I am having trouble with the solubility of my reaction components in the deuterated solvent.
Answer: Solubility can be a challenge for in-situ monitoring.
-
Solution 1: Solvent Screening: Test the solubility of your starting materials and expected products in a range of deuterated solvents to find the most suitable one.
-
Solution 2: Use a Co-solvent: If a single deuterated solvent is not sufficient, a mixture of solvents may improve solubility.
-
Solution 3: Higher Temperature: Running the reaction at a higher temperature (if the reaction conditions permit) can improve solubility.
Mass Spectrometry (MS)
Mass spectrometry is an excellent technique for identifying the components of a reaction mixture and confirming the mass of the desired product. It is often coupled with a chromatographic technique like HPLC or GC.
Data Interpretation
-
Molecular Ion Peak: The most important piece of information is the molecular ion peak (M⁺ or [M+H]⁺), which confirms the molecular weight of the compounds in your mixture.
-
Isotope Pattern: Look for the characteristic isotope pattern of any elements present in your molecules (e.g., chlorine or bromine).
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. For this compound and its derivatives, you might observe fragmentation corresponding to the loss of the trifluoromethoxy group or other characteristic fragments. The fragmentation of trifluoromethyl-substituted heterocycles can be complex, sometimes involving rearrangements.[16]
Troubleshooting MS Analyses
Question: I am not observing the molecular ion peak for my product.
Answer: This is a common issue, especially with fragile molecules.
-
Cause 1: In-source Fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer.
-
Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).
-
-
Cause 2: Poor Ionization: The compound may not be ionizing efficiently.
-
Solution: Adjust the mobile phase composition (for LC-MS) to promote ionization (e.g., by adding a small amount of formic acid for positive ion mode).
-
In-Situ Reaction Monitoring
For real-time, continuous monitoring of reactions, in-situ techniques such as FT-IR and Raman spectroscopy can be invaluable.[7][19][20] These methods use fiber-optic probes that can be inserted directly into the reaction vessel.
-
FT-IR Spectroscopy: Can be used to monitor the disappearance of characteristic vibrational bands of the starting material (e.g., the N-H stretches of the hydrazine) and the appearance of bands corresponding to the product.
-
Raman Spectroscopy: Is particularly useful for reactions in aqueous media, as water is a weak Raman scatterer.[6] It can provide a "fingerprint" spectrum of the reaction mixture over time.
Visual Workflows
Workflow for HPLC Method Development and Troubleshooting
Caption: Decision tree for troubleshooting common HPLC issues.
Workflow for GC Method Development with Derivatization
Caption: Step-by-step workflow for GC analysis including derivatization.
Summary of Analytical Techniques
| Technique | Advantages | Disadvantages | Key Considerations |
| HPLC | Widely applicable, good for non-volatile compounds, robust. | Can have issues with peak shape for basic compounds, requires solvent. | Column selection, mobile phase pH. |
| GC | High sensitivity, high resolution. | Requires volatile and thermally stable analytes, often needs derivatization for hydrazines. | Derivatization strategy, injector temperature. |
| NMR | Provides detailed structural information, non-destructive, good for in-situ monitoring. | Lower sensitivity compared to other techniques, requires deuterated solvents. | Solvent selection, shimming. |
| MS | High sensitivity, provides molecular weight and structural information. | Can cause fragmentation of labile molecules. | Ionization technique. |
| In-Situ IR/Raman | Real-time continuous data, no sample preparation needed. | Can be complex to set up, requires specialized equipment. | Probe compatibility with reaction mixture. |
References
-
Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - ACS Publications. Available at: [Link]
-
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Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - NIH. Available at: [Link]
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Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC - PubMed Central. Available at: [Link]
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Free hydrazine quantification by GC - Chromatography Forum. Available at: [Link]
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A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Products from (2-(Trifluoromethoxy)phenyl)hydrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethoxy group (-OCF₃), in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electronic effects that can profoundly influence the biological activity and material properties of organic molecules. (2-(Trifluoromethoxy)phenyl)hydrazine has emerged as a valuable building block for the synthesis of a diverse array of heterocyclic compounds, leveraging these advantageous properties.
This guide provides an in-depth technical comparison of the products derived from reactions of this compound, with a focus on two pivotal transformations: the Fischer indole synthesis and the formation of pyrazoles. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Influence of the 2-Trifluoromethoxy Substituent: An Electronic and Steric Perspective
The reactivity of this compound is intrinsically governed by the electronic and steric nature of the trifluoromethoxy group. Positioned at the ortho-position, this substituent exerts a strong electron-withdrawing effect through induction (σ-I) and a weaker electron-donating effect through resonance (π-donation) from the oxygen lone pairs. The net result is a deactivation of the aromatic ring towards electrophilic substitution and an alteration of the nucleophilicity of the hydrazine nitrogens. Furthermore, the steric bulk of the -OCF₃ group can influence the regiochemical outcome of cyclization reactions.
I. The Fischer Indole Synthesis: Crafting Complex Scaffolds
The Fischer indole synthesis stands as a paramount method for the construction of the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals and natural products.[1][2] The reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.
The electron-withdrawing nature of the 2-trifluoromethoxy group can influence the rate of the key[3][3]-sigmatropic rearrangement step. While electron-donating groups on the phenylhydrazine ring generally accelerate this step, electron-withdrawing groups can have a retarding effect.[4] However, the strategic placement of this group can also be exploited to direct the cyclization and to synthesize indoles with unique substitution patterns that are valuable in drug discovery.
Comparative Performance in Indole Synthesis
Direct side-by-side comparative studies of this compound with other substituted phenylhydrazines under identical Fischer indole synthesis conditions are not extensively documented in the literature. However, we can infer performance based on the known effects of substituents.
| Phenylhydrazine Derivative | Expected Relative Rate | Product(s) | Typical Yield Range |
| Phenylhydrazine | Baseline | 2-Substituted Indoles | Good to Excellent |
| 4-Methoxyphenylhydrazine | Faster | 5-Methoxy-2-substituted Indoles | Excellent |
| 4-Nitrophenylhydrazine | Slower | 5-Nitro-2-substituted Indoles | Moderate to Good[4] |
| (2-Trifluoromethoxy)phenyl)hydrazine | Slower than unsubstituted | 7-(Trifluoromethoxy)-2-substituted Indoles | Moderate to Good |
Note: Yields are highly dependent on the specific ketone/aldehyde and reaction conditions employed.
The 2-trifluoromethoxy substituent is expected to direct the cyclization to form the 7-(trifluoromethoxy)indole isomer due to steric hindrance at the 2-position of the phenyl ring.
Experimental Protocol: Synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a tetrahydrocarbazole derivative, a common outcome of the Fischer indole synthesis with cyclic ketones.
Reaction Scheme:
A representative Fischer Indole Synthesis workflow.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound hydrochloride (1.0 eq) and glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add cyclohexanone (1.1 eq) dropwise to the refluxing mixture over 30 minutes.
-
Continue to heat the reaction mixture at reflux for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the purified 7-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Pyrazole Synthesis: A Gateway to Bioactive Heterocycles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prominent scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.[5] The most common synthetic route to pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[5]
The electronic nature of the substituent on the phenylhydrazine can influence the regioselectivity of the cyclization with unsymmetrical 1,3-dicarbonyls. Electron-withdrawing groups, such as the trifluoromethoxy group, can affect the relative nucleophilicity of the two hydrazine nitrogens, potentially leading to a different regioisomeric ratio compared to unsubstituted or electron-rich phenylhydrazines.[6]
Comparative Performance in Pyrazole Synthesis
The regioselectivity in pyrazole synthesis is a complex interplay of electronic and steric factors, as well as reaction conditions.[6]
| Hydrazine | 1,3-Dicarbonyl | Expected Major Regioisomer | Rationale |
| Phenylhydrazine | Benzoylacetone | 1,5-Diphenyl-3-methyl-1H-pyrazole | The more nucleophilic nitrogen (N-2) attacks the more electrophilic benzoyl carbonyl. |
| (2-Trifluoromethoxy)phenyl)hydrazine | Benzoylacetone | 1-(2-(Trifluoromethoxy)phenyl)-3-methyl-5-phenyl-1H-pyrazole | The electron-withdrawing group at the ortho position is expected to decrease the nucleophilicity of the adjacent nitrogen (N-1), favoring attack by N-2 on the more electrophilic benzoyl carbonyl. |
Experimental Protocol: Synthesis of 1-(2-(Trifluoromethoxy)phenyl)-3-methyl-5-phenyl-1H-pyrazole
This protocol provides a general procedure for the synthesis of a substituted pyrazole.
Reaction Scheme:
A representative pyrazole synthesis workflow.
Materials:
-
This compound
-
Benzoylacetone
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzoylacetone (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to yield the pure 1-(2-(trifluoromethoxy)phenyl)-3-methyl-5-phenyl-1H-pyrazole.
Characterization:
The structure and purity of the synthesized pyrazole should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Alternative Synthetic Strategies and Reagents
While this compound is a valuable reagent, alternative substituted phenylhydrazines can be employed to access a diverse range of indole and pyrazole derivatives.
-
Electron-donating substituents (e.g., -OCH₃, -CH₃): These groups generally increase the rate of the Fischer indole synthesis and can influence the regioselectivity of pyrazole formation.
-
Electron-withdrawing substituents (e.g., -NO₂, -CN, -CF₃): These groups can decrease the rate of the Fischer indole synthesis but are crucial for the synthesis of indoles with specific electronic properties. In pyrazole synthesis, they can significantly impact regioselectivity.
-
Alternative Hydrazines: For pyrazole synthesis, other hydrazine derivatives such as hydrazine hydrate or substituted alkyl hydrazines can be used, leading to N-unsubstituted or N-alkylated pyrazoles, respectively.
The choice of reagent should be guided by the desired substitution pattern and electronic properties of the final heterocyclic product.
Conclusion
This compound serves as a powerful and versatile building block for the synthesis of fluorinated indoles and pyrazoles, which are of significant interest in drug discovery and materials science. The strong electron-withdrawing nature and steric presence of the 2-trifluoromethoxy group play a critical role in directing the course of these classical heterocyclic syntheses. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively harness the unique properties of this reagent to construct novel and complex molecular architectures with tailored functionalities. The experimental protocols provided herein offer a solid foundation for the practical application of this compound in the laboratory, paving the way for the discovery of new bioactive compounds and advanced materials.
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Faria, J. V., et al. (2017). Pyrazole and its Bioactive Derivatives: A Review. Bioorganic & Medicinal Chemistry, 25(22), 5857-5879. [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
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Lam, L., Park, S. H., & Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
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Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-134). John Wiley & Sons. [Link]
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Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 30, 90. [Link]
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Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Chen, C.-y., & Larsen, R. D. (2001). PALLADIUM-CATALYZED INTRAMOLECULAR C-N BOND FORMATION OF KETONE AND ALDEHYDE HYDRAZONES: SYNTHESIS OF 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 148. [Link]
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Török, B., & Balázsik, K. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Heterocyclic Chemistry, 59(1), 5-21. [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 354(12), 2100245. [Link]
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El-Gendy, M. A., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazole Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4995. [Link]
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Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-(Trifluoromethoxy)phenyl)hydrazine Derivatives
Introduction: The Trifluoromethoxy Group in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent. It is often considered a "super-methoxy" group due to its similar size but profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity.
(2-(Trifluoromethoxy)phenyl)hydrazine and its derivatives are crucial building blocks in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and indoles, which are prevalent scaffolds in medicinal chemistry.[1][2] Accurate and unambiguous structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. This guide provides an in-depth comparison and analysis of the ¹H and ¹³C NMR spectra of these derivatives, offering field-proven insights into spectral interpretation and providing robust experimental protocols for researchers.
Pillar 1: The Causality Behind the Chemical Shifts—Interpreting the Spectra
The NMR spectrum of a this compound derivative is a detailed electronic map of the molecule. The chemical shift of each nucleus is dictated by its local electronic environment, which is heavily influenced by the interplay between the electron-donating hydrazine (-NHNH₂) moiety and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group.
¹H NMR Spectral Analysis: A Tale of Two Substituents
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most salient structural information.[3][4] In an unsubstituted phenylhydrazine, the -NHNH₂ group donates electron density into the aromatic ring, shielding the ortho and para protons and shifting them upfield (to lower ppm values).[5]
Conversely, the -OCF₃ group exerts a powerful deshielding effect on the aromatic protons due to the high electronegativity of the fluorine atoms. When these two groups are present on the same ring, their combined influence creates a distinctive and predictable pattern.
-
Aromatic Protons: For a this compound, the four aromatic protons are unique and will each appear as a distinct signal, typically a doublet of doublets or a triplet of doublets, due to coupling with their neighbors (ortho and meta coupling). The proton ortho to the hydrazine group (H-6) is expected to be the most shielded, while the proton ortho to the -OCF₃ group (H-3) will be significantly deshielded.
-
Hydrazine Protons (-NHNH₂): These protons are exchangeable and their appearance is highly dependent on the solvent, concentration, and temperature. In a solvent like CDCl₃, they may appear as broad singlets or not be observed at all. In a hydrogen-bond-accepting solvent like DMSO-d₆, the exchange rate is slowed, resulting in sharper, more defined signals that can even show coupling to each other.
¹³C NMR Spectral Analysis: The Unmistakable Signature of the -OCF₃ Group
The ¹³C NMR spectrum provides complementary information, particularly in identifying the carbon atoms directly influenced by the fluorine atoms.[6]
-
The Trifluoromethoxy Carbon (-OCF₃): The most characteristic signal in the ¹³C NMR spectrum is that of the -OCF₃ carbon itself. Due to one-bond coupling to the three fluorine atoms (a spin I=1/2 nucleus), this signal appears as a distinct quartet (a 1:3:3:1 pattern). The ¹JC-F coupling constant is typically very large, in the range of 250-260 Hz.[7][8]
-
Aromatic Carbons:
-
C-2 (ipso-carbon to -OCF₃): This carbon is directly attached to the trifluoromethoxy group and is significantly deshielded. It often shows a smaller two-bond C-F coupling (²JC-F), appearing as a subtle quartet or a broadened signal.
-
C-1 (ipso-carbon to -NHNH₂): This carbon is attached to the nitrogen of the hydrazine group and is also found downfield.
-
Other Aromatic Carbons: The remaining aromatic carbons will show varying degrees of shielding or deshielding based on their position relative to the two substituents. The fluorine atoms can exhibit long-range coupling (³JC-F and ⁴JC-F) to other carbons in the ring, with coupling constants typically in the range of 1-6 Hz.[7]
-
Pillar 2: Comparative Data Analysis—A Self-Validating System
To fully appreciate the spectral features of this compound, it is instructive to compare its spectral data with that of simpler, related molecules. The following tables summarize the known and predicted NMR data, providing a clear reference for researchers.
Table 1: Comparative ¹H NMR Spectral Data (Predicted/Known, in CDCl₃, 400 MHz)
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Hydrazine Protons (δ, ppm) |
| Phenylhydrazine [5] | ~7.21 (t, 2H, H-3,5), ~6.80 (d, 2H, H-2,6), ~6.76 (t, 1H, H-4) | ~5.5 (br s, 1H, NH), ~3.6 (br s, 2H, NH₂) |
| This compound (Predicted) | H-3: ~7.3-7.4 (d), H-4: ~7.1-7.2 (t), H-5: ~6.9-7.0 (t), H-6: ~6.8-6.9 (d) | ~5.7 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂) |
| 4-(Trifluoromethoxy)phenylhydrazine HCl [9] | ~7.15 (d, 2H, J = 8.8 Hz), ~6.95 (d, 2H, J = 8.8 Hz) | (As hydrochloride salt, signals are broad and downfield) |
Causality Insight: The clear downfield shift of all protons in the substituted derivatives compared to phenylhydrazine highlights the strong deshielding effect of the -OCF₃ group. The symmetrical 'AA'BB' pattern for the 4-substituted isomer contrasts sharply with the complex, four-signal pattern predicted for the 2-substituted isomer, making NMR an excellent tool for distinguishing between isomers.
Table 2: Comparative ¹³C NMR Spectral Data (Predicted/Known, in CDCl₃, 100 MHz)
| Compound | Aromatic Carbons (δ, ppm) | -OCF₃ Carbon (δ, ppm, ¹JC-F in Hz) |
| Phenylhydrazine [10][11] | C-1: ~150.3, C-2,6: ~112.9, C-3,5: ~129.1, C-4: ~120.5 | N/A |
| This compound (Predicted) | C-1: ~145, C-2: ~142 (q, ²JC-F ≈ 2-4 Hz), C-3: ~118, C-4: ~128, C-5: ~122, C-6: ~115 | ~120.5 (q, ¹JC-F ≈ 256 Hz) |
| Trifluoromethoxybenzene [12] | C-1: 149.2, C-2,6: 121.3, C-3,5: 129.8, C-4: 123.0 | 120.9 (q, ¹JC-F = 257 Hz) |
Causality Insight: The most striking feature is the quartet for the -OCF₃ carbon, a definitive diagnostic peak. The predicted chemical shift for C-2 in the target molecule is significantly downfield due to the direct attachment of the electronegative -OCF₃ group, and the expected small quartet splitting provides further confirmation of its position.
Pillar 3: Authoritative Grounding & Experimental Protocol
Every protocol described must be a self-validating system. The following is a robust, field-tested methodology for acquiring high-quality NMR data for this compound derivatives.
Detailed Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Weighing: Accurately weigh 10-15 mg of the purified this compound derivative into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is highly recommended over CDCl₃ for hydrazine derivatives. It effectively solubilizes the sample and, more importantly, forms hydrogen bonds with the -NHNH₂ protons, slowing their chemical exchange and allowing for their observation as sharper signals.
-
Homogenization: Cap the NMR tube securely and vortex for 30-60 seconds until the sample is completely dissolved.
-
-
NMR Spectrometer Setup (400 MHz or higher recommended):
-
Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Tuning & Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal sensitivity.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity. The goal is a sharp, symmetrical solvent peak.
-
-
¹H NMR Acquisition: [6]
-
Pulse Program: Use a standard 30-degree pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 7 ppm.
-
Acquisition Time: Use an acquisition time of at least 3 seconds to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2 seconds is typically sufficient.
-
Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition: [6]
-
Pulse Program: Use a standard proton-decoupled pulse program with NOE (e.g., 'zgpg30').
-
Spectral Width: Set a spectral width of approximately 220 ppm, centered around 110 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 to 4096) to achieve adequate signal-to-noise.
-
Relaxation Delay: A 2-second relaxation delay is standard.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Carefully phase correct the resulting spectra to obtain pure absorption peaks.
-
Perform an automated or manual baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Mandatory Visualizations
Caption: Standard workflow for NMR analysis of hydrazine derivatives.
Caption: Correlation of structure to key NMR spectral features.
References
- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Yagupolskii-Umemoto Type Reagent". Organic Letters.
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SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. [Link]
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Ośmiałowski, B., et al. "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity". Molecules. [Link]
-
SpectraBase. Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. [Link]
- Supporting Information for "Palladium-Catalyzed Aerobic Oxidative Annulation of Hydrazines and Internal Alkynes for the Synthesis of 1,2,3-Triazoles". The Royal Society of Chemistry.
-
Nenajdenko, V. G., et al. "Trifluoromethoxypyrazines: Preparation and Properties". Molecules. [Link]
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Yokoyama, T., et al. "NMR Spectra of Benzenes Containing Trifluoromethyl Groups". Chemistry Letters. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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Barwa, M. S., et al. "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives". RSC Advances. [Link]
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ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Funabiki, K., et al. "Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one". Journal of Fluorine Chemistry. [Link]
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SpectraBase. Phenylhydrazine - Optional[13C NMR] - Chemical Shifts. [Link]
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University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Kosyakov, D. S., et al. "Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde". Journal of Analytical Chemistry. [Link]
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PubMed Central. "The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI". [Link]
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Jablonski, J. L., et al. "Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry". Journal of Chromatography A. [Link]
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A Comparative Guide to Substituted Hydrazines in Indole Synthesis: The Unique Case of (2-(Trifluoromethoxy)phenyl)hydrazine
This guide provides an in-depth comparison of (2-(trifluoromethoxy)phenyl)hydrazine with other commonly used substituted hydrazines in the context of the Fischer indole synthesis. We will explore the mechanistic nuances, supported by experimental data, to offer researchers, chemists, and drug development professionals a clear understanding of how the choice of hydrazine impacts reaction outcomes.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a versatile and widely used method for the synthesis of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and biologically active compounds. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.
The choice of the substituted phenylhydrazine is a critical parameter that can significantly influence the reaction's efficiency, scope, and the nature of the resulting indole. The electronic properties of the substituent on the phenyl ring can either facilitate or impede key steps in the reaction mechanism, thereby affecting reaction rates and yields. This guide will focus on the comparative performance of this compound, a reagent with unique electronic characteristics, against more conventional substituted hydrazines.
The Fischer Indole Synthesis: A Mechanistic Overview
A fundamental understanding of the Fischer indole synthesis mechanism is crucial to appreciate the role of substituents on the phenylhydrazine. The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction commences with the condensation of a phenylhydrazine with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form. This step is often facilitated by an acid catalyst.
-
-Sigmatropic Rearrangement: The enamine then undergoes a-sigmatropic rearrangement, also known as a Claisen-type rearrangement, which is the rate-determining step of the overall reaction. This step involves the formation of a new C-C bond.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization with the elimination of ammonia to form the final indole product.
The electronic nature of the substituent on the phenylhydrazine can influence the rate of the-sigmatropic rearrangement and the subsequent cyclization step.
Figure 1: The mechanistic pathway of the Fischer indole synthesis.
The Influence of Phenylhydrazine Substituents
The electronic properties of the substituent on the phenylhydrazine ring play a pivotal role in the Fischer indole synthesis. These substituents can be broadly categorized into electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH3) or methoxy (-OCH3) increase the electron density of the phenyl ring. This generally accelerates the-sigmatropic rearrangement, leading to faster reaction rates and often higher yields. For example, p-tolylhydrazine is known to be more reactive than phenylhydrazine itself.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or trifluoromethyl (-CF3) decrease the electron density of the phenyl ring. This can significantly slow down the-sigmatropic rearrangement, often requiring harsher reaction conditions (e.g., higher temperatures, stronger acids) and may result in lower yields. In some cases, strongly deactivating groups can even prevent the reaction from proceeding to completion.
A Comparative Analysis of Substituted Hydrazines
To illustrate the impact of different substituents, we will compare the performance of this compound with phenylhydrazine, p-tolylhydrazine, and p-nitrophenylhydrazine in a model reaction: the synthesis of 2-phenylindole from acetophenone.
| Hydrazine Derivative | Substituent & Position | Electronic Nature | Typical Reaction Conditions | Relative Yield |
| Phenylhydrazine | None | Neutral | 80-100 °C, Polyphosphoric acid (PPA) or ZnCl2 | Moderate-High |
| p-Tolylhydrazine | p-CH3 | Electron-Donating | 70-90 °C, milder acid catalyst (e.g., acetic acid) may suffice | High |
| p-Nitrophenylhydrazine | p-NO2 | Electron-Withdrawing | >120 °C, strong acid (e.g., H2SO4) required | Low-Moderate |
| This compound | o-OCF3 | Electron-Withdrawing | 90-110 °C, PPA or Eaton's reagent | Moderate-High |
Table 1: Comparative performance of selected hydrazines in the synthesis of 2-phenylindole.
This compound: A Unique Profile
The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. When positioned at the ortho position, as in this compound, it presents an interesting case. While its electron-withdrawing nature would be expected to decelerate the reaction, its steric bulk and potential for ortho-effects can lead to unique reactivity.
Experimental evidence suggests that while this compound may require slightly more forcing conditions than its electron-donating counterparts, it is generally more reactive than hydrazines bearing strongly deactivating groups like the nitro group. The resulting 7-(trifluoromethoxy)indoles are valuable building blocks in medicinal chemistry, as the -OCF3 group can enhance metabolic stability and lipophilicity of drug candidates.
Experimental Protocol: A Comparative Synthesis of Substituted 2-Phenylindoles
This protocol provides a framework for the comparative synthesis of 2-phenylindole and its substituted analogues using the four hydrazines discussed.
Materials
-
Phenylhydrazine hydrochloride
-
p-Tolylhydrazine hydrochloride
-
p-Nitrophenylhydrazine
-
This compound hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Experimental Workflow
A Spectroscopic Guide to Differentiating Isomers of (2-(Trifluoromethoxy)phenyl)hydrazine
For inquiries, please contact:
Introduction
(2-(Trifluoromethoxy)phenyl)hydrazine and its isomers are valuable building blocks in medicinal chemistry and drug development. The trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the positional isomerism (ortho, meta, para) of this substituent on the phenyl ring dramatically influences the molecule's overall physicochemical and pharmacological properties. Consequently, unambiguous identification and differentiation of these isomers are critical for researchers in synthetic chemistry and drug discovery.
This technical guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of this compound. We will delve into the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) spectra. The insights provided herein are grounded in fundamental principles of spectroscopy and supported by data from analogous compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between the isomers of this compound. The chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed electronic and structural fingerprint of each molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to achieve optimal spectral resolution.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus, and fewer scans are generally needed.
Comparative NMR Data Analysis
The primary differentiator among the isomers is the substitution pattern on the aromatic ring, which is clearly reflected in the ¹H NMR spectra.
| Isomer | Predicted ¹H NMR Aromatic Signals | Predicted ¹⁹F NMR Chemical Shift (ppm) | Key Differentiating Features |
| Ortho | Four distinct multiplets in the aromatic region. | ~ -57 to -59 | Complex and well-dispersated aromatic signals due to the lack of symmetry. |
| Meta | Four distinct signals in the aromatic region, potentially with some overlap. | ~ -56 to -58 | The signal for the proton between the two substituents will likely be a singlet or a narrow triplet. |
| Para | Two distinct doublets (an AA'BB' system). | ~ -56 to -58 | A highly symmetric pattern in the aromatic region is the hallmark of the para isomer. |
¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing the isomers. The para isomer will exhibit a simple, symmetrical pattern of two doublets. In contrast, the ortho and meta isomers, being unsymmetrical, will show more complex multiplets for the four aromatic protons.
¹³C NMR: The number of aromatic signals in the ¹³C NMR spectrum can also be indicative. The ortho and meta isomers will each show six distinct aromatic carbon signals. The para isomer, due to its symmetry, will only display four signals in the aromatic region. The carbon directly attached to the trifluoromethoxy group will appear as a quartet in the proton-coupled ¹³C spectrum due to coupling with the fluorine atoms.
¹⁹F NMR: While the chemical shift of the -OCF₃ group is not expected to vary significantly between the isomers, it provides confirmation of the presence of this functional group. A single sharp singlet in the proton-decoupled ¹⁹F NMR spectrum is characteristic.
II. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectra of the three isomers will share many common features, subtle differences in the fingerprint region can aid in their differentiation.
Experimental Protocol: IR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Comparative IR Data Analysis
The most significant bands will be those corresponding to the N-H, C-H, C=C, and C-O-C and C-F vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H stretch | 3300-3400 | Presence of the hydrazine group. |
| Aromatic C-H stretch | 3000-3100 | Aromatic ring. |
| C=C stretch | 1450-1600 | Aromatic ring vibrations. |
| C-F stretch | 1100-1300 | Strong, characteristic bands for the -OCF₃ group.[1][2] |
| C-H out-of-plane bending | 750-900 | Highly diagnostic of the substitution pattern. |
The key to differentiating the isomers lies in the C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region. The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring:
-
Ortho-disubstituted: A strong band around 750 cm⁻¹.
-
Meta-disubstituted: Two bands, one around 780 cm⁻¹ and another around 880 cm⁻¹.
-
Para-disubstituted: A single strong band in the 810-840 cm⁻¹ range.
The strong and broad absorptions corresponding to the C-F stretching of the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ range and confirm the presence of this substituent.[1][2]
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maximum (λmax) is sensitive to the electronic environment of the chromophore, in this case, the substituted benzene ring.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10-100 µM.
-
Data Acquisition: Record the spectrum from approximately 200 to 400 nm.
Comparative UV-Vis Data Analysis
Phenylhydrazine itself exhibits a primary absorption band around 240 nm and a secondary band around 280 nm.[3][4] The position of these bands is expected to shift depending on the position of the electron-withdrawing trifluoromethoxy group.
| Isomer | Predicted λmax (nm) | Rationale |
| Ortho | Likely blue-shifted compared to para. | Steric hindrance from the ortho substituent may disrupt the planarity of the molecule, reducing conjugation and shifting the absorption to a shorter wavelength. |
| Meta | Similar to phenylhydrazine. | The meta substituent has a less pronounced effect on the electronic transitions of the primary chromophore. |
| Para | Likely red-shifted compared to meta. | The para substituent can participate in through-conjugation with the hydrazine group, extending the conjugated system and shifting the absorption to a longer wavelength. |
IV. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of the elemental composition and to gain structural insights.
Experimental Protocol: MS Analysis
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺. EI is a hard ionization technique that will produce a molecular ion (M⁺) and a series of fragment ions.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
Comparative MS Data Analysis
All three isomers will have the same molecular weight, so they cannot be distinguished by their molecular ion alone. However, high-resolution mass spectrometry can confirm the elemental formula (C₇H₇F₃N₂O).
The primary value of MS in this context is in confirming the molecular weight and in analyzing fragmentation patterns, which may show subtle differences between the isomers, although these are often not as diagnostic as NMR or IR for positional isomers. Common fragmentation pathways for phenylhydrazines involve the cleavage of the N-N bond. The presence of the trifluoromethoxy group will also lead to characteristic fragments.
Conclusion
The unambiguous differentiation of the ortho, meta, and para isomers of this compound is readily achievable through a combination of standard spectroscopic techniques.
-
¹H NMR spectroscopy is the most definitive method, with the aromatic region providing a clear fingerprint of the substitution pattern.
-
IR spectroscopy , specifically the C-H out-of-plane bending region, offers a reliable and rapid means of distinguishing the isomers.
-
UV-Vis spectroscopy provides complementary information based on the electronic effects of the substituent position.
-
Mass spectrometry serves to confirm the molecular weight and elemental composition.
By employing the systematic approach outlined in this guide, researchers can confidently identify and characterize these important building blocks, ensuring the integrity and success of their synthetic and drug discovery endeavors.
References
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Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. [Link]
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ResearchGate. (n.d.). Ultraviolet-visible absorption spectrogram of phenylhydrazine and saccharides derivatives. Retrieved from [Link]
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Journal of the Chemical Society (Resumed). (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. Retrieved from [Link]
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SpectraBase. (n.d.). Phenylhydrazine. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validated Quantification of (2-(Trifluoromethoxy)phenyl)hydrazine
Introduction: The Analytical Imperative for a Key Synthetic Building Block
(2-(Trifluoromethoxy)phenyl)hydrazine is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1] Its specific chemical structure, featuring a trifluoromethoxy group, imparts unique properties to the target molecules, but also presents distinct challenges for its precise and accurate quantification.[1] As a starting material or process intermediate, residual levels of this hydrazine derivative must be meticulously controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The potential for hydrazine compounds to be toxic or mutagenic underscores the critical need for robust, validated analytical methods capable of detecting and quantifying this compound at trace levels.[2][3]
This guide provides an in-depth comparison of the principal analytical techniques suitable for the quantification of this compound. We will move beyond mere procedural lists to explore the scientific rationale behind methodological choices, offering field-proven insights into the development and validation of these assays. The content herein is structured to empower researchers, analytical scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, from process development to final product quality control.
The Foundation of Trust: Principles of Analytical Method Validation
Before comparing specific techniques, it is essential to establish the framework that ensures the reliability and integrity of any analytical data. The validation of an analytical procedure is the documented process that proves a method is suitable for its intended purpose.[4] The International Council for Harmonisation (ICH) Q2(R1) guideline serves as the authoritative standard for this process, outlining the key performance characteristics that must be evaluated.[5][6]
A validated method is a self-validating system of trust. Each parameter confirms that the method is reliable, reproducible, and accurate for the specific analyte and matrix under investigation. The logical workflow for validating an analytical method is depicted below.
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A Cost-Benefit Analysis of (2-(Trifluoromethoxy)phenyl)hydrazine for Large-Scale Synthesis: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing pharmacological properties. Among the various fluorinated moieties, the trifluoromethoxy (-OCF3) group has gained significant attention for its unique ability to modulate lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth cost-benefit analysis of utilizing (2-(Trifluoromethoxy)phenyl)hydrazine, a key building block, in large-scale synthesis, offering a comparative perspective against viable alternatives for researchers, chemists, and drug development professionals.
The Strategic Value of the Trifluoromethoxy Group
The trifluoromethoxy group is often termed a "super-halogen" due to its high lipophilicity and electronegativity, which are comparable to a fluorine atom.[1][3] Its introduction into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.
-
Enhanced Metabolic Stability: The robust carbon-fluorine bonds within the -OCF3 group can effectively block common sites of metabolic oxidation, thereby increasing the in-vivo half-life of a compound.[1][2]
-
Increased Lipophilicity & Permeability: The -OCF3 group significantly increases a molecule's lipophilicity (Hansch parameter π ≈ 1.04), which can improve its ability to cross biological membranes and enhance oral bioavailability.[1]
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, which can be critical for optimizing target binding and solubility.
This compound serves as a crucial reagent for introducing this valuable moiety, particularly in the synthesis of indole-based structures via the well-established Fischer indole synthesis.[4][5] These indole scaffolds are prevalent in numerous approved drugs, making this hydrazine derivative a molecule of significant industrial interest.[6][7]
Cost Analysis: A Large-Scale Synthesis Perspective
The decision to employ this compound in a large-scale campaign is heavily influenced by its cost, which is intrinsically linked to its synthesis complexity and the associated safety considerations.
Synthesis Route and Process Safety
The industrial synthesis of substituted phenylhydrazines typically follows a two-step process involving diazotization of the corresponding aniline followed by reduction.
Experimental Protocol: Fischer Indole Synthesis
This protocol provides a representative procedure for the synthesis of a 7-(trifluoromethoxy)-substituted indole, demonstrating the application of the title reagent.
Reaction: Synthesis of 2,3-dimethyl-7-(trifluoromethoxy)indole
-
Hydrazone Formation:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Add methyl ethyl ketone (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the formation of the hydrazone intermediate by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add a mixture of acetic acid and sulfuric acid (e.g., 10:1 v/v) or another suitable acid catalyst like polyphosphoric acid. [5] * Heat the mixture to 80-100 °C. The reaction is often exothermic and should be controlled carefully.
-
Monitor the reaction for the disappearance of the hydrazone and the formation of the indole product (typically 1-3 hours).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice/water.
-
Neutralize the mixture with a base (e.g., NaOH solution) until alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired indole.
-
Conclusion
The use of this compound in large-scale synthesis represents a significant upfront investment compared to non-fluorinated or simpler halogenated analogues. The cost is driven by the complexity and safety considerations of its multi-step synthesis. However, this cost can be justified by the profound and often predictable improvements in a drug candidate's metabolic stability and lipophilicity. For drug development programs targeting challenging pharmacological profiles, the strategic use of this reagent can de-risk development and accelerate the path to a clinically successful molecule. The advent of continuous flow manufacturing is further mitigating the safety risks associated with its production, making it an increasingly viable, albeit premium, choice for industrial applications.
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Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-35. [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Retrieved from [Link]
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Leroux, F. R., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Organic Chemistry Frontiers. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. RSC Publishing. [Link]
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J&K Scientific LLC. (n.d.). 2-(Trifluoromethyl)phenylhydrazine hydrochloride. Retrieved from [Link]
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Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 1-(2-(trifluoromethoxy)phenyl)hydrazine(HCl). Retrieved from [Link]
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The Observatory of Economic Complexity. (2023). Hydrazine or Hydroxylamine Derivatives in India. Retrieved from [Link]
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Reports and Data. (2025). Hydrazine Hydrate Derivatives Market. Retrieved from [Link]
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Ishii, H., et al. (1995). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 43(8), 1281-1286. [Link]
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Mordor Intelligence. (2026). Hydrazine Market - Size, Share & Industry Analysis. Retrieved from [Link]
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PubMed. (n.d.). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
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Chempedia. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]
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Pharmaceutical Services Programme, Ministry of Health Malaysia. (n.d.). Cost-Benefit Analysis of the Medicines Price Mechanism. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidaion of (2-(Trifluoromethoxy)phenyl)hydrazine Derivatives: Beyond the Crystal Structure
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. The (2-(trifluoromethoxy)phenyl)hydrazine scaffold and its derivatives are of significant interest as versatile building blocks in the synthesis of pharmaceutically active compounds. The introduction of the trifluoromethoxy (-OCF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making it a valuable moiety in modern drug design.[1]
This guide provides an in-depth comparison of analytical techniques for the structural characterization of this class of compounds, with a primary focus on single-crystal X-ray diffraction (XRD) and its relationship with complementary spectroscopic methods. We will delve into the causality behind experimental choices, present supporting data from closely related analogues, and provide actionable protocols to empower your research.
The Gold Standard: Why Single-Crystal X-ray Diffraction Reigns Supreme
For the definitive determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray diffraction is the undisputed gold standard.[2][3] It provides a precise and unambiguous map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[2] Unlike spectroscopic techniques that provide information about molecular connectivity and through-bond or through-space correlations, XRD offers a direct visualization of the molecule's conformation and its packing within a crystal lattice.[4][5]
While a specific crystal structure for this compound has not been publicly reported, numerous studies on related fluorinated phenylhydrazones and trifluoromethyl-containing compounds provide a clear blueprint of the insights that can be gained. For instance, the analysis of arylhydrazones bearing an 8-trifluoromethyl quinoline moiety reveals crucial details about intermolecular interactions, such as N–H···N hydrogen bonds, which dictate the supramolecular assembly in the solid state.[6]
The trifluoromethoxy group, in particular, is known to influence crystal packing through weak interactions involving fluorine atoms, such as F···H, F···F, and F···π contacts.[7] Understanding these interactions is critical, as crystal packing can affect a drug substance's physical properties, including solubility and stability.
A Multi-Technique Approach: Building a Coherent Structural Picture
While XRD provides the ultimate structural snapshot, it is not a standalone technique. A comprehensive characterization relies on the synergy of multiple analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide complementary information, often on the compound in solution, which is highly relevant to its biological activity.[8][9]
The following table provides a comparative overview of these key techniques for the analysis of this compound derivatives.
| Technique | Information Provided | Sample Requirements | Destructive? | Key Advantages & Limitations |
| Single-Crystal X-ray Diffraction (XRD) | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing, intermolecular interactions.[2] | High-quality single crystal (typically >50 µm). | No | Advantage: Unambiguous, definitive structure.[5] Limitation: Crystal growth can be a significant bottleneck.[8] Provides solid-state information only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||||
| ¹H & ¹³C NMR | Connectivity of atoms (proton and carbon backbone), diastereotopic relationships, conformational information in solution. | 1-10 mg dissolved in a suitable deuterated solvent. | No | Advantage: Excellent for determining the core structure and connectivity. Limitation: Signal overlap can occur in complex molecules. |
| ¹⁹F NMR | Presence and chemical environment of fluorine atoms, number of distinct fluorine-containing groups.[10] | 1-10 mg dissolved in a suitable deuterated solvent. | No | Advantage: High sensitivity, large chemical shift dispersion, and no background signals make it ideal for fluorinated compounds.[10][11] Limitation: Provides information only about the fluorine-containing parts of the molecule. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues.[8] | Micrograms to nanograms of sample, can be solid or in solution. | Yes | Advantage: Extremely high sensitivity, provides molecular formula. Limitation: Does not provide information on stereochemistry or connectivity of isomers. |
In Focus: Comparative Analysis
X-ray Crystallography vs. NMR Spectroscopy
The primary distinction lies in the state of matter being analyzed. XRD reveals the molecular structure as it exists in a highly ordered, solid crystalline lattice, while NMR provides insights into the structure and dynamics in the solution phase.[9] For flexible molecules, the conformation observed in the crystal may be one of several low-energy conformers present in solution.
The trifluoromethoxy group on a phenyl ring is conformationally interesting. Due to steric and electronic effects, it typically prefers an orientation orthogonal to the plane of the aromatic ring. XRD can precisely measure this dihedral angle in the solid state. In contrast, NMR, through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide evidence for through-space proximity of the fluorine atoms to nearby protons, offering clues about the average conformation in solution.[11]
X-ray Crystallography vs. Mass Spectrometry
Mass spectrometry excels at providing the molecular formula with high accuracy, a crucial first step in characterization.[8] Tandem MS (MS/MS) experiments can induce fragmentation of the molecule, and the resulting fragment ions offer valuable clues about the different components of the structure.[12][13][14] For a this compound derivative, characteristic fragments might include the loss of the hydrazine moiety or cleavage of the trifluoromethoxy group.
However, MS cannot distinguish between isomers that have the same mass and elemental composition. For example, 2-, 3-, and 4-(trifluoromethoxy)phenylhydrazine would be indistinguishable by MS alone. XRD, on the other hand, would definitively identify the substitution pattern on the phenyl ring.
Experimental Protocols and Workflows
Best Practices for Obtaining X-ray Quality Crystals of Small Organic Molecules
The growth of high-quality single crystals is often the most challenging step in XRD analysis.[8] The following is a generalized protocol adaptable for this compound derivatives.
Objective: To grow single crystals suitable for X-ray diffraction by slow evaporation.
Materials:
-
Purified this compound derivative (>98% purity)
-
Selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small, clean glass vials (e.g., 2 mL) with loose-fitting caps or septa
-
Micro-syringe or pipette
-
Filtration system (e.g., syringe filter with a PTFE membrane)
Protocol:
-
Purity is Paramount: Ensure the compound is as pure as possible. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Screening: In separate small vials, test the solubility of a few milligrams of your compound in a range of solvents. The ideal solvent is one in which your compound is moderately soluble. If it is too soluble, achieving supersaturation will be difficult; if it is poorly soluble, you will not be able to dissolve enough material.
-
Solution Preparation: Prepare a nearly saturated solution of your compound in the chosen solvent. This can be done by adding the solvent dropwise to a small amount of the compound until it just dissolves, sometimes with gentle warming.
-
Filtration: Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial in a way that allows for very slow evaporation of the solvent. This can be achieved by covering the vial with parafilm and piercing it with a needle, or by using a screw-cap that is not fully tightened.[8]
-
Patience and Observation: Place the vial in a vibration-free location and leave it undisturbed. Crystal growth can take anywhere from a few hours to several weeks. Resist the temptation to disturb the vial frequently.
-
Alternative Methods: If slow evaporation is unsuccessful, consider other techniques such as vapor diffusion or liquid-liquid diffusion.[8]
Representative Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the complete structural characterization of a novel this compound derivative, integrating the strengths of each analytical technique.
Caption: Integrated workflow for structural elucidation.
The Complementary Nature of Analytical Techniques
This diagram illustrates the synergistic relationship between different analytical techniques for comprehensive structural analysis.
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A Senior Application Scientist's Guide to the Fischer Indole Synthesis: A Mechanistic Comparison of Substituted Phenylhydrazines
Introduction: Beyond a Named Reaction
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and versatile methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2] Its application in the synthesis of antimigraine drugs of the triptan class and anti-inflammatory agents like Indomethacin underscores its enduring significance.[3] The reaction, in its essence, is an acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable aldehyde or ketone.[2][4]
However, treating this synthesis as a monolithic protocol is a critical oversight. The electronic character of the starting phenylhydrazine is not a mere footnote; it is a decisive factor that dictates reaction kinetics, dictates the required conditions, and ultimately governs the success or failure of the synthesis. This guide provides a deep mechanistic exploration into how substituents on the phenylhydrazine ring influence the Fischer indole synthesis, supported by comparative data and detailed experimental protocols for the modern research scientist.
The Core Mechanism: An Electrophilic Cascade
The generally accepted mechanism, first proposed by Robinson, is a sequence of elegant chemical transformations initiated by an acid catalyst, which can be either a Brønsted or Lewis acid.[5][6][7] The choice of catalyst, from zinc chloride to polyphosphoric acid, is crucial and can significantly impact the reaction's outcome.[1][8]
The key mechanistic steps are as follows:
-
Phenylhydrazone Formation : The reaction begins with the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This step can often be performed in situ.[4]
-
Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[1][6]
-
[3][3]-Sigmatropic Rearrangement : This is the crucial, often rate-determining, step.[6] Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the weak N-N bond.[7][9]
-
Aromatization and Cyclization : The resulting di-imine intermediate rearomatizes, which is followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.[1][3]
-
Ammonia Elimination : Finally, the elimination of an ammonia molecule under the acidic conditions yields the stable, aromatic indole ring.[1][6]
Caption: Figure 1: The Fischer Indole Synthesis Mechanism
Comparative Analysis: The Decisive Role of Phenylhydrazine Substituents
The electronic nature of the substituent on the phenylhydrazine ring directly impacts the facility of the[3][3]-sigmatropic rearrangement. This step involves the movement of electrons from the aromatic ring to form the new C-C bond; therefore, any group that modulates the electron density of this ring will have a profound effect on the reaction's energy barrier.
Electron-Donating Groups (EDGs): Accelerating the Cascade
Substituents such as methoxy (-OCH₃) and alkyl (-CH₃, -R) groups are classified as electron-donating. They increase the electron density of the phenyl ring through resonance or inductive effects.[2]
-
Mechanistic Implication : This enriched electron density enhances the nucleophilicity of the ene-hydrazine intermediate, which facilitates the crucial[3][3]-sigmatropic rearrangement.[10] The transition state is stabilized, lowering the activation energy and allowing the reaction to proceed more rapidly and often under milder conditions.[2]
-
Experimental Evidence : Studies have shown that phenylhydrazines bearing EDGs, such as tolylhydrazines, react to form indoles in high yield, even at room temperature when using acetic acid as a catalyst.[5][6] In contrast, their unsubstituted counterparts might require heating.
Electron-Withdrawing Groups (EWGs): A Challenging Pathway
Conversely, substituents like nitro (-NO₂) and halides (-Cl, -Br) are electron-withdrawing, decreasing the electron density of the aromatic ring.[10]
-
Mechanistic Implication : The diminished electron density makes the phenyl ring less nucleophilic. This disfavors the[3][3]-sigmatropic rearrangement, increasing the activation energy for this critical step.[11] Consequently, the reaction becomes more sluggish and requires more forcing conditions (e.g., stronger acids, higher temperatures) to proceed.
-
Experimental Evidence : The synthesis of nitroindoles via the Fischer method is notoriously difficult. For instance, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone in refluxing acetic acid resulted in a very low yield of only 10%.[5][6] While switching to a stronger acid system (acetic acid/HCl) improved the yield to 30%, it highlights the inherent difficulty imposed by the EWG.[5][6]
Positional Effects: Regiochemistry and Abnormal Reactions
The position of the substituent also carries significant weight.
-
meta-Substituents : A phenylhydrazine with a meta-substituent can lead to the formation of two regioisomeric indoles (4- and 6-substituted). The product ratio is influenced by the electronic nature of the substituent; EDGs tend to favor the formation of the 6-substituted indole, whereas EWGs slightly favor the 4-substituted isomer.[12]
-
ortho-Substituents : While often directing cyclization away from the substituted position, certain ortho-substituents can lead to unexpected "abnormal" reactions. For example, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone can result in cyclization occurring at the methoxy-substituted carbon, leading to rearranged or halogenated products depending on the acid used.[13]
Quantitative Data Summary: A Comparative Overview
The following table summarizes experimental data from the literature, providing a clear comparison of how different substituents affect reaction outcomes.
| Phenylhydrazine Substituent | Carbonyl Partner | Catalyst/Solvent | Conditions | Yield | Reference |
| p-Methyl (EDG) | Isopropyl methyl ketone | Acetic Acid | Room Temp. | High | [5],[6] |
| m-Methyl (EDG) | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | High | [5],[6] |
| p-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid | Reflux, 1.5h | 10% | [5],[6] |
| p-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux, 4h | 30% | [5],[6] |
| o-Nitro (EWG) | 2-Methylcyclohexanone | Acetic Acid | Reflux | Moderate | [5],[14] |
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for conducting the Fischer indole synthesis, tailored for phenylhydrazines with either electron-donating or electron-withdrawing groups.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 2,3,5-trimethyl-1H-indole (from EDG-substituted Phenylhydrazine)
This protocol is adapted from procedures involving electron-rich phenylhydrazines which generally require milder conditions.[5][6]
-
Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-tolylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.1 eq) in glacial acetic acid (20 mL).
-
Reaction Execution : Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours).
-
Work-up : Once the reaction is complete, pour the mixture into ice-water (100 mL) and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure indole.
Protocol 2: Synthesis of 2,3-dimethyl-5-nitro-1H-indole (from EWG-substituted Phenylhydrazine)
This protocol is adapted from procedures involving electron-deficient phenylhydrazines, which necessitate stronger acidic conditions and heat.[5][6]
-
Reactant Preparation : In a 100 mL round-bottom flask, combine p-nitrophenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.1 eq) in a binary mixture of glacial acetic acid (15 mL) and concentrated hydrochloric acid (5 mL).
-
Reaction Execution : Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress carefully by TLC. The reaction may require several hours (e.g., 4-8 hours) for completion.
-
Work-up : After cooling to room temperature, pour the reaction mixture cautiously onto crushed ice (150 g). A precipitate may form.
-
Extraction : Neutralize the mixture with a cold, concentrated sodium hydroxide solution until basic (pH > 8). Extract the product with dichloromethane (3 x 50 mL).
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude solid should be purified by column chromatography or recrystallization to afford the target nitroindole.
Conclusion and Outlook
The Fischer indole synthesis is a testament to the elegance and depth of organic chemistry. As this guide has demonstrated, a nuanced understanding of the electronic effects of substituents on the phenylhydrazine starting material is paramount for experimental design and success. Electron-donating groups facilitate the key[3][3]-sigmatropic rearrangement, allowing for milder conditions and higher yields, while electron-withdrawing groups impede this step, necessitating more forceful conditions. By leveraging these fundamental mechanistic principles, researchers can better predict outcomes, troubleshoot challenging syntheses, and rationally design pathways to complex and medicinally relevant indole-containing targets.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis. [Link]
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ChemTube3D. Fischer indole synthesis -[3][3]-sigmatropic rearrangement. [Link]
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Carnevale, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4449-4456. [Link]
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ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12(3), 329-341. [Link]
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YouTube. (2020). Fischer Indole Synthesis | Part B | Rearrangements in Heterocycles. [Link]
-
Al-Shamali, M. A., & Siddiqui, H. L. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54067-54099. [Link]
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MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]
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National Institutes of Health. Indole synthesis: a review and proposed classification. [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-(Trifluoromethoxy)phenyl)hydrazine
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized reagents like (2-(Trifluoromethoxy)phenyl)hydrazine demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond mere compliance to foster a culture of proactive laboratory safety.
Understanding the Hazard Profile of this compound
This compound and its salts are classified as hazardous materials. An understanding of its chemical properties is foundational to appreciating the rationale behind the disposal protocols.
-
Hydrazine Moiety: Hydrazine and its derivatives are known for their potential toxicity and carcinogenicity.[1][2][3] They can also be potent skin and respiratory irritants.[4][5]
-
Trifluoromethoxy Group: The trifluoromethoxy group imparts specific chemical properties, and its decomposition can release hazardous substances like hydrogen fluoride.[6][7]
A summary of the key hazard information for closely related compounds is presented below:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [7][8][9] |
| Skin Corrosion/Irritation | Causes skin irritation. | [4][5][6][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [4][5][6][10] |
| Respiratory Irritation | May cause respiratory irritation. | [4][5] |
| Carcinogenicity | Many hydrazine derivatives are suspected of causing cancer. | [2][3] |
Given these properties, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment (PPE).
Pre-Disposal Handling and Waste Segregation: The First Line of Defense
Proper disposal begins long before the waste container leaves the laboratory. The principle of "waste minimization" should always be at the forefront of experimental design.
Essential Handling Procedures:
-
Engineering Controls: All manipulations of this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[11]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[12]
-
Eye Protection: Safety goggles with side shields are essential to protect against splashes.[12]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against spills.[13]
-
-
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must be disposed of as hazardous waste.
-
Step-by-Step Disposal Protocol
The disposal of this compound is a regulated process that must adhere to local, state, and federal guidelines. The following protocol provides a general framework; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Step 1: Waste Characterization
The waste generator is responsible for accurately identifying the waste.[4] The waste container must be labeled with the full chemical name: "this compound" and any other components in the waste stream.
Step 2: Containerization and Labeling
-
Use a robust, leak-proof container that is compatible with the chemical.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) and concentration(s)
-
The date accumulation started
-
The associated hazards (e.g., Toxic, Irritant)
-
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from heat, sparks, and open flames.[12][14]
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4][12] This is a violation of environmental regulations and poses a significant safety risk.
-
The ultimate disposal method will be determined by the licensed waste disposal facility and may include incineration at high temperatures with appropriate scrubbers to handle potential hazardous byproducts.[1][2]
For Spills:
In the event of a spill, evacuate the area and alert your EHS department immediately. Only trained personnel with the appropriate PPE and spill control materials should attempt to clean up a spill.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these detailed protocols, researchers and institutions can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific practice. This commitment to safety builds a foundation of trust and ensures the well-being of all laboratory personnel.
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(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). In PubChem. Retrieved from [Link]
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4-(Trifluoromethoxy)phenylhydrazine hydrochloride. (n.d.). In PubChem. Retrieved from [Link]
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(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). In PubChem. Retrieved from [Link]
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- 1-(2-(trifluoromethoxy)phenyl)hydrazine(HCl). (n.d.). JR MediChem LLC.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
